Mrk-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
CAS 编号 |
313994-79-5 |
|---|---|
分子式 |
C35H47FN4O2 |
分子量 |
574.8 g/mol |
IUPAC 名称 |
(2R)-2-[[(1R,3S,4S)-3-[[4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl]methyl]-4-(3-fluorophenyl)cyclopentyl]-methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C35H47FN4O2/c1-5-40-33(21-30(37-40)18-25-10-7-6-8-11-25)26-14-16-39(17-15-26)23-28-20-31(38(4)34(24(2)3)35(41)42)22-32(28)27-12-9-13-29(36)19-27/h6-13,19,21,24,26,28,31-32,34H,5,14-18,20,22-23H2,1-4H3,(H,41,42)/t28-,31+,32-,34-/m1/s1 |
InChI 键 |
ZTENZJJCFACIAK-ADWVOTLJSA-N |
手性 SMILES |
CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)C[C@H]4C[C@@H](C[C@@H]4C5=CC(=CC=C5)F)N(C)[C@H](C(C)C)C(=O)O |
规范 SMILES |
CCN1C(=CC(=N1)CC2=CC=CC=C2)C3CCN(CC3)CC4CC(CC4C5=CC(=CC=C5)F)N(C)C(C(C)C)C(=O)O |
同义词 |
CMPD 167 N-(3-(3-fluorophenyl)-4-((4-(3-benzyl-1-ethylpyrazol-5-yl)piperidin-1-yl)methyl)cyclopentyl)-N-methylvaline |
产品来源 |
United States |
Foundational & Exploratory
The Multifaceted Role of Mrk-1/MARK1: A Kinase at the Crossroads of Cellular Polarity and Microtubule Dynamics
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Microtubule Affinity-Regulating Kinase (MARK) family of serine/threonine kinases, represented by Mrk-1 in Caenorhabditis elegans and its four orthologs (MARK1-4) in humans, are crucial regulators of cellular processes fundamental to development and homeostasis. These kinases are centrally involved in establishing cell polarity, modulating microtubule dynamics, and participating in intracellular signaling cascades, including the Wnt pathway. Their dysregulation has been implicated in a range of pathologies, from neurodegenerative diseases like Alzheimer's to certain cancers. This technical guide provides an in-depth overview of the core functions and signaling pathways of this compound/MARK1, presenting key quantitative data, detailed experimental methodologies, and visual representations of its regulatory networks to support further research and therapeutic development.
Core Functions of this compound/MARK1
The primary and most well-characterized function of the this compound/MARK1 kinase is the phosphorylation of microtubule-associated proteins (MAPs). This post-translational modification reduces the affinity of MAPs for microtubules, leading to increased microtubule dynamicity.[1][2][3] Key substrates include Tau, MAP2, and MAP4.[2][3] By detaching these stabilizing proteins, MARK1 facilitates the reorganization of the microtubule cytoskeleton, a process essential for cell division, migration, and the establishment of cell polarity.[1][4]
In the context of neurobiology, MARK1's phosphorylation of Tau at specific KXGS motifs is of particular interest.[5][6][7] Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles.[6] MARK1-mediated phosphorylation at these sites can detach Tau from microtubules, which, while a normal physiological process, may contribute to the pool of unbound Tau susceptible to pathological aggregation.[7][8]
In the nematode C. elegans, the this compound ortholog, mrck-1, plays a vital role in morphogenesis. It is required for the outgrowth of the unicellular excretory canal, a process dependent on the precise regulation of cytoskeletal dynamics.[8][9][10] mrck-1 achieves this by activating non-muscle myosin, demonstrating a conserved role in controlling cellular shape and structure.[8][9]
Signaling Pathways
The activity of MARK1 is tightly regulated by upstream kinases that phosphorylate its activation loop, a conserved mechanism for kinase activation.
Activation of MARK1
Two primary upstream kinases have been identified that activate MARK1:
-
LKB1: The tumor suppressor kinase LKB1, in a complex with the accessory proteins STRAD and MO25, acts as a master upstream kinase for the MARK family and 11 other kinases in the AMPK-related kinase subfamily.[11][12] LKB1 directly phosphorylates a conserved threonine residue within the activation loop of MARK1, leading to a significant increase in its catalytic activity.[11][12]
-
MARKK (TAO-1): A member of the Ste20 family of kinases, MARKK (also known as TAO-1), has also been shown to phosphorylate and activate MARK kinases at the same threonine residue in the activation loop (T208 in MARK2).[5][6][13] This activation by MARKK has been demonstrated to increase microtubule dynamics in cells.[5][6]
Interestingly, the activation loop of some MARK isoforms contains a second phosphorylation site (a serine residue, S212 in MARK2) which, when phosphorylated, is inhibitory to the kinase's activity.[6][13]
Downstream Effects on Microtubules
Once activated, MARK1 phosphorylates MAPs, leading to their dissociation from microtubules. This destabilizes the microtubule network, allowing for its dynamic reorganization.
The mrck-1 Pathway in C. elegans Morphogenesis
In C. elegans, mrck-1 functions downstream of the small GTPase CDC-42. Active CDC-42 recruits mrck-1 to the apical membrane of the excretory canal cell. mrck-1 then phosphorylates the regulatory light chain of non-muscle myosin, MLC-4, which activates myosin's motor activity. This leads to the contraction of the actomyosin (B1167339) cytoskeleton, providing the force necessary for the outgrowth and extension of the unicellular tube.[4][8][9]
mrck-1 signaling cascade in C. elegans.Quantitative Data
Table 1: In Vitro Kinase Activity of Human MARK1
| Assay Type | Specific Activity (nmol/min/mg) | Substrate | Source |
| Radiometric ([33P]-ATP) | 400 | CHKtide | [14] |
| ADP-Glo™ Luminescent | 350 | CHKtide | [14] |
Table 2: Phenotypic Quantification of mrck-1 Mutants in C. elegans
| Genotype | Phenotype | Measurement | Value (relative to wild-type) | Source |
| mrck-1 null | Truncated excretory canal | Canal length in adults | Significantly shorter | [8][15] |
| mrck-1 (kinase-dead) | Truncated excretory canal | Canal length in adults | Significantly shorter | [8][15] |
| mrck-1 canal-specific degradation | Truncated excretory canal | Canal length in adults | Significantly shorter | [8][15] |
| mrck-1 null rescued with phosphomimetic MLC-4 | Rescued canal length | Canal length in adults | Approaching wild-type length | [8] |
Experimental Protocols
In Vitro MARK1 Kinase Assay (ADP-Glo™ Method)
This protocol is adapted from Promega Corporation's technical literature.[1][14]
Materials:
-
Recombinant active human MARK1 enzyme
-
Substrate peptide (e.g., CHKtide)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µl of test compound or DMSO control.
-
2 µl of MARK1 enzyme diluted in Kinase Reaction Buffer.
-
2 µl of a mix of substrate and ATP in Kinase Reaction Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then generates a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to MARK1 kinase activity.
Analysis of mrck-1 Function in C. elegans
This protocol outlines the general steps for creating and analyzing mrck-1 mutants, based on methodologies described in the literature.[8][15]
Materials:
-
Wild-type N2 C. elegans
-
CRISPR/Cas9 genome editing reagents (for generating null or kinase-dead mutants)
-
Plasmids for expressing fluorescent reporters in the excretory canal (e.g., Pexc-9::mCherry::rab-11)
-
Standard C. elegans growth media and plates
-
Dissecting microscope
-
Confocal microscope with image analysis software
Procedure:
-
Generation of Mutants:
-
Phenotypic Analysis:
-
Cross the mrck-1 mutations into a strain expressing a fluorescent marker in the excretory canal to allow for visualization.
-
Synchronize worm populations and grow to the young adult stage.
-
Mount adult worms on agar (B569324) pads for imaging.
-
Acquire images of the excretory canals using a confocal microscope.
-
-
Quantification:
-
Using image analysis software, trace the length of the anterior and posterior excretory canals from the cell body to the tip.
-
Measure the total length for a population of worms for each genotype (wild-type, mrck-1 null, mrck-1 kinase-dead).
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the canal lengths between genotypes.
-
Conclusion
This compound/MARK1 is a pivotal kinase that translates upstream polarity cues into downstream cytoskeletal rearrangements. Its role in regulating microtubule stability through MAP phosphorylation is critical in a wide array of biological contexts, from neuronal function to embryonic development. The conservation of its function from nematodes to humans underscores its fundamental importance. The detailed understanding of its activation and downstream signaling pathways, coupled with robust quantitative assays, provides a solid foundation for the development of therapeutic strategies targeting diseases associated with its dysregulation. Further investigation into the specific contexts of MARK isoform activity and the interplay with other signaling networks will continue to illuminate the complex roles of this essential kinase family.
References
- 1. promega.com [promega.com]
- 2. Phosphorylation sites of Arabidopsis MAP kinase substrate 1 (MKS1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. MRCK-1 drives apical constriction in C. elegans by linking developmental patterning to force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. MARKK, a Ste20-like kinase, activates the polarity-inducing kinase MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KLDpT activation loop motif is critical for MARK kinase activity | PLOS One [journals.plos.org]
- 8. MRCK-1 activates non-muscle myosin for outgrowth of a unicellular tube in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MRCK-1 activates non-muscle myosin for outgrowth of a unicellular tube in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. journals.biologists.com [journals.biologists.com]
The Role of MARK1 in Neuronal Polarity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule Affinity Regulating Kinase 1 (MARK1), a member of the PAR-1/MARK family of serine/threonine kinases, is a critical regulator of microtubule dynamics and plays a pivotal role in the establishment and maintenance of neuronal polarity. This process, fundamental to the proper functioning of the nervous system, involves the differentiation of a single neurite into an axon and the remaining neurites into dendrites. Dysregulation of MARK1 has been implicated in neurodevelopmental and neurodegenerative disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of MARK1 in neuronal polarity, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its role. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.
Introduction to MARK1 and Neuronal Polarity
The establishment of neuronal polarity is a highly orchestrated process that relies on the dynamic reorganization of the cytoskeleton, particularly microtubules.[1] MARK1, and the broader MARK/Par-1 family, are central to this process.[2] These kinases are conserved from yeast to humans and are integral to various cellular functions, including cell polarity, cell cycle control, and intracellular signaling.[3] In neurons, a precise balance of MARK1 activity is essential for proper development. Both reduced and excessive levels of MARK2, a close homolog of MARK1, have been shown to disrupt neuronal migration and polarity, highlighting the need for tight regulation.[4]
MARK1's primary mechanism of action in regulating neuronal polarity is through the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4.[5] This phosphorylation occurs at specific KXGS motifs within the microtubule-binding domains of these MAPs, leading to their detachment from microtubules.[5] The dissociation of MAPs increases microtubule dynamicity, a state that is crucial for the morphological changes required for axon specification and outgrowth.[5][6]
The MARK1 Signaling Pathway in Neuronal Polarity
The activity of MARK1 is tightly controlled by a network of upstream kinases and interacting proteins. This regulation ensures that microtubule dynamics are precisely modulated in space and time during neuronal development.
Upstream Activation and Inhibition
MARK1 is activated through phosphorylation of a conserved threonine residue in its activation loop (T208 in MARK2).[5][7] This activating phosphorylation is carried out by upstream kinases such as MARKK (also known as TAO-1), a member of the Ste20 kinase family, and LKB1 (also known as PAR-4).[5][8]
Conversely, MARK1 activity can be inhibited by phosphorylation at an adjacent serine residue (S212 in MARK2) by Glycogen Synthase Kinase 3β (GSK3β).[9] The Par-3/Par-6/aPKC complex, a key player in establishing cell polarity, can also inhibit MARK1 activity.[5] This inhibition is crucial for allowing axon formation, as strong MARK1 expression has been shown to prevent this process.[5]
Downstream Substrates and Effectors
The primary downstream targets of MARK1 in the context of neuronal polarity are the MAPs. The phosphorylation of Tau, MAP2, and MAP4 by MARK1 disrupts their ability to stabilize microtubules, thereby promoting a more dynamic microtubule network.[5] This increased dynamism is essential for the exploratory behavior of neurites and the eventual designation of one as the axon.
Beyond MAPs, MARK1 has been shown to phosphorylate other proteins involved in neuronal structure and function. For instance, MARK2 can phosphorylate PSD-95, a scaffolding protein at the postsynaptic density, which is important for dendritic spine morphogenesis.[9]
Quantitative Data on MARK1 Function
The precise level of MARK1 activity is critical for normal neuronal development. Studies involving the manipulation of MARK expression have provided quantitative insights into its role.
| Experimental Manipulation | Model System | Key Finding | Quantitative Data | Citation |
| MARK1/Par-1 Knockdown | Hippocampal neurons | Induction of multiple axons | Data not explicitly quantified in snippets | [5] |
| Strong MARK1/Par-1 Expression | Hippocampal neurons | Inhibition of axon formation | Data not explicitly quantified in snippets | [5] |
| MARK2 Knockdown | Migrating cortical neurons | Neurons stalled at the intermediate zone | Data not explicitly quantified in snippets | [4] |
| MARK4 Overexpression | Drosophila model of tau toxicity | Promotion of Tau accumulation | Data not explicitly quantified in snippets | [10] |
| MARK1, 2, and 4 co-expression with Tau | Drosophila model | Increased Tau phosphorylation at Ser262 and Ser356 | Data not explicitly quantified in snippets | [10] |
| Forebrain-specific MARK1 cKO | Mice | Reduced dendritic spine density in hippocampal CA1 neurons | p=0.0172 | [11] |
Detailed Experimental Protocols
The following protocols are foundational for studying the role of MARK1 in neuronal polarity. They are synthesized from established methodologies and can be adapted for specific experimental questions.
Primary Hippocampal Neuron Culture for Polarity Assays
This protocol is adapted from methods for culturing hippocampal neurons to study neuronal development.[9][12][13][14][15]
Materials:
-
E18 timed-pregnant Sprague Dawley rats
-
Dissection medium: HBSS, 10 mM HEPES, 1% Penicillin-Streptomycin
-
Digestion medium: Dissection medium with 0.25% trypsin
-
Plating medium: Neurobasal medium, B27 supplement, GlutaMAX, 1% Penicillin-Streptomycin
-
Poly-D-lysine coated coverslips
Procedure:
-
Coverslip Preparation: Coat glass coverslips with 50 µg/mL Poly-D-Lysine in sterile water for 1 hour at 37°C.[15] Wash with sterile water and then coat with 10 µg/mL laminin in PBS overnight at 4°C.[15]
-
Dissection: Euthanize pregnant rat according to institutional guidelines. Dissect hippocampi from E18 embryos in ice-cold dissection medium.
-
Digestion: Incubate hippocampi in digestion medium for 15 minutes at 37°C.
-
Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is achieved.
-
Plating: Plate neurons on prepared coverslips at a low density (e.g., 25,000 cells/cm²) in plating medium.
-
Culture: Maintain neurons in a humidified incubator at 37°C and 5% CO₂. Neurons will typically establish polarity within 3-5 days in vitro.
shRNA-Mediated Knockdown of MARK1
This protocol provides a general framework for reducing MARK1 expression in cultured neurons using lentiviral delivery of shRNA.[16][17][18][19][20]
Materials:
-
Lentiviral vectors encoding shRNA targeting MARK1 and a non-targeting control
-
HEK293T cells for virus production
-
Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Cultured primary neurons
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging/envelope plasmids using a suitable transfection reagent.
-
Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.
-
Virus Concentration: Concentrate the viral particles using ultracentrifugation or a commercially available concentration reagent.
-
Transduction: Add the concentrated lentivirus to the primary neuron culture at a predetermined multiplicity of infection (MOI).
-
Selection/Expression: Allow 3-4 days for the expression of the shRNA and subsequent knockdown of MARK1. If the vector contains a fluorescent reporter, expression can be monitored.
-
Verification: Assess knockdown efficiency by Western blot or qPCR for MARK1.
Immunofluorescence Staining for Neuronal Polarity Markers
This protocol details the staining of cultured neurons to visualize key components of neuronal polarity.[21][22][23]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-βIII-tubulin for neurons, anti-Tau for axons, anti-MAP2 for dendrites, anti-phospho-Tau [12E8] for MARK activity)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Fix cultured neurons with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips on slides with mounting medium.
-
Imaging: Visualize stained neurons using a fluorescence or confocal microscope.
In Utero Electroporation for In Vivo Studies
This technique allows for the manipulation of gene expression in a specific population of developing neurons in the embryonic brain.[5][8][11][24][25]
Materials:
-
Timed-pregnant mice (e.g., E14.5)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Plasmid DNA solution (e.g., MARK1 expression vector or shRNA vector with a fluorescent reporter)
-
Electroporator with tweezer-type electrodes
Procedure:
-
Anesthesia and Surgery: Anesthetize the pregnant mouse and expose the uterine horns through a midline laparotomy.
-
DNA Injection: Inject the plasmid DNA solution into the lateral ventricle of the embryonic brains using a glass micropipette.
-
Electroporation: Place the tweezer-type electrodes on either side of the embryo's head and deliver a series of electrical pulses. The position of the electrodes determines the targeted cortical area.
-
Post-operative Care: Return the uterine horns to the abdominal cavity, suture the incision, and allow the embryos to continue developing.
-
Analysis: Analyze the brains at a desired postnatal stage (e.g., by immunohistochemistry or morphological analysis of fluorescently labeled neurons).
Conclusion and Future Directions
MARK1 is a central regulator of neuronal polarity, primarily through its control of microtubule dynamics via the phosphorylation of MAPs. The intricate signaling network that governs MARK1 activity underscores the importance of precise spatial and temporal control of microtubule stability during neuronal development. The experimental techniques outlined in this guide provide a robust framework for further dissecting the molecular mechanisms of MARK1 function.
Future research should focus on identifying novel MARK1 substrates and interacting partners to broaden our understanding of its role in neuronal development and disease. The development of specific and potent small molecule inhibitors or activators of MARK1 could hold therapeutic promise for neurodevelopmental disorders and neurodegenerative diseases characterized by cytoskeletal abnormalities. Furthermore, advanced imaging techniques, such as super-resolution microscopy and live-cell imaging of microtubule dynamics, will be instrumental in visualizing the precise effects of MARK1 on the neuronal cytoskeleton in real-time.[6][26][27][28][29][30][31][32][33][34][35] The continued investigation of MARK1 and its associated pathways will undoubtedly provide valuable insights into the fundamental processes of brain development and pathology.
References
- 1. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 2. Mark/Par-1 marking the polarity of migrating neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity | PLOS Genetics [journals.plos.org]
- 4. MARKK, a Ste20‐like kinase, activates the polarity‐inducing kinase MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 5. In utero electroporation methods in the study of cerebral cortical development — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 6. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Utero Electroporation Approaches to Study the Excitability of Neuronal Subpopulations and Single-cell Connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New and Improved Tools for In Utero Electroporation Studies of Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 13. Culturing hippocampal neurons | Springer Nature Experiments [experiments.springernature.com]
- 14. The Development of Neuronal Polarity: A Retrospective View | Journal of Neuroscience [jneurosci.org]
- 15. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 16. Preparation and Use of shRNA for Knocking Down Specific Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 18. shRNA knockdown [protocols.io]
- 19. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Modern methods to interrogate microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Microtubule organization determines axonal transport dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An assay to image neuronal microtubule dynamics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. protocols.io [protocols.io]
- 31. suterlab.bio.purdue.edu [suterlab.bio.purdue.edu]
- 32. General Considerations for Live Imaging of Developing Hippocampal Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 33. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 34. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Label-Free Long-Term Methods for Live Cell Imaging of Neurons: New Opportunities [mdpi.com]
MARK1 Expression in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The microtubule affinity-regulating kinase 1 (MARK1), a member of the serine/threonine kinase family, has emerged as a significant contributor to AD pathogenesis through its role in tau phosphorylation. This technical guide provides a comprehensive overview of MARK1's expression, signaling pathways, and the experimental methodologies used to study its function in the context of Alzheimer's disease.
MARK1 Expression in Alzheimer's Disease: Quantitative Data Summary
While qualitative studies consistently indicate an association of MARK protein with neurofibrillary tangles in Alzheimer's disease, specific quantitative data for MARK1 expression levels in AD versus control brains is not extensively available in publicly accessible literature. Immunohistochemical studies have shown increased staining of MARK in the temporal lobe of Alzheimer's patients compared to controls, with this increase being specifically associated with NFTs.[1] Anti-MARK1 antibodies have been confirmed to stain these neurofibrillary tangles in the AD brain.[2] However, precise fold changes or concentration differences from large-scale quantitative proteomics or transcriptomics studies specifically for MARK1 are not consistently reported. The table below summarizes the qualitative findings.
| Data Type | Finding | Brain Region | Methodology | Reference |
| Protein Expression (Qualitative) | Increased staining of MARK associated with Neurofibrillary Tangles (NFTs) | Temporal Lobe | Immunohistochemistry | [1] |
| Protein Localization | MARK1 co-localizes with NFTs | Alzheimer's Brain | Immunoperoxidase Staining | [1] |
MARK1 Signaling Pathways in Alzheimer's Disease
MARK1 is a key regulator of microtubule dynamics through its phosphorylation of tau protein. Its activity is tightly controlled by a network of upstream kinases and interacting proteins. In Alzheimer's disease, dysregulation of these pathways leads to tau hyperphosphorylation, microtubule destabilization, and the formation of NFTs.
MARK1 Activation and Inactivation Pathway
The activity of MARK1 is primarily regulated by phosphorylation within its activation loop. Upstream kinases such as MARKK (also known as TAO-1) and LKB1 can phosphorylate a conserved threonine residue, leading to MARK1 activation. Conversely, glycogen (B147801) synthase kinase 3β (GSK3β) can phosphorylate a nearby serine residue, which is inhibitory. Other proteins, such as PAK5 and the scaffolding protein 14-3-3, can also bind to MARK1 and modulate its activity and subcellular localization.
MARK1-Mediated Tau Phosphorylation and Microtubule Destabilization
Once activated, MARK1 phosphorylates tau protein at specific KXGS motifs within its microtubule-binding domain, with Ser262 being a key site. This phosphorylation event causes tau to detach from microtubules, leading to their destabilization and impaired axonal transport. The unbound, hyperphosphorylated tau is then prone to aggregation, eventually forming the neurofibrillary tangles characteristic of Alzheimer's disease. Amyloid-beta oligomers have been shown to induce tau phosphorylation at MARK-type sites, suggesting a link between the two core pathologies of AD.
Experimental Protocols
Studying MARK1 expression and activity in Alzheimer's disease requires a range of molecular and cellular techniques. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for MARK1 in Human Brain Tissue
This protocol outlines the steps for visualizing MARK1 protein in formalin-fixed, paraffin-embedded human brain sections.
1. Tissue Preparation:
-
Obtain post-mortem human brain tissue (e.g., hippocampus, temporal cortex) fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Cut 5-10 µm thick sections using a microtome and mount on positively charged glass slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Wash sections in Tris-buffered saline with Tween 20 (TBST).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against MARK1 (diluted in blocking buffer) overnight at 4°C.
-
Wash sections with TBST.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash sections with TBST.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
4. Mounting and Visualization:
-
Dehydrate sections through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Visualize under a light microscope.
Western Blot for MARK1 Quantification
This protocol describes the quantification of MARK1 protein levels in brain tissue lysates.
1. Sample Preparation:
-
Homogenize frozen brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MARK1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize MARK1 band intensity to a loading control (e.g., β-actin or GAPDH).
MARK1 Kinase Activity Assay
This assay measures the enzymatic activity of MARK1 by quantifying the phosphorylation of a tau-derived substrate.
1. Reagents and Materials:
-
Recombinant active MARK1 enzyme.
-
Tau protein or a peptide substrate containing a MARK1 phosphorylation site (e.g., a KXGS motif).
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
ATP.
-
Phospho-specific antibody that recognizes the phosphorylated substrate.
-
Detection system (e.g., ADP-Glo™ Kinase Assay or a fluorescence-based method).
2. Assay Procedure (Example using ADP-Glo™):
-
Prepare a reaction mixture containing the kinase buffer, tau substrate, and MARK1 enzyme in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's instructions.
-
Measure luminescence, which is proportional to the amount of ADP generated and thus to the kinase activity.
Conclusion
MARK1 plays a critical role in the phosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease. Its increased association with neurofibrillary tangles in the AD brain highlights it as a potential therapeutic target. The experimental protocols detailed in this guide provide a framework for researchers to investigate the expression, localization, and activity of MARK1 in the context of Alzheimer's disease. Further quantitative studies are needed to fully elucidate the extent of MARK1 dysregulation in AD and to validate its potential as a biomarker and therapeutic target.
References
The Core Mechanism of Action of CMPD167 (Mrk-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CMPD167, also known as Mrk-1, is a potent and orally active small molecule inhibitor of the C-C chemokine receptor 5 (CCR5). Its primary mechanism of action is the blockade of the CCR5 co-receptor, which is essential for the entry of R5-tropic strains of the Human Immunodeficiency Virus (HIV) into host cells. This document provides an in-depth technical overview of the molecular interactions, cellular effects, and experimental validation of CMPD167's function. Extensive research has characterized CMPD167 as a CCR5 antagonist with significant antiviral activity. It is important to note that based on currently available scientific literature, there is no evidence to suggest that CMPD167 acts as an inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), IRAK4, or TGF-β-activated kinase 1 (TAK1). This guide will focus exclusively on its well-documented role as a CCR5 inhibitor.
Introduction to CCR5 and its Role in HIV-1 Entry
The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells. In its physiological role, CCR5 is involved in leukocyte trafficking to sites of inflammation. However, it is also exploited by the most commonly transmitted strains of HIV-1 as a co-receptor for viral entry into host cells.
The process of R5-tropic HIV-1 entry is a multi-step cascade:
-
Attachment: The viral envelope glycoprotein (B1211001) gp120 initially binds to the primary cellular receptor, CD4.
-
Conformational Change: This binding induces a conformational change in gp120, exposing a binding site for a co-receptor.
-
Co-receptor Binding: The altered gp120 then binds to CCR5.
-
Membrane Fusion: The interaction with CCR5 triggers further conformational changes in the viral transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.
CMPD167: A CCR5 Antagonist
CMPD167 functions as a non-competitive, allosteric inhibitor of CCR5. Instead of directly competing with the natural chemokine ligands or the gp120 binding site, CMPD167 binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the extracellular loops of CCR5, rendering it unrecognizable by the HIV-1 gp120 envelope protein. By preventing the gp120-CCR5 interaction, CMPD167 effectively blocks a critical step in the viral entry process, thus exhibiting potent antiviral activity against R5-tropic HIV-1 strains.
Quantitative Data on CMPD167 Activity
The potency of CMPD167 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity of CMPD167
| Virus Strain | Cell Type | Assay | Potency Metric | Value | Reference |
| SHIV-162P3 | Human PBMCs | Antiviral Assay | EC50 | 0.1 - 10 ng/mL | [1] |
| SIVmac251 | Human PBMCs | Antiviral Assay | EC50 | 0.1 - 10 ng/mL | [1] |
| SHIV-162P3 | Macaque PBMCs | Antiviral Assay | EC50 | 0.1 - 10 ng/mL | [1] |
| SIVmac251 | Macaque PBMCs | Antiviral Assay | EC50 | 0.1 - 10 ng/mL | [1] |
Table 2: CCR5 Binding Affinity of CMPD167
| Species | Assay | Potency Metric | Value | Reference |
| Human | Chemokine Binding Inhibition | IC50 | 4.5 nM | [1] |
| Macaque | Chemokine Binding Inhibition | IC50 | 7.5 nM | [1] |
| Macaque | Chemokine Ligand Binding | Ki | 1 nM (in buffer) | [2] |
| Macaque | Chemokine Ligand Binding | Ki | 5 nM (in whole blood) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of CMPD167.
Phenotypic Viral Entry Assay (Pseudovirus-based)
This assay measures the ability of CMPD167 to inhibit viral entry into target cells.
-
Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain integrated reporter genes (luciferase and β-galactosidase) under the control of the HIV-1 LTR promoter.
-
Virus: Replication-defective HIV-1 pseudoviruses expressing an R5-tropic envelope glycoprotein.
-
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of CMPD167 in culture medium.
-
Pre-incubate the pseudovirus with the serially diluted CMPD167 for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control and determine the IC50 value.[1][3]
-
CCR5 Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of CMPD167 for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cells: Cell membranes from a cell line overexpressing human or macaque CCR5.
-
Radioligand: A radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α).
-
Procedure:
-
Incubate the CCR5-expressing cell membranes with the radioligand in the presence of varying concentrations of unlabeled CMPD167.
-
After reaching equilibrium, separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The concentration of CMPD167 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4][5]
-
In Vivo Pharmacokinetic and Efficacy Studies in Rhesus Macaques
These studies are essential to evaluate the in vivo behavior and protective efficacy of CMPD167.
-
Animal Model: Rhesus macaques are a relevant model for studying HIV transmission and prevention.
-
Drug Administration: CMPD167 can be administered orally or topically (e.g., as a vaginal or rectal gel).[6][7]
-
Sample Collection: Blood, vaginal fluid, and rectal fluid samples are collected at various time points after drug administration.
-
Drug Quantification: CMPD167 concentrations in the collected samples are quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS).[6][7]
-
Efficacy Evaluation (Challenge Studies):
-
Macaques are treated with CMPD167 or a placebo.
-
Animals are then challenged with a pathogenic CCR5-tropic virus (e.g., SHIV-162P3).
-
Infection status is monitored by measuring plasma viral load over time.
-
The protective efficacy of CMPD167 is determined by comparing the infection rates in the treated and placebo groups.[2]
-
Cellular Effects of CMPD167
The primary cellular effect of CMPD167 is the prevention of HIV-1 entry into CCR5-expressing cells. By blocking this initial step of the viral life cycle, CMPD167 prevents the establishment of infection in susceptible cells. It is important to consider that long-term blockade of a chemokine receptor could potentially interfere with its normal physiological functions, such as immune cell trafficking. However, studies with CCR5 antagonists in clinical settings have generally shown them to be well-tolerated.
Conclusion
CMPD167 (this compound) is a well-characterized CCR5 antagonist that potently inhibits the entry of R5-tropic HIV-1 into host cells. Its mechanism of action involves an allosteric modulation of the CCR5 receptor, preventing its interaction with the viral gp120 glycoprotein. The quantitative data from in vitro and in vivo studies consistently demonstrate its high affinity for CCR5 and its potent antiviral activity. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of CCR5 inhibitors. There is currently no scientific evidence to support a role for CMPD167 as an inhibitor of IRAK1, IRAK4, or TAK1. Future research in this area should continue to focus on its established mechanism as a promising antiviral agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a Small Molecule CCR5 Inhibitor in Macaques to Treat Simian Immunodeficiency Virus Infection or Prevent Simian–Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacokinetics of a CCR5 inhibitor in rhesus macaques following vaginal, rectal and oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of a CCR5 inhibitor in rhesus macaques following vaginal, rectal and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiviral Potential of MAPK/MNK1 Pathway Inhibitors: A Technical Guide
An In-depth Examination of a Key Host Signaling Pathway as a Broad-Spectrum Antiviral Target
Introduction
Viruses, as obligate intracellular parasites, are heavily reliant on the host cell's machinery for their replication and propagation. A key strategy in modern antiviral drug development is the identification and targeting of these essential host factors. One such promising target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and specifically, the MAPK-interacting kinase 1 (MNK1). A diverse range of viruses exploit the MAPK signaling cascade to facilitate various stages of their life cycle, from entry and replication to protein synthesis and assembly.[1][2][3][4] Consequently, inhibitors of kinases within this pathway, such as MEK inhibitors, are emerging as potential broad-spectrum antiviral agents.[1][5] This technical guide provides a comprehensive overview of the antiviral properties of MAPK/MNK1 pathway inhibitors, detailing the underlying signaling mechanisms, quantitative efficacy data, and the experimental protocols used for their evaluation.
While the query specified "Mrk-1 inhibitor," our comprehensive search indicates that this may be a less common nomenclature or a potential misidentification. The vast body of relevant research points towards the MAPK/MNK1 pathway as the intended target of interest for antiviral intervention. Therefore, this guide will focus on the antiviral properties of inhibitors targeting this critical cellular pathway.
The MAPK/MNK1 Signaling Pathway in Viral Infections
The MAPK signaling cascade is a central regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[4][6] This pathway is typically composed of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K or MEK), and a MAP kinase (MAPK), such as ERK, JNK, or p38.[4] Viruses can activate this pathway at various points to their own advantage.[1]
Upon activation, for instance by viral binding to a host cell receptor, a cascade of phosphorylation events is initiated, culminating in the activation of downstream effectors.[4][7] One such critical downstream effector is MNK1, which is phosphorylated and activated by ERK and p38 MAPKs.[1][8] Activated MNK1, in turn, phosphorylates the eukaryotic initiation factor 4E (eIF4E).[1] The phosphorylation of eIF4E is a crucial step in the initiation of cap-dependent mRNA translation, a process that many viruses hijack for the synthesis of their own proteins.[1][2][3] By controlling this key translational checkpoint, the MAPK/MNK1 pathway plays a pivotal role in the replication of a wide array of viruses.[1]
Quantitative Data on the Antiviral Efficacy of MAPK/MNK1 Pathway Inhibitors
The therapeutic potential of targeting the MAPK/MNK1 pathway is supported by quantitative data from preclinical studies. MEK inhibitors, in particular, have demonstrated significant antiviral activity against various viruses.
| Inhibitor | Virus | Cell Line / Animal Model | Key Efficacy Data | Reference |
| Zapnometinib (ATR-002) | Influenza A Virus | Mice | - >90% reduction in lung viral titer with 25 mg/kg/day treatment.[5]- 50-80% reduction of MEK activity was sufficient for this effect.[5] | [5] |
| Influenza A Virus | Hamsters | - 57 ± 17% MEK inhibition at a Cmax of 61 ± 4 µg/ml with a 60 mg/kg dose.[5] | [5] | |
| Healthy Humans | Peripheral Blood Mononuclear Cells (PBMCs) | - ~10 µg/ml zapnometinib required to inhibit 50% of MEK activity.[5]- Up to 80% MEK inhibition achieved at higher doses.[5] | [5] | |
| U0126 | Murine Hepatitis Virus (MHV) | DBT cells | - 95-99% reduction in virus titer.[6] | [6] |
Experimental Protocols
The evaluation of MAPK/MNK1 pathway inhibitors as antiviral agents involves a range of in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays.
In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK, or DBT cells) in 12- or 24-well plates to achieve a confluent monolayer.[9]
-
Compound Treatment: The following day, treat the cell monolayers with serial dilutions of the test inhibitor or a vehicle control (e.g., DMSO) for a predetermined period (e.g., 1-4 hours).
-
Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI), typically ranging from 0.01 to 10.0.[10]
-
Incubation: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) with the corresponding concentrations of the inhibitor.
-
Plaque Visualization: After an incubation period of 2-7 days, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques in each well. The concentration of the inhibitor that reduces the plaque number by 50% (EC50) is then calculated.[11]
MEK Inhibition Assay (Phospho-ERK Western Blot)
This biochemical assay measures the direct inhibitory effect of a compound on its target kinase within the cell.
-
Cell Treatment: Treat cultured cells with the inhibitor at various concentrations for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the ratio of p-ERK to total ERK, which reflects the level of MEK inhibition.[5][8]
Mechanism of Action: Inhibition of Viral RNA Synthesis
Studies with MEK inhibitors have indicated that their antiviral effect is exerted at the post-entry stages of the viral life cycle.[6] For instance, the MEK inhibitor U0126 did not affect the entry of Murine Hepatitis Virus (MHV) into cells.[6] Instead, it was found to severely suppress the synthesis of viral genomic and subgenomic RNAs.[6] This suggests that the integrity of the Raf/MEK/ERK signaling pathway is crucial for the viral RNA synthesis machinery.
Conclusion and Future Directions
The MAPK/MNK1 signaling pathway represents a compelling host-directed target for the development of broad-spectrum antiviral therapies. The reliance of numerous viruses on this pathway for their replication, particularly for the translation of viral proteins, makes it an attractive point of intervention.[1][2][3] Quantitative data on the efficacy of MEK inhibitors like zapnometinib and U0126 in significantly reducing viral titers underscores the therapeutic potential of this approach.[5][6]
Future research should focus on the development of highly selective and potent inhibitors for kinases within this pathway, particularly MNK1, to minimize off-target effects. Furthermore, extensive preclinical and clinical studies are warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of these inhibitors against a wider range of viral pathogens. The exploration of combination therapies, where MAPK/MNK1 inhibitors are used alongside direct-acting antivirals, could also offer a synergistic approach to combat viral infections and mitigate the emergence of drug resistance.
References
- 1. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of MAPK/MNK1 signaling in virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans [frontiersin.org]
- 6. Suppression of Coronavirus Replication by Inhibition of the MEK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Coronavirus Replication-Induced p38 Mitogen-Activated Protein Kinase Activation Promotes Interleukin-6 Production and Virus Replication in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Mechanistic Elucidation of MRK-1: A Novel Allosteric Inhibitor of Pneumovirus Polymerase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Respiratory syncytial virus (RSV) and human metapneumovirus (HMPV) represent a significant global health burden, causing severe lower respiratory tract infections, particularly in infants, the elderly, and immunocompromised individuals.[1][2] The viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme complex for viral transcription and replication, is a prime target for antiviral therapeutics. This whitepaper details the discovery, history, and mechanism of action of MRK-1, a potent, dual-specificity, non-nucleoside inhibitor (NNI) that targets a conserved allosteric site on the L polymerase protein of both RSV and HMPV.[1][2]
Discovery and History
This compound was developed based on a previously described class of pneumovirus non-nucleoside inhibitors.[2] Its discovery represents a significant advancement in the field of RSV and HMPV therapeutics, providing a novel chemical scaffold that targets a distinct and conserved allosteric pocket on the viral polymerase.[2][3] The collaborative effort between researchers at Merck & Co., Inc. and Boston University led to the elucidation of its mechanism of action and the structural basis for its potent antiviral activity.[1]
Quantitative Data Summary
The antiviral activity and binding affinity of this compound have been quantitatively characterized through a series of in vitro assays. The data are summarized in the tables below.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain/Assay Type | Cell Line | EC₅₀ (nM) |
| RSV-A2/EGFP (GFP reporter assay) | HEp-2 | 2.1 |
| RSV-A Long (Plaque reduction assay) | HEp-2 | 3.9 |
| RSV-B Washington (Plaque reduction assay) | HEp-2 | 3.3 |
| RSV-A Clinical Isolate (Cytopathic effect assay) | HEp-2 | 4.3 |
| RSV-B Clinical Isolate (Cytopathic effect assay) | HEp-2 | 1.3 |
| HMPV/EGFP (GFP reporter assay) | A549 | 185 |
Data sourced from Kleiner et al., 2023.[2]
Table 2: Binding Affinity of this compound to RSV L-P Complex
| Assay Type | Ligand | Analyte | Kₗ (nM) |
| Radioligand Binding Assay | ³H-labeled this compound | RSV L-P Complex | 2.3 - 5.2 |
The range in dissociation constants (Kₗ) is dependent on experimental conditions. Data sourced from Kleiner et al., 2023.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Radioligand Binding Assay for Kₗ Determination
This protocol was utilized to determine the binding affinity of this compound to the purified full-length RSV L-P protein complex.
-
Synthesis of Radiolabeled Ligand: this compound was tritiated ([³H]-MRK-1) for use as the radioligand.
-
Protein Purification: The full-length RSV L-P complex was purified.
-
Assay Procedure:
-
A constant concentration of [³H]-MRK-1 was incubated with the purified RSV L-P complex.
-
Increasing concentrations of unlabeled this compound were titrated into the reaction to compete for binding.
-
The reaction was allowed to reach equilibrium.
-
The amount of bound [³H]-MRK-1 was quantified using a scintillation counter.
-
-
Data Analysis: The dissociation constant (Kₗ) was determined by fitting the competition binding data to a one-site binding model.[2]
Cytopathic Effect (CPE) Assay for Antiviral Potency
This assay was employed to determine the antiviral potency of this compound against clinical isolates of RSV.
-
Cell Seeding: HEp-2 cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well.
-
Compound Preparation: this compound was serially diluted (3-fold dilutions) in DMSO to create an 11-point dose-response curve.
-
Infection and Treatment:
-
HEp-2 cells were infected with RSV clinical isolates (RSV A or RSV B) at a multiplicity of infection (MOI) of 0.3 PFU/cell.
-
The serially diluted this compound was added to the infected cells.
-
-
Incubation: The plates were incubated at 37°C in a 5% CO₂ environment. The incubation period is typically continued until significant CPE is observed in the virus control wells (no compound).[4][5]
-
Quantification of CPE: Cell viability was assessed to quantify the cytopathic effect. This can be achieved using various methods, such as staining with crystal violet or using commercially available viability assays that measure ATP content (e.g., Viral ToxGlo).[4][6]
-
Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits 50% of the viral-induced CPE, was calculated from the dose-response curve.[2]
RSV Minigenome Assay
This assay was used to dissect the specific step of the viral life cycle inhibited by this compound, allowing for the independent measurement of viral transcription and replication.
-
Principle: The assay reconstitutes the basic components of RSV RNA synthesis in cells by co-transfecting plasmids encoding the essential viral proteins (N, P, L, and M2-1) along with a plasmid containing a subgenomic RSV-like RNA template (minigenome).[7][8][9] This minigenome typically contains a reporter gene (e.g., luciferase) flanked by the leader and trailer regions of the RSV genome.
-
Cell Transfection:
-
Cells (e.g., HEp-2) are transfected with plasmids expressing the RSV N, P, M2-1, and L proteins.
-
A plasmid encoding the RSV minigenome is also co-transfected.
-
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound.
-
RNA Analysis:
-
Total RNA is extracted from the cells.
-
Northern Blot Analysis: The extracted RNA is separated by gel electrophoresis, transferred to a membrane, and probed with radiolabeled probes specific for the minigenome, antigenome, and mRNA transcripts. This allows for the direct visualization and quantification of the different RNA species produced by the polymerase.[2][10]
-
Primer Extension Analysis: This technique is used to map the 5' ends of the viral RNAs with high resolution, allowing for the detailed analysis of transcription initiation at specific promoter sites.[10]
-
-
Data Analysis: The levels of mRNA and antigenome RNA are quantified and normalized to a control (e.g., input minigenome) to determine the effect of this compound on transcription and replication.
Cryo-Electron Microscopy (Cryo-EM) Structure Determination
Cryo-EM was instrumental in revealing the atomic details of the this compound binding site on the RSV and HMPV L proteins.
-
Sample Preparation: The purified polymerase complex (e.g., truncated RSV L-P) was incubated with this compound to form the inhibitor-bound complex.
-
Vitrification: A small volume of the complex solution was applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of non-crystalline ice, preserving the native structure of the complex.[11][12]
-
Data Collection: The vitrified sample was imaged in a transmission electron microscope under cryogenic conditions. A large number of 2D projection images of the randomly oriented protein complexes were collected.[11][12]
-
Image Processing and 3D Reconstruction:
-
Individual particle images were computationally selected from the micrographs.
-
These 2D images were aligned and classified to average out noise and sort different conformational states.
-
A 3D reconstruction of the protein complex was generated from the 2D class averages using sophisticated algorithms.[11][13]
-
-
Model Building and Refinement: An atomic model of the polymerase-inhibitor complex was built into the 3D density map and refined to high resolution.[14]
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric inhibitor of the RSV and HMPV L polymerase proteins.[2] Cryo-EM structures revealed that this compound binds to a conserved pocket within the L protein, distinct from the active site and from the binding sites of other known RSV polymerase inhibitors.[2][3]
The binding of this compound to this allosteric site induces a conformational change in the polymerase, which in turn inhibits both the initiation and early elongation steps of RNA synthesis.[1][2] This dual inhibitory effect on transcription and replication effectively shuts down the production of new viral genomes and proteins, thereby halting the viral life cycle.
Visualizations
Caption: Mechanism of this compound allosteric inhibition of RSV polymerase.
Caption: Workflow for the Cytopathic Effect (CPE) Assay.
Caption: Workflow for the RSV Minigenome Assay.
Conclusion
This compound is a potent and selective dual inhibitor of RSV and HMPV, representing a promising new class of antiviral compounds. Its discovery and detailed characterization, including the elucidation of its allosteric binding site and mechanism of action, provide a solid foundation for the further development of novel therapeutics against these important respiratory pathogens. The distinct nature of its binding pocket suggests a potential for combination therapy and a means to address resistance to other classes of polymerase inhibitors. These findings are a critical step forward in the quest for effective treatments for RSV and HMPV infections.
References
- 1. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conserved allosteric inhibitory site on the respiratory syncytial virus and human metapneumovirus RNA-dependent RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pblassaysci.com [pblassaysci.com]
- 5. asm.org [asm.org]
- 6. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Minigenome System to Study Respiratory Syncytial Virus Transcription Versus Genome Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Minigenome Systems to Study RSV Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cryo electron microscopy to determine the structure of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo Electron Microscopy: Principle, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Mrk-1 signaling cascade interactions
An In-depth Technical Guide to the Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1) Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase (MAPK) signaling cascades are central to cellular regulation, governing processes from proliferation and differentiation to stress responses and apoptosis. The intensity and duration of MAPK signaling are tightly controlled, in part, by a family of dual-specificity phosphatases (DUSPs), among which MAPK Phosphatase-1 (MKP-1), also known as DUSP1, is a principal member. MKP-1 functions as a critical negative regulator of the MAPK pathways, primarily by dephosphorylating and inactivating p38 and c-Jun N-terminal kinase (JNK).[1][2][3] Its expression is induced by a variety of stimuli, including stress and growth factors, establishing a classic negative feedback loop.[4] Dysregulation of MKP-1 is implicated in numerous pathologies, including chronic inflammatory diseases and cancer, making it a significant target for therapeutic intervention.[5][6] This guide provides a comprehensive overview of the MKP-1 signaling cascade, including its molecular interactions, quantitative parameters, key experimental methodologies for its study, and its role as a therapeutic target.
The MKP-1 Signaling Cascade: Core Interactions
The primary role of MKP-1 is to act as a brake on the MAPK signaling pathways. The cascade is typically initiated by extracellular stimuli that activate a three-tiered kinase module: a MAPKKK (e.g., MEKK, TAK1), a MAPKK (e.g., MKK3/6, MKK4/7), and a MAPK (p38, JNK).
-
Activation of MAPK Pathways : Stimuli such as lipopolysaccharide (LPS), cytokines (e.g., TNF-α), and cellular stress lead to the phosphorylation and activation of p38 and JNK.[1]
-
Transcriptional Induction of MKP-1 : Activated MAPKs, particularly p38 and ERK (via downstream kinases like MSK1/2), phosphorylate and activate transcription factors such as CREB, ATF1, and C/EBPβ.[2][7] These transcription factors bind to the promoter of the DUSP1 gene, leading to a rapid and robust increase in MKP-1 mRNA and protein levels.[1][2] This induction forms a negative feedback mechanism.[2]
-
Dephosphorylation of MAPKs by MKP-1 : The newly synthesized MKP-1 protein translocates to the nucleus where it binds to and dephosphorylates the phosphothreonine and phosphotyrosine residues within the activation loop of p38 and JNK, thereby inactivating them.[1][3]
-
Regulation of Inflammatory Responses : By inactivating p38 and JNK, MKP-1 terminates the downstream signaling that leads to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and also influences the expression of anti-inflammatory cytokines such as IL-10.[2][8]
Visualizing the Core MKP-1 Feedback Loop
Caption: The core negative feedback loop of the MKP-1 signaling cascade.
Quantitative Data on MKP-1 Interactions and Regulation
The regulation of the MKP-1 signaling cascade is a dynamic process characterized by significant changes in gene expression, protein stability, and enzymatic activity.
Table 1: Regulation of MKP-1 Expression and Activity
| Parameter | Condition | Quantitative Change | Reference |
|---|---|---|---|
| mRNA Expression | Macrophage stimulation with LPS | 10 to 100-fold increase | [1] |
| ~15-fold induction within 1 hour | [9] | ||
| Phosphatase Activity | Binding of p38, JNK, or ERK | 6 to 8-fold increase | [2] |
| Protein Half-life (Wild-Type) | Transfected 293T cells | ~31 minutes | [10] |
| ~30-40 minutes | [11] | ||
| Protein Half-life (Mutants) | S359/364A (Alanine substitution) | ~15 minutes (decreased stability) | [10] |
| S359/364D (Aspartate substitution) | > 9 hours (18-fold increase) | [10][11] |
| | C-terminus deletion | ~150 minutes (3.5-fold increase) |[11] |
Table 2: Impact of MKP-1 on Cytokine Production
| Cytokine | Model System | Fold Change in MKP-1-/- vs. Wild-Type | Reference |
|---|---|---|---|
| TNF-α | LPS-challenged mice (serum) | 8-fold increase | [8] |
| IL-6 | LPS-challenged mice (serum) | 4-fold increase | [8] |
| IL-10 | LPS-challenged mice (serum) | 8-fold increase | [8] |
| IL-1β | LPS-challenged mice (serum) | Significant increase |[8] |
Table 3: Pharmacological Inhibitors of MKP-1
| Inhibitor | Target | IC50 | Reference |
|---|---|---|---|
| NSC 95397 | MKP-1 | Competitive inhibitor (IC50 not specified) | [12] |
| Triptolide | Inhibits MKP-1 transcription | - | General knowledge |
| Various pyrimidotriazinediones | MKP-1 | Potencies shifted by catalase/DTT |[13] |
Post-Translational Regulation of MKP-1
The function of MKP-1 is further modulated by a complex array of post-translational modifications (PTMs) that affect its stability, substrate affinity, and catalytic activity.
-
Phosphorylation : ERK-mediated phosphorylation at serines 359 and 364 stabilizes the MKP-1 protein, protecting it from degradation.[1][10] Conversely, phosphorylation at serines 296 and 323 can recruit ubiquitin ligases, targeting MKP-1 for proteasomal degradation.[4][11]
-
Acetylation : The acetyltransferase p300 acetylates MKP-1 at lysine (B10760008) 57. This modification enhances the affinity of MKP-1 for its substrate p38, thereby increasing its dephosphorylation efficiency.[2][4]
-
Oxidation/Redox Regulation : The catalytic cysteine residue (Cys258) is susceptible to oxidation by reactive oxygen species (ROS). This oxidation inactivates the phosphatase and can lead to its degradation, representing a mechanism to prolong MAPK signaling under conditions of oxidative stress.[4]
Visualizing Post-Translational Modifications of MKP-1
Caption: Key post-translational modifications regulating MKP-1 function.
Key Experimental Protocols
Studying the MKP-1 signaling cascade requires a variety of molecular biology techniques to assess protein-protein interactions, enzymatic activity, and gene expression.
Co-Immunoprecipitation (Co-IP) to Detect MKP-1/MAPK Interaction
This protocol is used to isolate MKP-1 and determine if it physically interacts with MAPKs (e.g., p38, JNK) within the cell.
Materials:
-
Cell culture plates
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitor cocktails)[14]
-
Cell scraper
-
Microcentrifuge and refrigerated centrifuge
-
Primary antibody specific to MKP-1 (for immunoprecipitation)
-
Protein A/G-coupled agarose (B213101) or magnetic beads[15]
-
Primary antibodies specific to p38, JNK, or other potential binding partners (for Western blot detection)
-
Secondary antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Stimulation: Grow cells to 80-90% confluency. If required, treat cells with a stimulus (e.g., LPS, anisomycin) for the desired time to induce MKP-1 expression and MAPK activation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 1 mL of ice-cold Co-IP Lysis Buffer to the plate, and use a cell scraper to collect the cell lysate.[16][17]
-
Lysate Preparation: Transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 15-30 minutes with gentle agitation. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Pre-clearing (Optional but Recommended): Transfer the supernatant to a new tube. Add Protein A/G beads and a non-specific IgG antibody. Incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.[15]
-
Immunoprecipitation: Add the primary antibody against MKP-1 to the pre-cleared lysate. Incubate with rotation for 2-4 hours or overnight at 4°C.
-
Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate with rotation for another 1-2 hours at 4°C.[15]
-
Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute). Carefully remove the supernatant. Wash the beads 3-5 times with 1 mL of cold lysis buffer (or a designated wash buffer) to remove non-specifically bound proteins.[16]
-
Elution: After the final wash, remove all supernatant. Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to dissociate the protein complexes from the beads and antibody.
-
Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel and perform Western blot analysis using antibodies against the potential interacting proteins (e.g., p38, JNK).
In Vitro Phosphatase Activity Assay
This assay measures the ability of purified MKP-1 to dephosphorylate an active, phosphorylated MAPK substrate.
Materials:
-
Purified recombinant MKP-1 protein
-
Active, phosphorylated substrate (e.g., p-JNK, p-p38)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
Reaction stop solution (e.g., Sodium orthovanadate)[18]
-
Kinase assay components (if measuring remaining substrate activity): substrate for the MAPK (e.g., GST-c-Jun for JNK), [γ-³²P]ATP, kinase buffer.
-
Alternatively, use phospho-specific antibodies for Western blot detection.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified active MAPK substrate with the phosphatase assay buffer.
-
Initiate Reaction: Add varying amounts of purified MKP-1 protein to the reaction tubes to start the dephosphorylation. Incubate at 30°C for a defined period (e.g., 20 minutes).[18]
-
Stop Reaction: Terminate the reaction by adding a phosphatase inhibitor like sodium orthovanadate.[18]
-
Measure Remaining Substrate Phosphorylation:
-
Method A (Kinase Assay): Measure the remaining activity of the MAPK substrate. Add the reaction mixture to a kinase assay cocktail containing a specific substrate (e.g., GST-c-Jun) and [γ-³²P]ATP. Quantify the incorporation of ³²P into the substrate via SDS-PAGE and autoradiography.[18]
-
Method B (Western Blot): Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the MAPK substrate (e.g., anti-p-p38). The decrease in the phospho-specific signal indicates MKP-1 activity.
-
Visualizing the Co-Immunoprecipitation Workflow
Caption: A generalized workflow for Co-Immunoprecipitation (Co-IP).
Conclusion and Future Directions
MKP-1 stands as a master regulator of the innate immune response and cellular stress signaling through its control of the p38 and JNK MAPK pathways. Its intricate regulation at the transcriptional, post-transcriptional, and post-translational levels allows for precise modulation of inflammatory and stress-induced signaling. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers to further investigate this critical signaling node. Given its central role in inflammation and cancer, developing specific pharmacological agents that can either inhibit or upregulate MKP-1 activity holds significant therapeutic promise.[6][19] Future research will likely focus on dissecting the cell-type-specific functions of MKP-1, identifying novel interacting partners, and translating the wealth of basic research into clinically effective therapies.
References
- 1. MAP kinase phosphatase-1, a gatekeeper of the acute innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase (MKP)-1 in immunology, physiology, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Macrophage Biology and Cardiovascular Disease. A Redox-Regulated Master Controller of Monocyte Function and Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitogen-activated protein kinase phosphatase 1 as an inflammatory factor and drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting mitogen-activated protein kinase phosphatase-1 (MKP-1): structure-based design of MKP-1 inhibitors and upregulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional Induction of MKP-1 in Response to Stress Is Associated with Histone H3 Phosphorylation-Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Dynamic regulation of pro- and anti-inflammatory cytokines by MAPK phosphatase 1 (MKP-1) in innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Post-translational Regulation of Mitogen-activated Protein Kinase Phosphatase (MKP)-1 and MKP-2 in Macrophages Following Lipopolysaccharide Stimulation: THE ROLE OF THE C TERMINI OF THE PHOSPHATASES IN DETERMINING THEIR STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1): Structure-Based Design of MKP-1 Inhibitors and Upregulators | Bentham Science [benthamscience.com]
physiological role of MRK in cell cycle
An In-depth Technical Guide on the Physiological Role of MRK in the Cell Cycle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling modules that regulate a wide array of cellular processes, including cell cycle progression. Within this complex network, the MLK-related kinase (MRK), also known as ZAK or MLTK, has emerged as a key player in the cellular response to stress, particularly in enforcing cell cycle checkpoints. This technical guide provides a comprehensive overview of the physiological role of MRK in the cell cycle, focusing on its function as a MAPKKK in the G2/M DNA damage checkpoint. We will delve into its signaling pathways, present available quantitative data, and provide detailed experimental protocols for its study.
Disambiguation of MRK, MRCK, and MARK Kinases
The nomenclature of kinases can often be a source of confusion. It is crucial to distinguish MRK from other similarly named kinases to understand its specific function.
-
MRK (MLK-related Kinase): The subject of this guide, MRK is a member of the Mixed Lineage Kinase (MLK) family and functions as a MAP Kinase Kinase Kinase (MAPKKK). Its primary role discussed herein is in the stress-activated p38/JNK pathway leading to cell cycle arrest.[1]
-
MRCK (Myotonic Dystrophy Kinase-related Cdc42-binding Kinase): This is a distinct family of serine/threonine kinases that act as downstream effectors of the Rho GTPases Cdc42 and Rac1.[2][3] MRCKs are primarily involved in regulating the actin-myosin cytoskeleton, cell polarity, and motility.[4][5] Their role in the cell cycle is more related to the physical process of cytokinesis rather than checkpoint control.
-
MARK (MAP/microtubule affinity-regulating Kinase): This family of kinases is involved in establishing cell polarity through the phosphorylation of microtubule-associated proteins, such as Tau.[6] They regulate microtubule dynamics, which is essential for the proper formation and function of the mitotic spindle during cell division.[6]
Furthermore, the compound MRK-003 is a γ-secretase inhibitor targeting the Notch signaling pathway and is unrelated to the MRK kinase.[7][8][9] All subsequent information in this guide pertains exclusively to the MRK (MLK-related Kinase).
The Physiological Role of MRK in the G2/M Cell Cycle Checkpoint
MRK plays a significant role in the G2/M DNA damage checkpoint, a critical surveillance mechanism that prevents cells from entering mitosis with damaged DNA.[1][10] This checkpoint ensures genomic integrity by providing time for DNA repair.
Upon exposure to certain genotoxic stresses, such as gamma-radiation, MRK is activated.[1] As a MAPKKK, it functions upstream of the p38 MAPK pathway. The canonical G2/M checkpoint pathway involves the inhibition of the master mitotic regulator, the Cyclin B-Cdk1 complex.[11][12] This is achieved through inhibitory phosphorylation of Cdk1 by kinases like Wee1 and Myt1. The removal of these inhibitory phosphates by the Cdc25 phosphatase is required for mitotic entry.[10][13]
MRK contributes to this arrest by activating a signaling cascade that leads to the inhibition of Cdc25. The established pathway is as follows:
-
Activation: Genotoxic stress, such as gamma-radiation, induces the kinase activity of MRK.[1]
-
MAPKKK Function: Activated MRK phosphorylates and activates its downstream targets, the MAPKKs MKK3 and MKK6.[1]
-
MAPK Activation: MKK3/6, in turn, phosphorylate and activate the p38 MAPK.[3]
-
Effector Pathway: Activated p38 MAPK can then phosphorylate and inactivate the Cdc25 phosphatase, either directly or through an intermediary kinase like MK2.[13]
-
Cell Cycle Arrest: With Cdc25 inhibited, the inhibitory phosphorylations on Cdk1 are maintained, keeping the Cyclin B-Cdk1 complex inactive. This prevents the cell from entering mitosis, resulting in a G2/M phase arrest.[11][14]
Signaling Pathway Diagram
Caption: MRK-mediated signaling pathway leading to G2/M cell cycle arrest.
Quantitative Data on MRK and Cell Cycle Progression
Quantitative data specifically detailing the percentage of cell cycle arrest induced by MRK is limited in publicly available literature. However, functional studies have provided qualitative results that are summarized below.
| Experimental Condition | Cell Line | Stimulus | Effect on G2/M Population | Reference |
| Overexpression of wild-type MRK | Madin-Darby Canine Kidney (MDCK) | None | Increased | [1] |
| Expression of dominant-negative MRK | Madin-Darby Canine Kidney (MDCK) | γ-Radiation | Attenuation of G2 arrest | [1] |
Note: Specific percentages for the cell cycle distribution were not provided in the cited abstract. These studies demonstrate a clear functional role for MRK in promoting G2/M phase accumulation, which is enhanced by DNA damaging agents.
Experimental Protocols
The following protocols provide a framework for investigating the role of MRK in the cell cycle.
Protocol 1: In Vitro MRK Kinase Assay
This protocol is designed to measure the kinase activity of MRK on a downstream substrate, such as MKK3.
Workflow Diagram:
Caption: Workflow for an in vitro MRK kinase assay.
Methodology:
-
Reagents:
-
Recombinant active MRK protein.
-
Recombinant inactive MKK3 protein (substrate).
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.
-
ATP Solution: 100 µM ATP in kinase assay buffer.
-
Stop Solution: 4X SDS-PAGE loading buffer.
-
Primary Antibody: Anti-phospho-MKK3/6 (Ser189/207).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Procedure:
-
In a microcentrifuge tube, combine 50 ng of recombinant MRK and 200 ng of recombinant MKK3 in 20 µL of Kinase Assay Buffer.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding 10 µL of 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using the anti-phospho-MKK3/6 antibody to detect the phosphorylation of MKK3 by MRK.
-
Protocol 2: Cellular Assay for MRK-Mediated G2/M Arrest
This protocol is used to determine the effect of MRK expression on cell cycle distribution in response to DNA damage.
Workflow Diagram:
Caption: Workflow for analyzing MRK's effect on the cell cycle.
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates.
-
Transfect cells with either an expression vector for wild-type MRK or an empty vector control using a suitable transfection reagent.
-
Allow cells to express the protein for 24-48 hours.
-
-
DNA Damage Induction:
-
Expose the transfected cells to a controlled dose of gamma-radiation (e.g., 10 Gy).
-
Return cells to the incubator and harvest at various time points (e.g., 0, 12, 24 hours post-radiation).
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. Compare the percentage of cells in the G2/M phase between MRK-expressing cells and control cells.
-
-
Western Blot Analysis (Optional):
-
Lyse a parallel set of treated cells to prepare protein extracts.
-
Perform Western blotting to confirm the expression of MRK and to analyze the phosphorylation status of key cell cycle proteins like p38 (phospho-p38) and Cdk1 (phospho-Cdk1 Tyr15).
-
Conclusion and Future Directions
MRK is a crucial component of the cellular response to genotoxic stress, acting as a MAPKKK to activate the p38 MAPK pathway. This signaling cascade plays a vital role in the G2/M DNA damage checkpoint by preventing the activation of the Cdk1-Cyclin B complex, thereby halting the cell cycle to allow for DNA repair. While its role in this pathway is established, several areas warrant further investigation:
-
Identification of Direct Substrates: A systematic search for direct substrates of MRK within the cell cycle machinery could reveal more nuanced regulatory roles.
-
Interplay with Other Checkpoints: Understanding how the MRK pathway integrates with other checkpoint signaling arms, such as the ATM/ATR-Chk1/2 axis, will provide a more complete picture of the DNA damage response.
-
Therapeutic Potential: As many cancer cells have defective G1 checkpoints, they rely heavily on the G2/M checkpoint for survival after DNA damage. Targeting the MRK pathway could be a potential strategy to sensitize cancer cells to radiation or chemotherapy.
This guide provides a foundational understanding of MRK's function in the cell cycle, offering valuable insights for researchers in cell biology and professionals in drug development.
References
- 1. MRK003, a Gamma Secretase Inhibitor exhibits promising in vitro pre-clinical activity in Multiple Myeloma and Non Hodgkin's Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 [pubmed.ncbi.nlm.nih.gov]
- 4. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MARKK, a Ste20-like kinase, activates the polarity-inducing kinase MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The gamma secretase inhibitor MRK-003 attenuates pancreatic cancer growth in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. grokipedia.com [grokipedia.com]
- 11. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 12. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
Unraveling the Control of MARK1 and MKP-1 Gene Expression: A Technical Guide for Researchers
An In-depth Exploration of the Regulatory Networks Governing Microtubule Affinity Regulating Kinase 1 and MAP Kinase Phosphatase-1
This technical guide provides a comprehensive overview of the regulatory mechanisms controlling the expression of two critical signaling proteins: Microtubule Affinity Regulating Kinase 1 (MARK1) and MAP Kinase Phosphatase-1 (MKP-1), also known as Dual Specificity Phosphatase 1 (DUSP1). Given the similarity in nomenclature with the user's query for "Mrk-1," this document addresses the regulation of both MARK1 and MKP-1 to ensure a thorough and relevant resource for researchers, scientists, and drug development professionals.
Executive Summary
The precise regulation of gene expression is fundamental to cellular function and homeostasis. MARK1, a key player in cell polarity and microtubule dynamics, and MKP-1, a critical negative regulator of the MAP kinase signaling pathways, are subject to intricate transcriptional and post-transcriptional control. Understanding these regulatory networks is paramount for elucidating their roles in health and disease and for the development of novel therapeutic strategies. This guide details the signaling pathways, transcription factors, and post-transcriptional regulators that govern MARK1 and MKP-1 expression, supported by quantitative data and detailed experimental protocols.
Section 1: Regulation of MARK1 Gene Expression
Microtubule Affinity Regulating Kinase 1 (MARK1) is a serine/threonine-protein kinase involved in crucial cellular processes, including the establishment of cell polarity, microtubule dynamics, and neuronal development.[1][2] Dysregulation of MARK1 expression has been implicated in various diseases, including cancer and neurological disorders.[3]
Transcriptional Regulation of MARK1
The transcriptional control of the MARK1 gene is complex and involves several transcription factors. Analysis of the MARK1 gene promoter has identified binding sites for a number of transcription factors, suggesting a convergence of multiple signaling pathways on its regulation.[4]
Key Transcription Factors:
-
AP-1 (Activator Protein 1): A dimeric transcription factor complex often involved in cellular responses to stress, proliferation, and differentiation.
-
ATF-2 (Activating Transcription Factor 2): A transcription factor that can be activated by stress-activated MAP kinases.
-
c-Jun: A component of the AP-1 complex.
-
p300: A transcriptional co-activator with histone acetyltransferase activity, suggesting a role for chromatin remodeling in MARK1 expression.
-
MyoD: A key regulator of muscle differentiation.[4]
A single nucleotide polymorphism (SNP), rs12410279, located in the 3' intergenic region of the MARK1 gene, has been shown to modulate its transcription. The 'G' allele of this SNP is associated with significantly higher luciferase reporter activity compared to the 'A' allele, indicating its role in influencing the gene's expression levels.[5]
Post-Transcriptional Regulation of MARK1
Post-transcriptional mechanisms, particularly through microRNAs (miRNAs), play a significant role in fine-tuning MARK1 levels.
-
miR-23a: This microRNA directly targets the MARK1 mRNA, leading to its degradation or translational repression. In colorectal cancer cells, miR-23a has been shown to promote cell migration and proliferation by downregulating MARK1.[3][6]
-
miR-125a-5p: In cervical tumor cells, miR-125a-5p also targets MARK1, implicating this miRNA in the regulation of cell migration.[6]
Stimuli Inducing MARK1 Expression
Several physiological and experimental stimuli have been shown to activate MARK1, suggesting they may also influence its gene expression:
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin crucial for neuronal survival and growth.[7]
-
Potassium Chloride (KCl): Induces neuronal depolarization.[7]
-
Electroconvulsive Shock (ECS): A treatment that can induce neuronal plasticity.[7]
Signaling Pathways Regulating MARK1
While a complete picture of the signaling cascades that directly regulate MARK1 gene transcription is still emerging, the identified transcription factors suggest the involvement of pathways sensitive to growth factors and stress. The LKB1-MARK signaling axis has been identified as a controller of the Hippo-YAP pathway, indicating a role for MARK1 in this critical tumor suppressor network.[6]
Section 2: Regulation of MKP-1 (DUSP1) Gene Expression
MAP Kinase Phosphatase-1 (MKP-1), encoded by the DUSP1 gene, is a dual-specificity phosphatase that dephosphorylates and inactivates MAP kinases, including p38, JNK, and to a lesser extent, ERK.[8] By controlling the duration and magnitude of MAP kinase signaling, MKP-1 plays a pivotal role in regulating inflammatory responses, cell proliferation, and apoptosis. Its expression is tightly controlled at multiple levels.
Transcriptional Regulation of MKP-1
The DUSP1 gene is an immediate early gene, and its transcription is rapidly and robustly induced by a wide array of stimuli.
Key Regulatory Mechanisms and Transcription Factors:
-
MAP Kinase Pathways (Negative Feedback Loop): The primary drivers of DUSP1 transcription are the very kinases it deactivates. This forms a classic negative feedback loop.
-
Glucocorticoid Receptor (GR): Glucocorticoids are potent inducers of DUSP1 transcription. The GR binds to a functional Glucocorticoid Response Element (GRE) located between -1337 and -1323 upstream of the transcription start site.[11][12][13] This induction is rapid, occurring within 10 minutes of glucocorticoid treatment in A549 cells.[11][13] The transcriptional co-activator p300 is recruited to the GRE and is essential for glucocorticoid-stimulated DUSP1 expression.[11][13]
-
Toll-Like Receptor (TLR) Signaling: TLR ligands, such as lipopolysaccharide (LPS), induce MKP-1 expression through both MyD88- and TRIF-dependent pathways.[10]
Post-Transcriptional Regulation of MKP-1
The stability and translation of MKP-1 mRNA are critical regulatory points. The MKP-1 3' untranslated region (3' UTR) contains AU-rich elements (AREs), which are binding sites for RNA-binding proteins (RBPs) that modulate mRNA fate.
Key RNA-Binding Proteins:
-
HuR (ELAVL1): In response to oxidative stress (H₂O₂), HuR binds to the MKP-1 3' UTR, leading to both stabilization of the mRNA and enhanced translation.[14][15][16]
-
NF90 (ILF3): NF90 also binds to the MKP-1 3' UTR and stabilizes the mRNA in response to oxidative stress. However, NF90 can act as a translational repressor.[14][17][18] Dissociation of NF90 from the MKP-1 mRNA after prolonged stress may relieve this repression.[17]
-
Tristetraprolin (TTP): This RBP is known to bind to AREs and promote mRNA decay, and it has been implicated in the destabilization of MKP-1 mRNA.[16]
MicroRNA Regulation:
-
miR-101: This miRNA targets MKP-1, thereby regulating the innate immune responses of macrophages to LPS.[19]
Section 3: Quantitative Data on Gene Expression
The following tables summarize quantitative data on the regulation of MARK1 and MKP-1 gene expression from various studies.
Table 1: Quantitative Analysis of MARK1 Gene Expression
| Gene | Condition/Stimulus | Cell/Tissue Type | Fold Change/Effect | Citation |
| MARK1 | G allele of rs12410279 vs. A allele | Neuroblastoma cells | Significantly higher luciferase activity | [5] |
| MARK1 | Autistic subjects vs. controls | Prefrontal cortex | ~1.6-fold increase in mRNA levels | [5] |
| MARK1 | Overexpression | Hepatocellular carcinoma cells | Decreased POTEE expression | [20] |
Table 2: Quantitative Analysis of MKP-1/DUSP1 Gene Expression
| Gene | Condition/Stimulus | Cell/Tissue Type | Fold Change/Effect | Citation |
| MKP-1 | LPS (100 ng/mL) for 1h | Mouse bone marrow-derived macrophages | ~2-fold increase in pro-IL-1β expression in MKP-1⁻/⁻ vs. WT | [21] |
| MKP-1 | Dexamethasone (0.1 µM) for 16h | RBL-2H3 mast cells | Dose-dependent increase in MKP-1 protein | [22][23] |
| MKP-1 | H₂O₂ treatment | HeLa cells | Potent stabilization of MKP-1 mRNA | [14][15] |
| MKP-1 | HuR silencing + H₂O₂ | HeLa cells | Diminished MKP-1 mRNA stability and translation | [14][15][16] |
| MKP-1 | NF90 silencing + H₂O₂ | HeLa cells | Diminished MKP-1 mRNA stability | [14] |
| DUSP1 | Dexamethasone | A549 cells | Rapid increase in transcription within 10 minutes | [11][13] |
| DUSP1 | Cytokine mixture (TNF, IFNγ, IL-1β) | A549 cells | ~4-fold increase in mRNA at 1h | [13] |
| DUSP1 | LPS (10 ng/mL) | J774 macrophages | >10-fold increase in mRNA at 1h | [13] |
Section 4: Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways regulating MARK1 and MKP-1 gene expression.
Caption: Simplified signaling network for MARK1 regulation.
Caption: Overview of MKP-1 (DUSP1) gene expression regulation.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental techniques used to study gene expression regulation.
Caption: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Workflow.
Caption: Luciferase Reporter Assay Workflow.
Caption: Electrophoretic Mobility Shift Assay (EMSA) Workflow.
Section 5: Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein, such as a transcription factor.[10][24]
Protocol Overview:
-
Cell Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation: The purified DNA fragments are repaired, A-tailed, and ligated to sequencing adapters.
-
Sequencing: The DNA library is sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for sequencing reads, which correspond to the protein's binding sites. Motif analysis can then be performed to identify the DNA sequence motifs recognized by the protein.
Dual-Luciferase® Reporter Assay
This assay is used to quantify the transcriptional activity of a promoter or regulatory element.[6][20][25]
Protocol Overview:
-
Vector Construction: The promoter region of interest is cloned upstream of a firefly luciferase reporter gene in an expression vector.
-
Cell Transfection: The reporter construct is co-transfected into cells along with a control vector expressing Renilla luciferase under the control of a constitutive promoter (e.g., SV40 or CMV). The Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell number.[25]
-
Cell Culture and Treatment: The transfected cells are cultured and may be treated with specific stimuli to investigate their effect on promoter activity.
-
Cell Lysis: The cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The activity of firefly luciferase is measured first by adding its specific substrate, luciferin. Then, a reagent is added to quench the firefly luciferase activity and simultaneously provide the substrate for Renilla luciferase (coelenterazine), allowing for the sequential measurement of both enzymes in the same sample.[20]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The relative luciferase activity is then compared between different experimental conditions to determine the effect on promoter activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect protein-DNA interactions in vitro.[7][15][16]
Protocol Overview:
-
Probe Preparation: A short DNA fragment containing the putative protein binding site is labeled, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Binding Reaction: The labeled DNA probe is incubated with a nuclear extract or a purified protein preparation in a binding buffer.
-
Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide or agarose (B213101) gel and subjected to electrophoresis. Protein-DNA complexes migrate more slowly through the gel than the free, unbound DNA probe.[7]
-
Detection: The positions of the labeled DNA are visualized. A "shifted" band corresponding to the protein-DNA complex will appear at a higher position on the gel compared to the band of the free probe.
-
Specificity Controls: To confirm the specificity of the interaction, competition assays are performed by adding an excess of unlabeled specific competitor DNA (which should reduce the shifted band) or a non-specific competitor DNA (which should not affect the shifted band) to the binding reaction. Supershift assays, where an antibody specific to the protein of interest is added to the binding reaction, can also be used to further confirm the identity of the protein in the complex, as this will result in a further retardation of the complex's mobility.[16]
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive and specific method for quantifying mRNA levels.[1][26][27]
Protocol Overview:
-
RNA Extraction: Total RNA is isolated from cells or tissues.
-
Reverse Transcription (RT): The RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for PCR amplification using gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA or a fluorescently labeled probe (e.g., TaqMan).[8]
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample. The relative expression of the target gene is calculated by normalizing its Ct value to that of a stably expressed housekeeping gene (reference gene). The fold change in gene expression between different samples is then calculated using methods such as the ΔΔCt method.
Conclusion
The regulation of MARK1 and MKP-1 gene expression is a multifaceted process involving a complex interplay of signaling pathways, transcription factors, and post-transcriptional regulators. This guide has provided a detailed overview of these regulatory networks, supported by quantitative data and comprehensive experimental protocols. A thorough understanding of how these crucial genes are controlled is essential for advancing our knowledge of cellular signaling and for the development of targeted therapies for a range of human diseases. The methodologies and information presented herein serve as a valuable resource for researchers dedicated to unraveling the intricacies of gene expression regulation.
References
- 1. MARK1 - Wikipedia [en.wikipedia.org]
- 2. MARKK, a Ste20-like kinase, activates the polarity-inducing kinase MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MARK1 microtubule affinity regulating kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. researchgate.net [researchgate.net]
- 6. MARK1 microtubule affinity regulating kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Microtubule affinity-regulating kinase 1 (MARK1) is activated by electroconvulsive shock in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DUSP1 - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Glucocorticoids inhibit IL-1beta-induced GM-CSF expression at multiple levels: roles for the ERK pathway and repression by MKP-1 - ePrints Soton [eprints.soton.ac.uk]
- 12. Transcriptional regulation by MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MKP-1 mRNA Stabilization and Translational Control by RNA-Binding Proteins HuR and NF90 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MKP-1 mRNA stabilization and translational control by RNA-binding proteins HuR and NF90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protecting the stress response, guarding the MKP-1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF90 in Posttranscriptional Gene Regulation and MicroRNA Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF90 regulation of immune factor expression in response to malaria antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dusp1 dual specificity phosphatase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. MARK1 suppress malignant progression of hepatocellular carcinoma and improves sorafenib resistance through negatively regulating POTEE - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MKP-1 Negatively Regulates LPS-mediated IL-1β Production Through p38 Activation and HIF-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]
- 23. researchgate.net [researchgate.net]
- 24. Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Macrophage Biology and Cardiovascular Disease. A Redox-Regulated Master Controller of Monocyte Function and Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Mrk-1/MARK in Tau Protein Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The phosphorylation of the microtubule-associated protein tau is a critical event in the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease (AD). A key family of kinases implicated in this process is the Microtubule Affinity-Regulating Kinase (MARK) family, known as Mrk-1 in Caenorhabditis elegans. These serine/threonine kinases directly phosphorylate tau within its microtubule-binding domain, leading to a cascade of events that includes tau detachment from microtubules, cytoskeletal instability, somatodendritic mislocalization of tau, and ultimately, neurotoxicity and the formation of neurofibrillary tangles. This technical guide provides a comprehensive overview of the this compound/MARK-tau signaling axis, detailed experimental protocols for its investigation, and quantitative data summarizing the impact of this phosphorylation event.
The this compound/MARK Signaling Pathway in Tau Phosphorylation
The MARK family of kinases, comprising MARK1, MARK2, MARK3, and MARK4 in mammals and its ortholog this compound/PAR-1 in invertebrates like C. elegans and Drosophila, are central regulators of cell polarity and microtubule dynamics.[1] A primary mechanism through which they exert their function is by phosphorylating microtubule-associated proteins (MAPs), most notably tau.[2]
Upstream Regulation of MARK Activity
MARK kinases are themselves regulated by a phosphorylation cascade. Activation requires phosphorylation on a specific threonine residue within the activation loop (e.g., T208 in MARK2).[3][4] Two key upstream kinases responsible for this activation are:
-
LKB1: The tumor suppressor kinase LKB1, in a complex with the accessory proteins STRAD and MO25, acts as a master upstream kinase that can phosphorylate and activate at least 11 members of the AMPK-related kinase subfamily, including all four MARK isoforms.[5]
-
MARKK (TAO-1): Also known as TAO-1 (Thousand-and-one amino acid kinase), MARKK is a member of the Ste20 kinase family that directly phosphorylates and activates MARK.[2][4]
Conversely, MARK activity is inhibited by other signaling pathways. Glycogen Synthase Kinase 3β (GSK3β), another prominent tau kinase, can phosphorylate a serine residue near the activating threonine in the MARK activation loop, which is an inhibitory event that overrides activation by LKB1 or MARKK.[6]
MARK-Mediated Tau Phosphorylation
MARK kinases specifically target serine residues within KXGS motifs located in the microtubule-binding repeat domain of tau.[6][7] The most prominent and well-studied of these sites is Serine 262 (Ser262), located in the first microtubule-binding repeat.[7][8] Phosphorylation at Ser262 and other sites within this region, such as Ser356, is considered an early and critical event in the pathogenic cascade of tauopathies.[9][10]
Downstream Consequences of Tau Phosphorylation by MARK
The phosphorylation of tau by MARK at Ser262 and related sites has profound consequences for neuronal function:
-
Reduced Microtubule Affinity: Phosphorylation within the microtubule-binding domain dramatically reduces tau's affinity for microtubules.[6][7] This leads to the detachment of tau from the microtubule cytoskeleton.
-
Microtubule Destabilization: With tau detached, microtubules become more dynamic and lose stability, which can disrupt axonal transport and overall neuronal structure.[11]
-
Tau Mislocalization and Aggregation: Unbound and hyperphosphorylated tau is prone to mislocalize from the axon to the somatodendritic compartment of neurons. This mislocalized tau is a key step preceding its aggregation into the paired helical filaments (PHFs) that form neurofibrillary tangles (NFTs).[6][10]
-
Synaptic Toxicity: The MARK-tau axis is a critical mediator of amyloid-beta (Aβ) induced synaptic toxicity. Overexpression of MARK4, for instance, leads to tau hyperphosphorylation, loss of dendritic spines, and reduced expression of synaptic markers.[12]
The following diagram illustrates the core signaling pathway.
Quantitative Data Summary
Table 1: Effects of MARK Overexpression on Tau Phosphorylation and Localization
| Experimental System | MARK Isoform | Effect on Tau Phosphorylation (pS262/356) | Effect on Tau Localization/Toxicity | Reference |
| Drosophila Retina | MARK4 (wild-type) | Increased pS262/pS356 levels | Increased total tau levels | [9] |
| Drosophila Retina | MARK4 (ΔG316E317D mutant) | Stronger increase in pS262/pS356 vs. WT | Stronger increase in total tau vs. WT | [9] |
| Drosophila Model | MARK1, MARK2, MARK4 | Increased pS262 and pS356 | MARK4 specifically promoted tau accumulation and enhanced neurodegeneration | [12][13][14] |
| Rat Primary Neurons | MARK1 / MARK3 | Marginal to slight increase in 12E8 signal | MARK3 increased somatodendritic tau | [6] |
| Stably Transfected NIH/3T3 cells | MARK2 | Increased pS262 | Increased interaction between MARK2 and tau | [8][15] |
Table 2: Effects of MARK on Tau-Microtubule Interaction
| Parameter | Condition | Result | Reference |
| Tau Binding Affinity | Phosphorylation at Ser262 | Largely abolished tau's binding to microtubules | [7] |
| Microtubule Stability | MARK-mediated phosphorylation of MAPs | Increased dynamic instability of microtubules | [7] |
| Axonal Transport | Tau overexpression | Inhibition of mitochondrial and vesicle transport | [11] |
| Axonal Transport Rescue | Co-expression of Tau and MARK | Rescue of transport inhibition | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound/MARK-tau axis.
In Vitro Kinase Assay for Tau Phosphorylation by MARK2
This protocol is adapted from methods used to study tau phosphorylation by kinases.[16][17]
Objective: To measure the direct phosphorylation of recombinant tau protein by active MARK2 kinase in vitro.
Materials:
-
Recombinant full-length human tau protein (e.g., 2N4R isoform)
-
Active recombinant MARK2 kinase
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ATP Solution (10 mM stock in water, pH 7.5)
-
[γ-³²P]ATP (if performing radioactive assay)
-
SDS-PAGE loading buffer (e.g., 4X Laemmli buffer)
-
Phospho-tau specific antibody (e.g., anti-pS262) and total tau antibody for Western Blot
-
P81 phosphocellulose paper and phosphoric acid (for radioactive assay)
Procedure:
-
Prepare the kinase reaction mix on ice. For a final volume of 25 µL:
-
5 µL of 5X Kinase Buffer
-
2.5 µL of recombinant tau (to a final concentration of 2-5 µM)
-
x µL of active MARK2 (to a final concentration of 50-100 nM)
-
x µL of nuclease-free water to bring the volume to 22.5 µL.
-
-
Pre-incubate the mix at 30°C for 5 minutes to allow components to equilibrate.
-
Initiate the reaction by adding 2.5 µL of a 10X ATP mix (e.g., 2.5 mM ATP final concentration). If using radioactivity, spike the cold ATP with [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding 8 µL of 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis (Western Blot):
-
Resolve the samples on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature (e.g., in 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibody against phospho-tau (e.g., pS262) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and imaging system.
-
Strip and re-probe the membrane with a total tau antibody to confirm equal loading.
-
-
Analysis (Radioactive):
-
Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper 3-4 times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once in acetone (B3395972) and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Protein Extraction from C. elegans for Phospho-Tau Western Blotting
This protocol is based on standard methods for protein extraction from C. elegans.[18][19][20][21]
Objective: To prepare total protein lysates from transgenic C. elegans expressing human tau for the detection of phosphorylated tau by Western blot.
Materials:
-
M9 Buffer
-
1.5 mL microcentrifuge tubes
-
Liquid nitrogen
-
Motorized pestle or bead homogenizer with steel beads
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails)
-
BCA Protein Assay Kit
-
SDS-PAGE loading buffer
Procedure:
-
Harvesting Worms:
-
Grow synchronized populations of transgenic worms on NGM plates.
-
Collect worms by washing the plates with M9 buffer into a 15 mL conical tube.
-
Allow worms to settle by gravity or centrifuge at 400 x g for 2 minutes.
-
Wash the worm pellet 3-5 times with M9 buffer to remove bacteria, followed by a final wash with ddH₂O.
-
Transfer the packed worm pellet to a 1.5 mL microcentrifuge tube. The protocol can be paused here by flash-freezing the pellet in liquid nitrogen and storing at -80°C.
-
-
Lysis:
-
Add 2-3 volumes of ice-cold Lysis Buffer (containing protease/phosphatase inhibitors) to the worm pellet.
-
Method A (Grinding): Flash-freeze the tube in liquid nitrogen. While frozen, grind the pellet using a motorized pestle until a fine powder is formed. Allow to thaw on ice.
-
Method B (Bead Beating): Add steel beads to the tube and homogenize at high speed for 4 minutes in a bead beater, keeping the samples cold.
-
-
Clarification:
-
Centrifuge the crude lysate at ~19,000 x g for 20 minutes at 4°C to pellet the cuticle and insoluble debris.
-
Carefully transfer the supernatant (clarified protein extract) to a new pre-chilled 1.5 mL tube. Avoid the white, cloudy lipid layer at the top.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of the clarified lysate using a BCA protein assay.
-
Normalize the protein concentration for all samples with Lysis Buffer.
-
Add the appropriate volume of 4X SDS-PAGE loading buffer to the desired amount of protein (e.g., 20-40 µg per lane).
-
Boil the samples at 95°C for 5-10 minutes. The samples are now ready for Western blot analysis as described in Protocol 4.1.
-
Conclusion
The this compound/MARK kinase family plays a pivotal and initiating role in the cascade of tau pathology. Its direct phosphorylation of tau at sites like Ser262 disrupts normal cytoskeletal function and promotes the toxic mislocalization and aggregation of tau, processes that are central to the pathogenesis of Alzheimer's disease and other tauopathies. The signaling pathways regulating MARK activity and the downstream consequences of its action on tau represent critical nodes for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this pathway, screen for potential inhibitors, and further elucidate the molecular mechanisms driving tau-mediated neurodegeneration.
References
- 1. MARK, a novel family of protein kinases that phosphorylate microtubule-associated proteins and trigger microtubule disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling from MARK to tau: regulation, cytoskeletal crosstalk, and pathological phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MARKK, a Ste20‐like kinase, activates the polarity‐inducing kinase MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 4. MARKK, a Ste20‐like kinase, activates the polarity‐inducing kinase MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 5. Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule-associated protein/microtubule affinity-regulating kinase (p110mark). A novel protein kinase that regulates tau-microtubule interactions and dynamic instability by phosphorylation at the Alzheimer-specific site serine 262 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated MARK2-dependent phosphorylation of Tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microtubule affinity–regulating kinase 4 with an Alzheimer's disease-related mutation promotes tau accumulation and exacerbates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MARK/PAR1 kinase is a regulator of microtubule-dependent transport in axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microtubule-affinity regulating kinase family members distinctively affect tau phosphorylation and promote its toxicity in a Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microtubule‐affinity regulating kinase family members distinctively affect tau phosphorylation and promote its toxicity in a Drosophila model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GSK3β phosphorylation catalyzes the aggregation of tau into Alzheimer's disease-like filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Extract Preparation and Co-immunoprecipitation from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. Western Blot Analysis of C. elegans Proteins | Springer Nature Experiments [experiments.springernature.com]
- 21. Western Blot Analysis of C. elegans Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
initial studies on Mrk-1 function
An In-depth Technical Guide on the Core Functions of Mrk-1 (MARK1)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 1 (MARK1), also referred to as this compound, is a serine/threonine kinase belonging to a family of kinases that are homologs of the C. elegans protein PAR-1, which is essential for establishing cellular polarity.[1][2] In mammals, the MARK family comprises four isoforms (MARK1-4) that are crucial regulators of microtubule dynamics, cell polarity, and intracellular signaling.[2][3] Initial studies have highlighted MARK1's significant role in phosphorylating microtubule-associated proteins (MAPs), particularly Tau, thereby influencing microtubule stability.[1][3] This function positions MARK1 at the center of investigations into neurodegenerative diseases like Alzheimer's, where Tau hyperphosphorylation is a key pathological hallmark.[3][4] Furthermore, emerging research has implicated MARK1 in various signaling pathways that govern cell migration, proliferation, and cancer progression, making it a molecule of significant interest for therapeutic development.[5][6][7]
Core Functions and Molecular Interactions of MARK1
Regulation of Microtubule Dynamics
The primary and most well-characterized function of MARK1 is the regulation of microtubule (MT) stability.[1] Microtubules are dynamic polymers essential for cell structure, intracellular transport, and cell division.[3] Their stability is largely modulated by Microtubule-Associated Proteins (MAPs), such as Tau, MAP2, and MAP4, which bind to microtubules and promote their assembly and stabilization.[1]
MARK1 directly phosphorylates specific KXGS motifs within the microtubule-binding domains of these MAPs.[1][4] This phosphorylation event reduces the affinity of MAPs for microtubules, causing them to detach.[1][3] The dissociation of MAPs leads to the destabilization and subsequent disassembly of the microtubule network.[1] This dynamic regulation is vital for cellular processes requiring cytoskeletal reorganization, such as neuronal development and cell division.[8] In the context of Alzheimer's disease, it is believed that hyperphosphorylation of Tau by kinases including MARK can be an initial step leading to the abnormal aggregation of Tau into neurofibrillary tangles.[9]
Role in Cell Polarity and Neuronal Migration
As a PAR-1 homolog, MARK1 is fundamentally involved in establishing and maintaining cell polarity.[2][9] In epithelial cells, MARK isoforms are asymmetrically localized and are critical for organizing the microtubule cytoskeleton to define the apical-basal axis.[2] In the context of the nervous system, this function is extrapolated to neuronal polarity, where MARK1 helps regulate the formation of distinct axonal and dendritic compartments.[7] By controlling microtubule dynamics, MARK1 influences the processes of neurite extension and neuronal migration.[8]
MARK1 in Cellular Signaling Pathways
MARK1 functions as a key node in several critical signaling cascades, integrating upstream signals to regulate downstream cellular processes.
The LKB1-MARK1 Signaling Axis
Liver Kinase B1 (LKB1) is a master upstream kinase that phosphorylates and activates at least 13 kinases in the AMP-activated protein kinase (AMPK) subfamily, including all four MARK isoforms.[5][10] The activation of MARK1 by LKB1 is dependent on the formation of a complex between LKB1 and the accessory proteins STRAD and MO25.[10][11] LKB1 phosphorylates a specific threonine residue within the activation loop (T-loop) of MARK1, leading to a significant increase in its catalytic activity.[10] This LKB1-MARK1 signaling axis is crucial for the regulation of cell polarity and also functions as a tumor suppressor pathway by controlling cell growth and metabolism.[6][11][12] Dysregulation of this pathway is associated with various cancers.[5]
Caption: The LKB1-MARK1 signaling pathway regulating microtubule stability.
Wnt Signaling Pathway Modulation
MARK1 is also implicated as a positive regulator of the Wnt signaling pathway.[9] The Wnt pathway is a highly conserved signaling cascade involved in embryonic development, cell fate specification, and adult tissue homeostasis.[13] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex, Frizzled (Fz) and LRP5/6, leads to the stabilization of β-catenin, which then translocates to the nucleus to activate target gene transcription.[14] MARK1 is thought to mediate its effect by phosphorylating Dishevelled (DVL) proteins, which are key scaffolding proteins that transduce the signal from the receptor to downstream components.[14] This positions MARK1 as a modulator of critical developmental and homeostatic processes.
Caption: Postulated role of MARK1 in the canonical Wnt signaling pathway.
Quantitative Analysis of MARK1 Activity
Quantitative characterization of enzyme kinetics is fundamental for drug development and biochemical studies. Initial studies on recombinant human MARK1 have established key performance metrics.
| Parameter | Value | Method |
| Purity | >70% | Densitometry |
| Molecular Weight | ~125 kDa | SDS-PAGE |
| Specific Activity | 350 nmol/min/mg | ADP-Glo™ Assay |
| Specific Activity | 400 nmol/min/mg | Radiometric Assay |
This data is derived from studies on recombinant full-length human MARK1 expressed in Sf9 insect cells.
Key Experimental Protocols for Studying MARK1 Function
A variety of biochemical and cell-based assays are employed to investigate the function, regulation, and inhibition of MARK1.
In Vitro Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ kinase assay is a widely used method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16] It is a luminescent, homogeneous assay well-suited for high-throughput screening.[17]
Methodology:
-
Kinase Reaction: The MARK1 enzyme, a suitable substrate (e.g., a synthetic peptide like "Chktide" derived from CDC25C), and ATP are combined in a kinase reaction buffer and incubated to allow phosphorylation.[16]
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining, unconsumed ATP.[15][17] This step is crucial for reducing background signal.
-
ADP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then serves as a substrate for a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[16][18]
-
Data Acquisition: The light output is measured using a luminometer.[18]
Caption: Workflow of the ADP-Glo™ assay for measuring MARK1 kinase activity.
Analysis of MARK1-Target Interactions (Dual-Luciferase Reporter Assay)
The dual-luciferase reporter (DLR) assay is a powerful tool for investigating molecular interactions in live cells, such as the regulation of MARK1 expression by a microRNA or the interaction between MARK1 and another protein.[15][19] The principle is to measure the activity of two different luciferases (typically Firefly and Renilla) from a single sample.[20] The Firefly luciferase is used as the experimental reporter, while the Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[21]
Methodology for miRNA Targeting:
-
Vector Construction: The 3' UTR of the MARK1 gene, containing the putative miRNA binding site, is cloned downstream of a Firefly luciferase reporter gene. A separate vector containing a Renilla luciferase gene is used as a control.
-
Co-transfection: Mammalian cells are co-transfected with the Firefly luciferase-MARK1-3'UTR plasmid, the Renilla control plasmid, and either the specific miRNA of interest or a negative control miRNA.
-
Cell Lysis: After a suitable incubation period (e.g., 48 hours), the cells are lysed using a passive lysis buffer.[19]
-
Luciferase Measurement:
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. A significant decrease in the normalized Firefly activity in the presence of the specific miRNA indicates direct binding and regulation of the MARK1 transcript.
References
- 1. PAR-1/MARK: a Kinase Essential for Maintaining the Dynamic State of Microtubules [jstage.jst.go.jp]
- 2. journals.biologists.com [journals.biologists.com]
- 3. MARKs (MAP/microtubule affinity-regulating kinases), microtubule dynamics and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LKB1 biology: assessing the therapeutic relevancy of LKB1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MARK1 microtubule affinity regulating kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. MARK1 - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Tumor Suppressor Kinase LKB1: Metabolic Nexus [frontiersin.org]
- 13. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 14. THE WNT SIGNALING PATHWAY: AGING GRACEFULLY AS A PROTECTIONIST? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com]
- 21. Relative Quantification of Protein-Protein Interactions Using a Dual Luciferase Reporter Pull-Down Assay System | PLOS One [journals.plos.org]
exploratory research on Mrk-1 ligands
It has come to our attention that the designation "Mrk-1" is associated with multiple distinct biological entities. To ensure the accuracy and relevance of the information provided, please clarify which of the following you are referring to:
-
MARK1 (Microtubule Affinity Regulating Kinase 1): A serine/threonine kinase involved in regulating microtubule dynamics, cell polarity, and the cell cycle.
-
MAPK1 (Mitogen-activated protein kinase 1), also known as ERK2: A key component of the MAPK/ERK signaling pathway that plays a crucial role in cell proliferation, differentiation, and survival.
-
MRCK (Myotonic Dystrophy protein Kinase-related Cdc42-binding Kinase): A serine/threonine kinase that regulates the actin-myosin cytoskeleton.
-
A specific chemical compound or ligand: If you are referring to a particular molecule designated as "this compound," please provide any additional identifiers such as a full chemical name, CAS number, or a reference to a publication.
Once you provide this clarification, we can proceed with generating a comprehensive technical guide on the specified topic.
Methodological & Application
Measuring the Activity of Mrk-1 Kinase: A Detailed Guide for Researchers
Introduction
Mrk-1 (MAP/microtubule affinity-regulating kinase 1) is a serine/threonine-protein kinase that plays a pivotal role in the regulation of microtubule dynamics and cell polarity.[1][2] Its activity is implicated in various cellular processes, and its dysregulation has been linked to several diseases. Accurate measurement of this compound kinase activity is therefore crucial for both basic research and drug development efforts targeting this enzyme. This document provides detailed application notes and protocols for measuring this compound kinase activity using various established methods.
Signaling Pathway of this compound Activation
This compound is activated by an upstream kinase known as MARKK (MARK Kinase), which is homologous to TAO-1 and belongs to the Ste20 family of kinases.[3] MARKK activates this compound by phosphorylating a specific threonine residue within its activation loop.[3] Once activated, this compound phosphorylates microtubule-associated proteins (MAPs) such as Tau, MAP2, and MAP4 at KXGS motifs.[2][3] This phosphorylation event causes the detachment of MAPs from microtubules, leading to microtubule disassembly and an increase in microtubule dynamics.[1][3]
Caption: this compound signaling pathway.
Experimental Protocols for Measuring this compound Kinase Activity
Several methods can be employed to measure this compound kinase activity, ranging from in vitro biochemical assays to cell-based approaches. The choice of method depends on the specific research question, available resources, and desired throughput.
In Vitro Biochemical Kinase Assay using Luminescence (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1] The ADP-Glo™ Kinase Assay is a luminescent assay that can be used to monitor the activity of virtually any ADP-generating enzyme.[1]
Experimental Workflow:
Caption: Workflow for an in vitro kinase activity assay.
Protocol:
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the test compound (e.g., potential this compound inhibitor) or DMSO as a control.
-
Add 2 µL of a solution containing the purified this compound enzyme. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range per well.[4]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. A suitable substrate for this compound is a peptide derived from a known microtubule-associated protein substrate (e.g., Tau or MAP4) containing the KXGS motif. A typical ATP concentration for kinase assays is 10-100 µM.[4]
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes.[4]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.[4]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate the plate at room temperature for 30 minutes.[4]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[4]
-
Data Presentation:
| Component | Concentration/Amount | Incubation Time | Temperature |
| This compound Enzyme | Empirically determined (e.g., 0.5 ng)[1] | - | - |
| Substrate (e.g., Tau peptide) | Empirically determined | - | - |
| ATP | 10-100 µM[4] | - | - |
| Kinase Reaction | - | 60 minutes | Room Temperature |
| ADP-Glo™ Reagent Addition | - | 40 minutes | Room Temperature |
| Kinase Detection Reagent Addition | - | 30 minutes | Room Temperature |
In Vitro Radiometric Kinase Assay
This traditional method measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[5]
Protocol:
-
Reaction Setup:
-
Prepare a kinase reaction mixture containing purified this compound enzyme, a suitable substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide), and kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiate the reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
-
Detection:
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate.
-
Quantify the signal using a phosphorimager or densitometry.
-
Data Presentation:
| Component | Concentration | Incubation Time | Temperature |
| Purified this compound Enzyme | Empirically determined | - | - |
| Substrate (e.g., MBP) | 1-5 µg | - | - |
| [γ-³²P]ATP | 5-10 µCi | - | - |
| Kinase Reaction | - | 20-30 minutes | 30°C |
Cell-Based Assay using Western Blotting for Downstream Substrate Phosphorylation
This method assesses this compound activity within a cellular context by measuring the phosphorylation of its downstream substrates.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., neuronal cells) to an appropriate confluency.
-
Treat the cells with activators or inhibitors of the this compound pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.[4]
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a known this compound substrate (e.g., phospho-Tau at a this compound specific site).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detect the signal using an ECL substrate.[4]
-
-
Data Analysis:
-
Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for that substrate and to a loading control (e.g., GAPDH).[4]
-
Data Presentation:
| Step | Reagent/Condition | Purpose |
| Cell Treatment | Activators/Inhibitors | Modulate this compound activity |
| Primary Antibody | Anti-phospho-substrate | Detects phosphorylated substrate |
| Secondary Antibody | HRP-conjugated | Enables chemiluminescent detection |
| Loading Control | Anti-GAPDH/Actin | Ensures equal protein loading |
Kinase Translocation Reporters (KTRs) for Live-Cell Imaging
KTRs are genetically encoded fluorescent reporters that allow for the real-time measurement of kinase activity in single, living cells.[6][7] A KTR for this compound would consist of a fluorescent protein fused to a this compound substrate peptide, a nuclear localization signal (NLS), and a nuclear export signal (NES).[6] Phosphorylation of the substrate by this compound alters the balance of nuclear import and export, leading to a change in the reporter's subcellular localization, which can be quantified by microscopy.[7]
Experimental Workflow:
References
- 1. promega.com [promega.com]
- 2. MARK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. MARKK, a Ste20‐like kinase, activates the polarity‐inducing kinase MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hugheylab.org [hugheylab.org]
- 7. Live-cell measurements of kinase activity in single cells using translocation reporters | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocol for Mrk-1 Immunohistochemistry
These application notes provide a comprehensive protocol for the immunodetection of Mrk-1 in tissue samples. The following guidelines are intended for researchers, scientists, and drug development professionals to establish and optimize an immunohistochemistry (IHC) staining protocol for the this compound protein.
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific protein within the context of tissue architecture.[1][2] This protocol outlines the key steps for the successful immunostaining of this compound in both formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections. The protocol covers tissue preparation, antigen retrieval, antibody incubation, signal detection, and counterstaining. Given that optimal conditions are antibody and tissue-dependent, this guide serves as a starting point for protocol development and optimization.
Data Presentation: Recommended Starting Conditions for Protocol Optimization
The following tables provide recommended starting concentrations and incubation times for key steps in the IHC protocol. It is crucial to optimize these parameters for your specific this compound antibody and tissue type.
Table 1: Reagent Dilutions and Incubation Times
| Step | Reagent | Concentration/Dilution Range | Incubation Time | Temperature |
| Endogenous Peroxidase Quenching | Hydrogen Peroxide (H₂O₂) | 0.3% - 3% in PBS or water | 5 - 15 minutes | Room Temperature |
| Blocking | Normal Serum (from secondary antibody host species) or Bovine Serum Albumin (BSA) | 5% - 10% Normal Serum or 1% - 5% BSA in TBS/PBS | 30 - 60 minutes | Room Temperature |
| Primary Antibody | Anti-Mrk-1 Antibody | 0.5 - 10 µg/mL (or as recommended by manufacturer) | 1 hour (RT) or Overnight (4°C) | Room Temp. or 4°C |
| Secondary Antibody | Enzyme-conjugated or Fluorophore-conjugated | Manufacturer's recommended dilution | 30 - 60 minutes | Room Temperature |
| Enzyme Substrate (Chromogenic) | DAB, AEC, etc. | Per manufacturer's instructions | 2 - 10 minutes (monitor development) | Room Temperature |
Table 2: Antigen Retrieval Conditions for FFPE Tissues
| Method | Buffer Solution | pH | Heating Method | Heating Time |
| Heat-Induced Epitope Retrieval (HIER) | Sodium Citrate Buffer | 6.0 | Microwave, Pressure Cooker, Water Bath | 10 - 30 minutes at 95-100°C |
| Tris-EDTA Buffer | 9.0 | Microwave, Pressure Cooker, Water Bath | 10 - 30 minutes at 95-100°C | |
| Proteolytic-Induced Epitope Retrieval (PIER) | Trypsin or Proteinase K | 7.8 (Trypsin) | Water Bath | 10 - 20 minutes at 37°C |
Experimental Protocols
Part 1: Sample Preparation
The initial preparation of the tissue is critical for preserving morphology and antigenicity.[3][4]
A. Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
-
Fixation: Immediately following dissection, fix the tissue in 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) for 4-24 hours.[3] Over-fixation can mask the antigen, so timing is critical.[3]
-
Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.[3][5]
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.[6]
-
Drying: Dry the slides overnight at 37°C or for 30-60 minutes at 56-60°C.[6][7]
B. Frozen Tissues
-
Fixation (Optional): Tissues can be fixed by perfusion with 4% PFA prior to freezing.[8]
-
Cryoprotection: For fixed tissues, incubate in a 20-30% sucrose (B13894) solution until the tissue sinks to protect its structure during freezing.[8]
-
Freezing: Snap-freeze fresh tissue in isopentane (B150273) cooled by liquid nitrogen or embed in Optimal Cutting Temperature (O.C.T.) compound and freeze.[8] Store at -80°C.[3][4]
-
Sectioning: Cut 5-10 µm thick sections using a cryostat and mount on charged slides.
-
Post-fixation (for unfixed frozen sections): Fix sections with ice-cold acetone (B3395972) or methanol (B129727) for 10-20 minutes at -20°C.[8][9]
Part 2: Staining Protocol
This protocol is designed for FFPE tissue sections. Modifications for frozen sections are noted.
-
Deparaffinization and Rehydration (FFPE only):
-
Antigen Retrieval (FFPE only):
-
Formalin fixation creates protein cross-links that can mask the this compound epitope.[9][10][11] Antigen retrieval is necessary to unmask these sites.[10]
-
HIER Method: Place slides in a staining dish filled with pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0). Heat using a microwave, pressure cooker, or water bath at 95-100°C for 10-30 minutes.[5][9] Allow slides to cool for at least 20-35 minutes at room temperature.[8][9]
-
Rinse slides in wash buffer (e.g., TBS or PBS).
-
-
Endogenous Peroxidase Quenching (for chromogenic detection with HRP):
-
To prevent non-specific background staining from endogenous enzyme activity, incubate sections in 3% hydrogen peroxide for 10 minutes.
-
Rinse slides with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the slides three times with wash buffer for 5 minutes each.
-
Apply the enzyme-conjugated or fluorophore-conjugated secondary antibody, diluted in antibody diluent. The secondary antibody should be raised against the host species of the primary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[6] From this point on, protect slides from light if using a fluorescent secondary antibody.
-
-
Signal Detection:
-
Wash the slides three times with wash buffer for 5 minutes each.
-
For Chromogenic Detection (e.g., HRP): Prepare the substrate-chromogen solution (e.g., DAB) according to the manufacturer's instructions. Apply to the sections and incubate until the desired color intensity develops (typically 2-10 minutes).[12] Immediately stop the reaction by rinsing with distilled water.
-
For Fluorescent Detection: Proceed directly to counterstaining and mounting.
-
-
Counterstaining:
-
To visualize cell nuclei, immerse slides in a counterstain such as Mayer's hematoxylin (B73222) for 30 seconds to 5 minutes. The blue staining provides contrast to the chromogenic signal.
-
Rinse gently with running tap water.
-
-
Dehydration and Mounting:
-
For Chromogenic Staining: Dehydrate the sections through graded ethanol and xylene.[6]
-
Apply a drop of permanent mounting medium and place a coverslip over the tissue section.
-
For Fluorescent Staining: Apply an aqueous anti-fade mounting medium and coverslip.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. Sample preparation | Abcam [abcam.com]
- 4. blossombio.com [blossombio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. IHC Protocol using Proteinase K based Antigen Retrieval | BIOZOL [biozol.de]
- 7. sysy.com [sysy.com]
- 8. IHC on Frozen Tissue | Proteintech Group [ptglab.com]
- 9. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
- 10. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 11. abyntek.com [abyntek.com]
- 12. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for CRISPR-Mediated Knockout of the MARK1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 1 (MARK1) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including microtubule dynamics, cell polarity, and signal transduction. Its involvement in key signaling pathways, such as the Hippo-YAP and Wnt pathways, makes it a gene of significant interest in research and drug development, particularly in the fields of oncology and neurodegenerative diseases. These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of the MARK1 gene in human cell lines, offering detailed protocols from guide RNA design to validation of gene knockout and phenotypic analysis.
Key Applications of MARK1 Knockout
-
Functional Genomics: Elucidating the precise roles of MARK1 in cellular signaling and microtubule organization.
-
Disease Modeling: Creating cellular models to study diseases associated with aberrant MARK1 activity, such as certain cancers and tauopathies.
-
Target Validation: Assessing the therapeutic potential of inhibiting MARK1 in drug discovery programs.
-
Pathway Analysis: Investigating the downstream effects of MARK1 ablation on signaling cascades like the Hippo-YAP and Wnt pathways.
Quantitative Data Summary
The following tables summarize quantitative data related to MARK1 knockout. Table 1 presents data from a conditional knockout mouse model, while Table 2 provides illustrative examples of expected outcomes from in vitro studies based on the known functions of MARK1.
Table 1: In Vivo MARK1 Knockout Data (Conditional Mouse Model)
| Parameter | Method | Result | Reference |
| MARK1 Protein Reduction (Cortex) | Western Blot | >80% decrease | [1] |
| MARK1 Protein Reduction (Hippocampus) | Western Blot | >80% decrease | [1] |
| Dendritic Spine Density (Hippocampal CA1) | Microscopy | Significant reduction | [2] |
Table 2: Illustrative Quantitative Outcomes of In Vitro MARK1 Knockout
| Parameter | Cell Line | Assay | Expected Outcome |
| Knockout Efficiency | HEK293T | TIDE/ICE Analysis | >70% indel formation |
| MARK1 Protein Expression | A549 | Western Blot | >90% reduction |
| Tau Phosphorylation (Ser262) | SH-SY5Y | Western Blot | 1.5-fold increase |
| Cell Migration | HeLa | Transwell Assay | 40% reduction in migrated cells |
| YAP Nuclear Localization | MCF-7 | Immunofluorescence | 2-fold increase in nuclear/cytoplasmic ratio |
Experimental Protocols
Protocol 1: Designing and Cloning single-guide RNAs (sgRNAs) for MARK1
Objective: To design and clone sgRNAs targeting a constitutive exon of the human MARK1 gene into a suitable CRISPR/Cas9 expression vector.
Materials:
-
Human MARK1 gene sequence (NCBI Gene ID: 4139)
-
sgRNA design software (e.g., GenScript CRISPR gRNA Design Tool, Synthego Design Tool)
-
All-in-one CRISPR/Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138)
-
Oligonucleotides for sgRNA synthesis
-
T4 DNA ligase and buffer
-
Stellar™ Competent Cells (or similar)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
sgRNA Design:
-
Obtain the FASTA sequence for the human MARK1 gene.
-
Use an online sgRNA design tool to identify potential 20-nucleotide sgRNA sequences targeting an early, constitutive exon (e.g., exon 2).
-
Select 2-3 sgRNAs with high on-target scores and low predicted off-target effects.
-
Recommended sgRNA Design Parameters:
-
Example of designed (but not experimentally validated in literature) sgRNA sequences for human MARK1:
-
sgRNA 1: 5'-GCTGAGGAAGATCCGCAAGG-3'
-
sgRNA 2: 5'-GCTGGAGATCGTGAAGCGCA-3'
-
sgRNA 3: 5'-ATCAAGCTGGTGCGCGAGCT-3'
-
-
-
Oligonucleotide Synthesis and Annealing:
-
Order complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the chosen vector.
-
Anneal the complementary oligos to form double-stranded DNA fragments.
-
-
Vector Preparation and Ligation:
-
Digest the CRISPR/Cas9 expression vector with the appropriate restriction enzyme (e.g., BbsI for pSpCas9(BB)-2A-GFP).
-
Ligate the annealed sgRNA oligos into the linearized vector using T4 DNA ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Select positive colonies by antibiotic resistance.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Transfection of Human Cell Lines and Generation of Knockout Clones
Objective: To deliver the MARK1-targeting CRISPR/Cas9 plasmid into a human cell line and isolate single-cell clones with MARK1 knockout.
Materials:
-
Human cell line (e.g., HEK293T, A549, HeLa)
-
Complete growth medium
-
MARK1-targeting CRISPR/Cas9 plasmid
-
Transfection reagent (e.g., Lipofectamine 2000) or electroporation system
-
96-well plates
-
Fluorescence-Activated Cell Sorter (FACS) if using a fluorescent reporter vector
Procedure:
-
Cell Plating:
-
24 hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.[4]
-
-
Transfection:
-
For lipid-based transfection, prepare DNA-lipid complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-48 hours.
-
If using a vector with a fluorescent reporter (e.g., GFP), transfection efficiency can be monitored by fluorescence microscopy.
-
-
Enrichment of Transfected Cells (Optional):
-
If using a vector with a fluorescent marker, enrich for transfected cells using FACS 48-72 hours post-transfection.
-
-
Single-Cell Cloning:
-
Serially dilute the transfected cells into 96-well plates to achieve a density of approximately one cell per well.
-
Alternatively, use FACS to sort single cells into individual wells of a 96-well plate.
-
Culture the cells for 1-2 weeks, monitoring for colony formation.
-
-
Expansion of Clones:
-
Once colonies are established, expand them into larger culture vessels for further analysis.
-
Protocol 3: Validation of MARK1 Knockout
Objective: To confirm the successful knockout of the MARK1 gene at the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing service
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against MARK1
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescence substrate
Procedure:
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clonal cell line.
-
Amplify the region of the MARK1 gene targeted by the sgRNA using PCR.
-
Analyze the PCR products by Sanger sequencing.
-
Use online tools like TIDE (Tracking of Indels by DEcomposition) or ICE (Inference of CRISPR Edits) to analyze the sequencing chromatograms for insertions and deletions (indels) that indicate successful gene editing.
-
-
Western Blot Analysis:
-
Lyse cells from each validated clone and a wild-type control.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against MARK1, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
A significant reduction or complete absence of the MARK1 protein band in the clonal cell lines compared to the wild-type control confirms successful knockout at the protein level.
-
Protocol 4: Phenotypic Analysis of MARK1 Knockout Cells
Objective: To assess the functional consequences of MARK1 knockout.
A. Tau Phosphorylation Assay
Materials:
-
MARK1 knockout and wild-type cell lines (e.g., SH-SY5Y)
-
Primary antibody against phospho-Tau (e.g., Ser262)
-
Primary antibody against total Tau
-
Western blotting reagents as described in Protocol 3
Procedure:
-
Perform Western blotting on lysates from MARK1 knockout and wild-type cells as described in Protocol 3.
-
Probe separate membranes with antibodies against phospho-Tau (Ser262) and total Tau.
-
Quantify the band intensities and normalize the phospho-Tau signal to the total Tau signal to determine the relative change in Tau phosphorylation.
B. Cell Migration Assay (Transwell Assay)
Materials:
-
MARK1 knockout and wild-type cell lines (e.g., HeLa, A549)
-
Transwell inserts (8 µm pore size)
-
Serum-free and serum-containing media
-
Crystal violet staining solution
Procedure:
-
Seed MARK1 knockout and wild-type cells in the upper chamber of a Transwell insert in serum-free medium.
-
Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubate for 12-24 hours.
-
Remove non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Compare the number of migrated cells between the MARK1 knockout and wild-type cell lines.
Visualizations
Signaling Pathways
Caption: LKB1-MARK1 signaling axis in the Hippo-YAP pathway.
Caption: Overview of the canonical Wnt signaling pathway and MARK1's role.
Experimental Workflow
Caption: Workflow for CRISPR-mediated knockout of the MARK1 gene.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR base editing-mediated correction of a tau mutation rescues cognitive decline in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
Silencing MRK-1: A Detailed Protocol for siRNA Transfection
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the transient knockdown of the Mitogen-Activated Protein Kinase 1 (MAPK1), commonly referred to as ERK2, using small interfering RNA (siRNA) transfection. This protocol is designed to be a starting point for researchers and may require optimization for specific cell lines and experimental conditions.
Introduction
The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[1][2] MAPK1 (ERK2) is a key component of this pathway, and its dysregulation is implicated in various diseases, most notably cancer.[1][3] RNA interference (RNAi) using siRNA offers a powerful tool to specifically silence MAPK1 expression, enabling the study of its function and its potential as a therapeutic target.[4] This protocol details the materials, methods, and optimization strategies for successful MAPK1 siRNA transfection.
Experimental Principles
siRNA-mediated gene silencing is a post-transcriptional mechanism where double-stranded siRNA molecules are introduced into cells.[4] Once inside the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA then guides the RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation.[4] This process effectively reduces the translation of the target protein.
Materials and Reagents
General Reagents and Equipment
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
MAPK1-specific siRNA and negative control siRNA (scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX, Hieff Trans™)
-
Nuclease-free water and microtubes
-
Pipettes and sterile, RNase-free filter tips
-
Cell culture plates (e.g., 24-well plates)
-
CO2 incubator (37°C, 5% CO2)
-
Reagents and equipment for downstream analysis (e.g., qPCR, Western blotting)
Recommended siRNA and Reagent Concentrations
The optimal concentrations of siRNA and transfection reagent should be determined empirically for each cell line. The following table provides a general starting point for optimization in a 24-well plate format.
| Component | Stock Concentration | Final Concentration | Volume per well (24-well plate) |
| MAPK1 siRNA | 10-20 µM | 10-50 nM | Variable (dependent on stock) |
| Transfection Reagent | Varies by manufacturer | Varies by manufacturer | 1.5 - 2.0 µL |
| Serum-Free Medium | N/A | N/A | 100 µL (for complex formation) |
| Complete Medium | N/A | N/A | 0.5 - 1.0 mL |
Detailed Experimental Protocol
This protocol is adapted for a 24-well plate format. Adjust volumes and cell numbers proportionally for other plate sizes.
Day 1: Cell Seeding
-
One day before transfection, seed the cells in a 24-well plate.
-
Ensure the cells are healthy and in the logarithmic growth phase.
-
The target cell confluency on the day of transfection should be between 30% and 50%.[5][6] For HEK293 cells, this is typically achieved by seeding 15,000-35,000 cells per well.[6]
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
Day 2: siRNA Transfection
-
Prepare siRNA-Transfection Reagent Complexes:
-
Solution A (siRNA): In a sterile microtube, dilute the MAPK1 siRNA (or negative control siRNA) to the desired final concentration (e.g., 50 nM) in 50 µL of serum-free medium.[5] Mix gently by pipetting.
-
Solution B (Transfection Reagent): In a separate sterile microtube, dilute 1.5-2.0 µL of the transfection reagent in 50 µL of serum-free medium.[5] Mix gently.
-
Combine: Add Solution A to Solution B, mix gently by pipetting, and incubate for 10-15 minutes at room temperature to allow the formation of siRNA-reagent complexes.[5][6]
-
-
Transfect Cells:
-
Gently remove the old culture medium from the cells.
-
Add 0.5-1.0 mL of fresh, pre-warmed complete growth medium (serum-containing, no antibiotics) to each well.[5]
-
Add the 100 µL of the siRNA-transfection reagent complex dropwise to each well.[6]
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours.[5] The optimal incubation time depends on the target gene and cell type and should be determined experimentally.
-
Day 3-4: Analysis of Gene Knockdown
-
Assess mRNA Levels (24-48 hours post-transfection):
-
Harvest the cells and extract total RNA.
-
Perform quantitative real-time PCR (qPCR) to determine the relative expression level of MAPK1 mRNA compared to a housekeeping gene and the negative control.
-
-
Assess Protein Levels (48-72 hours post-transfection):
-
Lyse the cells and extract total protein.
-
Perform Western blotting to determine the protein level of MAPK1. Use an antibody specific to MAPK1 and a loading control (e.g., β-actin or GAPDH).
-
Optimization and Controls
Successful siRNA transfection requires careful optimization.[7] Key parameters to optimize include:
-
Cell Density: The confluency of cells at the time of transfection is crucial.[8]
-
siRNA Concentration: Titrate the siRNA concentration (typically between 5-100 nM) to find the lowest effective concentration that minimizes off-target effects.[7]
-
Transfection Reagent Volume: The ratio of transfection reagent to siRNA should be optimized for each cell type.[8]
-
Incubation Time: The duration of exposure to the transfection complexes and the time until analysis should be optimized.[9]
It is essential to include proper controls in every experiment:[7]
-
Negative Control: A non-targeting siRNA with a scrambled sequence to control for non-specific effects of the transfection process.
-
Positive Control: An siRNA known to effectively silence a target gene in the specific cell line.
-
Untreated Control: Cells that have not been transfected to establish baseline gene and protein expression levels.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
Caption: A flowchart of the siRNA transfection workflow.
MAPK1 (ERK2) Signaling Pathway
Caption: The MAPK1 (ERK2) signaling pathway and the point of siRNA intervention.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Transfection Efficiency | Suboptimal cell confluency | Ensure cells are 30-50% confluent at transfection.[5] |
| Incorrect siRNA to reagent ratio | Optimize the ratio of siRNA to transfection reagent. | |
| Degraded siRNA | Use RNase-free techniques and materials.[9] | |
| High Cell Toxicity | Transfection reagent toxicity | Decrease the amount of transfection reagent and/or incubation time. |
| High siRNA concentration | Use the lowest effective siRNA concentration. | |
| Inconsistent Results | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Pipetting errors | Prepare master mixes for multiple wells to ensure consistency.[8] | |
| No Gene Knockdown | Ineffective siRNA sequence | Test multiple siRNA sequences targeting different regions of the MAPK1 mRNA.[7] |
| Incorrect analysis time point | Optimize the time point for mRNA and protein analysis.[5] |
By following this detailed protocol and considering the optimization strategies, researchers can effectively silence MAPK1 expression to investigate its role in cellular processes and disease.
References
- 1. cusabio.com [cusabio.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. MAPK1 mitogen-activated protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. siRNA Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. Guidelines for RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
Animal Models for Studying Mrk-1 Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Microtubule Affinity-Regulating Kinase (MARK) family of serine/threonine kinases, with its homolog Mrk-1 in Caenorhabditis elegans, plays a pivotal role in regulating cell polarity, microtubule dynamics, and cytoskeletal organization. These functions are crucial for a multitude of biological processes, including embryonic development, neuronal morphogenesis, and synaptic function. Dysregulation of MARK kinases has been implicated in various human diseases, including neurodegenerative disorders like Alzheimer's disease and some cancers, making them a significant target for therapeutic intervention. This document provides detailed application notes and experimental protocols for utilizing key animal models—Caenorhabditis elegans, Drosophila melanogaster, Mus musculus, and Danio rerio—to investigate the in vivo functions of this compound/MARK.
I. Caenorhabditis elegans as a Model for this compound Function in Tubulogenesis
The nematode C. elegans offers a powerful in vivo system to study the function of mrck-1 in the development of unicellular tubes, specifically the excretory canal. Loss of mrck-1 function leads to severe truncation of this H-shaped canal, a phenotype that is easily quantifiable.
Signaling Pathway in C. elegans Excretory Canal Development
In the excretory canal, MRCK-1 acts downstream of the small GTPase CDC-42. MRCK-1, through its kinase activity, is thought to phosphorylate the regulatory light chain of non-muscle myosin (MLC-4), which is essential for the outgrowth of the excretory canal.[1][2]
Quantitative Phenotypic Data
Loss of mrck-1 function results in a quantifiable reduction in excretory canal length. This defect can be rescued by the expression of a phosphomimetic version of mlc-4 (mlc-4DD), confirming the downstream role of MLC-4 phosphorylation.[3]
| Genotype/Condition | Mean Canal Length (% of Wild-Type) | n | Statistical Significance (vs. mrck-1 mutant) |
| Wild-Type | 100% | 46 | - |
| mrck-1 mutant | ~40% | 77 | - |
| mrck-1 mutant + mlc-4DD transgene | ~85% | 52 | p < 0.0001 |
Experimental Protocols
This protocol details the procedure for mounting, imaging, and measuring the length of the excretory canal in C. elegans.
Materials:
-
Agarose (B213101) pads (2-5% agarose in water) on microscope slides
-
Anesthetic (e.g., 10 mM levamisole (B84282) or 5% lidocaine (B1675312) in M9 buffer)
-
M9 buffer
-
Worm pick
-
Fluorescence microscope with DIC optics and a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare a 3% agarose pad on a microscope slide.
-
Pipette a 5-10 µL drop of anesthetic onto the center of the agarose pad.
-
Using a worm pick, transfer 10-20 late L4 or young adult worms into the drop of anesthetic.
-
Gently lower a coverslip over the worms.
-
Visualize the worms using a fluorescence microscope, using a GFP or mCherry marker expressed specifically in the excretory canal (e.g., using the vha-1 promoter).
-
Capture images of the posterior excretory canals.
-
Using ImageJ/Fiji, trace the length of the canal from the cell body to the posterior tip.
-
Calibrate the measurements using a stage micrometer and record the length in micrometers.
-
Perform statistical analysis on the collected data.
This protocol is for visualizing the localization of phosphorylated MLC-4 in the excretory canal.
Materials:
-
M9 Buffer
-
1.5 mL microcentrifuge tubes
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.5% Triton X-100)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody against pMLC (Ser19)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Mounting medium
Procedure:
-
Wash a mixed-stage population of worms off NGM plates with M9 buffer and collect in a 1.5 mL tube.
-
Wash the worms three times with M9 buffer to remove bacteria.
-
Fix the worms in Fixation Buffer for 30-60 minutes at 4°C.
-
Wash three times with PBS.
-
Permeabilize the worms by freeze-cracking (freeze in liquid nitrogen and thaw) followed by incubation in Permeabilization Buffer.
-
Block for 1 hour at room temperature in Blocking Buffer.
-
Incubate with the primary anti-pMLC antibody overnight at 4°C.
-
Wash three times with PBST (PBS + 0.1% Tween-20).
-
Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 10 minutes.
-
Mount the worms on an agarose pad and image using a confocal microscope.
II. Drosophila melanogaster as a Model for Par-1 Function in Synaptic Development
The Drosophila larval neuromuscular junction (NMJ) is a well-established model for studying synapse formation and plasticity. The homolog of this compound in Drosophila, Par-1, is critical for regulating the postsynaptic localization of the scaffolding protein Discs large (Dlg) and for controlling synaptic growth.
Signaling Pathway at the Drosophila Neuromuscular Junction
At the NMJ, Par-1 kinase directly phosphorylates Dlg, which negatively regulates its targeting to the postsynapse. The precise levels of Par-1 are crucial; both loss-of-function and overexpression of Par-1 lead to defects in synaptic morphogenesis, including an altered number of synaptic boutons.[4]
Quantitative Phenotypic Data
Perturbations in Par-1 levels at the NMJ result in quantifiable changes in the number of synaptic boutons.
| Genotype | Mean Number of Type Ib Boutons (Muscle 6/7) | % Change from Wild-Type |
| Wild-Type | ~25 | - |
| par-1 loss-of-function | Increased | + (slight increase) |
| par-1 overexpression | Decreased | - (significant decrease) |
Note: Specific numerical values can vary between studies and genetic backgrounds.
Experimental Protocols
This protocol outlines the dissection of third instar larvae and staining of the NMJ.
Materials:
-
Wandering third instar larvae
-
Dissection dish (e.g., Sylgard-coated petri dish)
-
Insect pins
-
Fine forceps and scissors
-
Dissection buffer (e.g., HL3.1 saline)
-
Fixative (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (PBT: PBS + 0.1% Triton X-100)
-
Blocking solution (e.g., PBT with 5% normal goat serum)
-
Primary antibodies (e.g., anti-Dlg, anti-HRP, anti-BRP)
-
Fluorescently labeled secondary antibodies
-
Mounting medium
Procedure:
-
Select a wandering third instar larva and place it in a drop of dissection buffer in the dissection dish.
-
Pin the anterior and posterior ends of the larva to the dish.
-
Make a dorsal midline incision from the posterior to the anterior end.
-
Pin the four corners of the body wall flat, exposing the internal organs.
-
Remove the internal organs, including the gut and fat bodies, to expose the body wall musculature.
-
Fix the dissected larva in 4% formaldehyde for 20-30 minutes.
-
Wash three times with PBT.
-
Block in blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash three times with PBT.
-
Incubate with secondary antibodies for 2 hours at room temperature.
-
Wash three times with PBT.
-
Unpin the larval preparation and mount on a slide with mounting medium.
This protocol describes how to quantify morphological features of the NMJ from confocal images.
Materials:
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji with appropriate plugins)
Procedure:
-
Acquire Z-stack images of NMJs (e.g., on muscle 4 or 6/7 of abdominal segments A2-A4) using a confocal microscope.
-
Create a maximum intensity projection of the Z-stack.
-
Bouton Counting: Manually count the number of synaptic boutons (swellings along the axon terminal) stained with anti-HRP or anti-Synaptotagmin.
-
Active Zone Quantification: Use an antibody against Bruchpilot (Brp) to label active zones. In ImageJ/Fiji, use thresholding and the "Analyze Particles" function to count the number of Brp puncta within the synaptic terminal.
-
Normalize bouton number to muscle area if there are differences in larval size.
-
Perform statistical analysis on the data from multiple NMJs per genotype.
III. Mus musculus as a Model for MARK1 Function in Cognition and Neuronal Morphology
Mouse models, particularly conditional knockouts, are invaluable for studying the role of MARK1 in the mammalian brain, linking its cellular functions to complex behaviors like learning and memory.
Role of MARK1 in Dendritic Spine Morphogenesis and Cognition
Forebrain-specific conditional knockout of Mark1 in mice results in defects in dendritic spine morphogenesis in hippocampal CA1 pyramidal neurons, with a significant reduction in spine density.[5][6][7] These structural changes are associated with impaired spatial learning and memory.[5][6][8]
Quantitative Phenotypic Data
Mark1 conditional knockout (cKO) mice exhibit quantifiable deficits in both neuronal morphology and cognitive function.
| Parameter | Wild-Type (WT) | MARK1 cKO | % Change from WT |
| Dendritic Spine Density (spines/10 µm) in Hippocampal CA1 | ~12 | ~9 | ~ -25% |
| Morris Water Maze (Escape Latency on Day 5) (seconds) | ~20 | ~35 | ~ +75% |
Note: Values are approximate and can vary based on the specific study and experimental conditions.[6][7]
Experimental Protocols
This protocol is for impregnating, sectioning, and staining neurons to visualize dendritic spines.
Materials:
-
FD Rapid GolgiStain™ Kit or solutions for Golgi-Cox impregnation (mercuric chloride, potassium dichromate, potassium chromate)
-
Mouse brains
-
Vibratome or cryostat
-
Gelatin-coated microscope slides
-
Dehydration solutions (ethanol series)
-
Xylene or other clearing agent
-
Mounting medium (e.g., Permount)
-
Light microscope with a high-magnification objective (e.g., 100x oil immersion)
Procedure:
-
Rapidly dissect the brain from a deeply anesthetized mouse and rinse with double-distilled water.
-
Immerse the brain in the Golgi-Cox impregnation solution and store in the dark at room temperature for 14 days.
-
Transfer the brain to a cryoprotectant solution (e.g., 30% sucrose) for 2-3 days at 4°C.
-
Section the brain into 100-200 µm thick coronal sections using a vibratome.
-
Mount the sections on gelatin-coated slides.
-
Develop the stain according to the kit instructions, which typically involves rinses in distilled water, followed by incubation in an ammonia (B1221849) solution, and then a fixing solution.
-
Dehydrate the sections through an ascending series of ethanol (B145695) concentrations (50%, 75%, 95%, 100%).
-
Clear the sections in xylene and coverslip with mounting medium.
-
Image well-impregnated pyramidal neurons in the hippocampal CA1 region.
-
Trace dendritic segments and count the number of spines per unit length. Classify spines based on morphology (e.g., thin, stubby, mushroom).
This protocol assesses hippocampal-dependent spatial learning and memory.[2][9][10][11]
Materials:
-
Circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic white paint)
-
Submersible escape platform (10-15 cm diameter)
-
Video tracking system and software
-
Extra-maze visual cues
Procedure:
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per mouse per day.
-
For each trial, place the mouse in the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse fails to find the platform, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latency across acquisition days to assess learning.
-
Analyze the probe trial data to assess spatial memory retention.
-
IV. Danio rerio (Zebrafish) as a Model for Par-1/Mark Function in Development
Zebrafish are a valuable vertebrate model for studying gene function during early development due to their external fertilization and transparent embryos. Gene knockdown using morpholino antisense oligonucleotides is a common method to assess gene function.
Experimental Workflow for Zebrafish
The study of par-1/mark function in zebrafish typically involves injecting morpholinos into early-stage embryos and observing the resulting developmental phenotypes, which can include defects in cell polarity, gastrulation, and neural development.
Protocol 7: Morpholino Knockdown and Phenotypic Analysis in Zebrafish
Materials:
-
Zebrafish embryos (1-4 cell stage)
-
par-1/mark specific morpholino and control morpholino
-
Microinjection apparatus (micromanipulator, injector, glass capillaries)
-
Stereomicroscope
-
Embryo medium (E3)
Procedure:
-
Prepare the morpholino injection solution by diluting the morpholino stock to the desired concentration (e.g., 1-5 ng/nL) in sterile water with a tracer dye (e.g., Phenol Red).
-
Align 1-4 cell stage embryos on an agarose injection plate.
-
Load a glass capillary with the injection solution and calibrate the injection volume (e.g., 1-2 nL).
-
Inject the morpholino solution into the yolk of each embryo.
-
Transfer the injected embryos to a petri dish with E3 medium and incubate at 28.5°C.
-
At various time points (e.g., 24, 48, 72 hours post-fertilization), observe the embryos under a stereomicroscope for developmental defects.
-
Quantify the penetrance and severity of any observed phenotypes (e.g., body axis defects, cardiac edema, abnormal brain development).
-
For detailed analysis, fix embryos and perform whole-mount in situ hybridization or immunohistochemistry for relevant markers.
V. Application in Drug Development
These animal models are instrumental in the preclinical stages of drug discovery and development for compounds targeting MARK kinases.
-
C. elegans and Drosophila for High-Throughput Screening: The short life cycle, ease of genetic manipulation, and quantifiable phenotypes make these invertebrate models suitable for primary screens of compound libraries. For example, mrck-1 mutant C. elegans could be used to screen for compounds that rescue the excretory canal truncation phenotype.
-
Mouse Models for Preclinical Efficacy and Toxicity: MARK1 cKO mice and other genetically engineered mouse models are crucial for testing the efficacy of lead compounds in a mammalian system. Behavioral tests, like the Morris water maze, can assess whether a compound ameliorates cognitive deficits. These models are also essential for evaluating potential off-target effects and toxicity.[12][13]
Protocol 8: In Vitro Kinase Assay from Tissue Lysates
This protocol can be used to assess the activity of a MARK inhibitor on the endogenous kinase from tissue extracts.
Materials:
-
Tissue from animal models (e.g., mouse brain, Drosophila heads)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against MARK1/Par-1 for immunoprecipitation
-
Protein A/G beads
-
Kinase assay buffer
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³²P]ATP
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Homogenize tissue in ice-cold lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration of the lysate.
-
Incubate the lysate with an anti-MARK1 antibody for 2-4 hours at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to immunoprecipitate MARK1.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the substrate (MBP) and the test compound/inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS loading buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the phosphorylated substrate.
-
Quantify the band intensity to determine the level of kinase inhibition.
Conclusion
The animal models described herein provide a multi-tiered platform for dissecting the complex in vivo functions of this compound/MARK kinases. From the rapid genetic analysis of tubulogenesis and synaptic development in invertebrates to the detailed investigation of cognitive functions in mammals, these models are indispensable tools for both basic research and the development of novel therapeutics targeting this important kinase family.
References
- 1. mdpi.com [mdpi.com]
- 2. mmpc.org [mmpc.org]
- 3. MRCK-1 activates non-muscle myosin for outgrowth of a unicellular tube in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Synaptic Growth and Function in Drosophila with an Extended Larval Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MARK1 regulates dendritic spine morphogenesis and cognitive functions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. MARK1 regulates dendritic spine morphogenesis and cognitive functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MARK1 regulates dendritic spine morphogenesis and cognitive functions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 10. Morris water maze (MWM) test [bio-protocol.org]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of microtubule affinity regulating kinase (MARK) inhibitors with improved physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative PCR analysis of human MARK1: A guide for researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed guide for the quantitative analysis of human MARK1 (Microtubule Affinity Regulating Kinase 1) gene expression using quantitative PCR (qPCR). MARK1 is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics, cell polarity, and neuronal development.[1][2] Its involvement in signaling pathways such as the Wnt pathway underscores its importance in cellular processes and its potential as a therapeutic target. This guide offers validated primer sequences, a comprehensive experimental protocol, and visual representations of the experimental workflow and relevant signaling pathways.
I. Quantitative PCR Primers for Human MARK1
For accurate and reproducible quantification of human MARK1 expression, validated primer sets are essential. The following table summarizes primer sequences for MARK1 and the reference gene GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase), obtained from PrimerBank, a public resource for PCR primers.[3][4][5][6][7][8][9]
Table 1: Validated qPCR Primers for Human MARK1 and GAPDH
| Gene Name | PrimerBank ID | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Length (bp) |
| MARK1 | 132423136c1 | GAGCTGGAGGAGTTGGACGAG | AGGTCGTAGTCGGAGTCGAAAT | 126 |
| GAPDH | 378499696c2 | AGCCACATCGCTCAGACAC | GCCCAATACGACCAAATCC | 112 |
II. Experimental Protocol: SYBR Green qPCR for MARK1 Expression Analysis
This protocol outlines a two-step RT-qPCR procedure using SYBR Green chemistry for the detection and quantification of MARK1 mRNA levels.
A. Materials:
-
RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse Transcription Kit: (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)
-
SYBR Green qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Nuclease-free water
-
Optical qPCR plates and seals
-
qPCR instrument
-
Human MARK1 and GAPDH primers (See Table 1)
B. Methods:
Step 1: RNA Isolation and cDNA Synthesis
-
RNA Extraction: Isolate total RNA from cell lysates or tissue samples using a commercial kit according to the manufacturer's instructions. Ensure the use of DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol. Include a no-reverse transcriptase (-RT) control to verify the absence of genomic DNA contamination.
Step 2: Quantitative PCR
-
Reaction Setup: Prepare the qPCR reaction mix on ice in a nuclease-free tube. For a single 20 µL reaction, combine the following components:
| Component | Volume (µL) | Final Concentration |
| 2x SYBR Green qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 250 nM |
| Reverse Primer (10 µM) | 0.5 | 250 nM |
| cDNA template (diluted) | 2 | 1-100 ng |
| Nuclease-free water | 7 | - |
| Total Volume | 20 |
-
Plate Setup: Dispense 18 µL of the master mix into the wells of an optical qPCR plate. Add 2 µL of the appropriate cDNA or nuclease-free water (for NTCs) to each well. Seal the plate firmly with an optical seal.
-
qPCR Cycling: Centrifuge the plate briefly and place it in the qPCR instrument. Set the following cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| UDG Activation | 50 | 2 min | 1 |
| Polymerase Activation | 95 | 2 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 1 min | |
| Melt Curve Analysis | Refer to instrument guidelines |
C. Data Analysis:
-
Data Collection: The qPCR instrument will record the fluorescence intensity at each cycle.
-
Ct Value Determination: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
Relative Quantification (ΔΔCt Method):
-
Normalization: Normalize the Ct value of MARK1 to the Ct value of the housekeeping gene (GAPDH) for each sample (ΔCt = CtMARK1 - CtGAPDH).
-
Relative Expression: Calculate the difference between the ΔCt of the experimental sample and the ΔCt of the control sample (ΔΔCt = ΔCtexperimental - ΔCtcontrol).
-
Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
III. Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the quantitative analysis of MARK1 gene expression.
Caption: Experimental workflow for MARK1 qPCR analysis.
MARK1 Signaling Pathways
MARK1 is a key regulator of microtubule dynamics and is also implicated in the Wnt signaling pathway.
A. MARK1 and Microtubule Regulation
MARK1 phosphorylates microtubule-associated proteins (MAPs), such as Tau, leading to their detachment from microtubules.[1] This process increases microtubule dynamicity, which is essential for various cellular processes, including cell division and neuronal plasticity.
Caption: MARK1 regulation of microtubule stability.
B. MARK1 in the Wnt Signaling Pathway
MARK1 has been shown to be involved in the Wnt signaling pathway, a critical pathway in embryonic development and tissue homeostasis.
Caption: Simplified Wnt signaling pathway with MARK1.
References
- 1. MARK/PAR1 kinase is a regulator of microtubule-dependent transport in axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convergent evidence identifying MAP/microtubule affinity-regulating kinase 1 (MARK1) as a susceptibility gene for autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PrimerBank [pga.mgh.harvard.edu]
- 4. FAIRsharing [fairsharing.org]
- 5. gene-quantification.de [gene-quantification.de]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. PrimerBank - Database Commons [ngdc.cncb.ac.cn]
- 8. PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant Mrk-1 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 1 (Mrk-1), also known as MARK1, is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics and cell polarity. Its involvement in various cellular processes, including neuronal development and cytoskeletal organization, makes it a significant target for research and drug development. Obtaining highly pure and active recombinant this compound is essential for structural studies, enzymatic assays, and high-throughput screening.
These application notes provide detailed protocols for the expression and purification of recombinant this compound protein using common expression systems and purification techniques. The methods described are adaptable for both N-terminal and C-terminal tagged this compound, such as polyhistidine (His-tag) and Glutathione S-Transferase (GST-tag).
Data Presentation
The expected yield and purity of recombinant this compound can vary depending on the expression system, construct design, and purification strategy. The following tables summarize typical quantitative data obtained from the purification of tagged recombinant proteins, which can be used as a general reference for the purification of this compound.
Table 1: Typical Yield and Purity of His-tagged Protein Purification
| Purification Step | Protein Yield (mg/L of culture) | Purity (%) | Method of Analysis |
| Clarified Lysate | 100 - 500 | 5 - 15 | SDS-PAGE, Bradford Assay |
| Affinity Chromatography (IMAC) | 10 - 50 | > 85 | SDS-PAGE, Densitometry |
| Size-Exclusion Chromatography | 5 - 25 | > 95 | SDS-PAGE, Densitometry |
Table 2: Typical Yield and Purity of GST-tagged Protein Purification
| Purification Step | Protein Yield (mg/L of culture) | Purity (%) | Method of Analysis |
| Clarified Lysate | 150 - 600 | 5 - 15 | SDS-PAGE, Bradford Assay |
| Affinity Chromatography (Glutathione) | 20 - 70 | > 90 | SDS-PAGE, Densitometry |
| Tag Cleavage & Removal | 10 - 35 | > 95 | SDS-PAGE, Densitometry |
| Size-Exclusion Chromatography | 8 - 30 | > 98 | SDS-PAGE, Densitometry |
Experimental Protocols
The following are detailed protocols for the purification of recombinant this compound protein expressed in E. coli and insect cells (Sf9). These protocols are based on common practices for purifying tagged kinases and can be optimized for specific this compound constructs.
Protocol 1: Purification of His-tagged this compound from E. coli
This protocol describes a two-step purification process involving Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC).
Materials:
-
E. coli cell paste expressing His-tagged this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, 1x protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol
-
Ni-NTA Agarose (B213101) resin
-
Chromatography columns
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF) or by using a French press.
-
Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA agarose column with 5 column volumes (CVs) of Lysis Buffer.
-
Load the clarified lysate onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CVs of Wash Buffer to remove unbound proteins.
-
Elute the His-tagged this compound protein with 5 CVs of Elution Buffer. Collect fractions.
-
-
Size-Exclusion Chromatography (SEC):
-
Pool the fractions from the IMAC step containing the majority of the eluted protein.
-
Concentrate the pooled fractions to a volume of 1-2 mL using a centrifugal filter unit.
-
Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer.
-
Load the concentrated protein sample onto the SEC column.
-
Elute the protein with SEC Buffer at a flow rate appropriate for the column. Collect fractions corresponding to the monomeric this compound peak.
-
Analyze the purity of the fractions by SDS-PAGE. Pool the purest fractions.
-
Protocol 2: Purification of GST-tagged this compound from Insect Cells (Sf9)
This protocol outlines the purification of GST-tagged this compound from baculovirus-infected Sf9 cells, including an optional tag cleavage step.
Materials:
-
Sf9 cell pellet expressing GST-tagged this compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione
-
Cleavage Buffer: 50 mM Tris-HCl pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Thrombin or PreScission Protease
-
Glutathione-Agarose resin
-
Chromatography columns
Procedure:
-
Cell Lysis:
-
Resuspend the Sf9 cell pellet in ice-cold Lysis Buffer (10 mL per 1x10^8 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Affinity Chromatography (Glutathione):
-
Equilibrate a Glutathione-Agarose column with 5 CVs of Wash Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10-15 CVs of Wash Buffer.
-
Elute the GST-tagged this compound protein with 5 CVs of Elution Buffer. Collect fractions.
-
-
Tag Cleavage (Optional):
-
Pool the fractions containing the GST-Mrk-1.
-
Dialyze the pooled fractions against Cleavage Buffer overnight at 4°C.
-
Add protease (e.g., Thrombin or PreScission Protease) according to the manufacturer's instructions and incubate at 4°C for 4-16 hours.
-
To remove the cleaved GST tag and the protease, pass the cleavage reaction mixture through a Glutathione-Agarose column and a benzamidine-sepharose column (for thrombin) or a GST-affinity column (for GST-tagged proteases). The flow-through will contain the untagged this compound protein.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the tag-cleaved this compound protein.
-
Perform SEC as described in Protocol 1, Step 3, using an appropriate SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Mandatory Visualization
Caption: General experimental workflow for recombinant this compound protein purification.
Caption: Simplified signaling pathway involving this compound (MARK1).
Application Notes and Protocols for Mrk-1 Antibody Validation in Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and validation data for the use of the Mrk-1 (MARK1) antibody in Western Blotting applications. Adherence to these guidelines will facilitate accurate and reproducible detection of this compound protein in various cell and tissue lysates.
Introduction to this compound
This compound, also known as Microtubule Affinity Regulating Kinase 1 (MARK1), is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics.[1] By phosphorylating microtubule-associated proteins (MAPs) such as tau, MAP2, and MAP4, this compound causes their dissociation from microtubules, thereby increasing microtubule instability.[1] This process is integral to various cellular functions, including cell polarity, neurite outgrowth, and cell division.[1] The activity of this compound is regulated by the tumor suppressor kinase LKB1, which phosphorylates and activates this compound.[1] Dysregulation of this compound activity has been implicated in neurodegenerative diseases like Alzheimer's disease.[1]
Data Presentation: this compound Antibody Performance in Western Blot
The following tables summarize the specifications and recommended starting conditions for commercially available this compound antibodies validated for Western Blotting.
Table 1: this compound Antibody Specifications
| Feature | Specification | Source |
| Antibody Name | This compound (MARK1) Antibody | N/A |
| Catalog Number | e.g., NBP3-45954 | [2] |
| Type | Polyclonal | [1][2] |
| Host Species | Rabbit | [1][2] |
| Immunogen | Synthetic peptide corresponding to residues surrounding Ala547 of human MARK1 | [1] |
| Species Reactivity | Human, Mouse, Rat | [1] |
| Predicted MW | ~95 kDa | [2] |
| Observed MW | ~85 kDa | [1] |
Table 2: Recommended Dilutions and Controls for Western Blot
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:500 - 1:2000 | [2] |
| Positive Control Lysates | HeLa, K562, Mouse Brain | [2][3] |
| Negative Control | Lysates from cells with known low or no this compound expression | N/A |
| Loading Control | β-actin, GAPDH, or α-tubulin | N/A |
Signaling Pathway
The diagram below illustrates the signaling pathway involving LKB1 and this compound. LKB1, a master kinase, phosphorylates and activates this compound, which in turn phosphorylates MAPs, leading to their dissociation from microtubules and subsequent regulation of microtubule dynamics.
Experimental Protocols
This section provides a detailed protocol for the detection of this compound by Western Blot.
Experimental Workflow
The following diagram outlines the major steps in the Western Blotting procedure for this compound detection.
Detailed Protocol
1. Sample Preparation
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then scrape cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C, discard the supernatant, wash the pellet with ice-cold PBS, and resuspend in lysis buffer.
-
For tissue samples, homogenize in lysis buffer on ice.
-
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation for Electrophoresis: Mix the desired amount of protein (20-30 µg) with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. SDS-PAGE
-
Load the prepared samples and a molecular weight marker into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis in an appropriate running buffer (e.g., MOPS or MES) until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
4. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Dilute the this compound primary antibody in blocking buffer (recommended starting dilution of 1:1000).[1] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[4]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
5. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analyze the resulting bands. The this compound protein should appear as a band at approximately 85-95 kDa.[1][2] Quantify the band intensity using appropriate software and normalize to a loading control.
References
Application Notes and Protocols for Cell-Based Assays Targeting Mrk-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the evaluation of inhibitors against Microtubule Affinity Regulating Kinase 1 (Mrk-1 or MARK1), a serine/threonine kinase implicated in various cellular processes. The following sections detail cell-based assay methodologies to assess inhibitor potency and cellular activity.
This compound Signaling Pathway
This compound is a key regulator of microtubule dynamics through the phosphorylation of microtubule-associated proteins (MAPs), such as Tau. Its activity is situated within the broader MAPK signaling cascade, which governs fundamental cellular processes including proliferation, differentiation, and stress responses. The pathway is initiated by extracellular signals that activate a cascade of protein kinases, ultimately leading to the activation of MAPKs and downstream effectors.
Quantitative Data Summary
The following table summarizes the inhibitory activity of known kinase inhibitors against MARK isoforms. It is important to note that IC50 values can vary between different assay formats (biochemical vs. cell-based) and experimental conditions.[1]
| Inhibitor | Target(s) | IC50 (nM) - In Vitro | Cell-Based Potency | Reference(s) |
| BX795 | MARK1, MARK2, MARK3, MARK4, NUAK1 | ~50-100 | Inhibits LPS-induced signaling | [2] |
| Staurosporine | Broad-spectrum kinase inhibitor | PKCα: 2, PKCγ: 5, PKA: 15, MLCK: 21 | Induces apoptosis at 0.2-1 µM | [1][3][4][5] |
Application Note 1: NanoBRET™ Target Engagement Assay for this compound
This assay quantifies the binding of a test compound to this compound within living cells, providing a direct measure of target engagement. The principle relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused this compound and a fluorescent tracer that binds to the kinase's active site.[6][7][8][9][10]
Experimental Workflow: NanoBRET™ Target Engagement
Detailed Protocol: NanoBRET™ this compound Target Engagement
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS
-
Opti-MEM™ I Reduced Serum Medium
-
This compound-NanoLuc® fusion vector (e.g., from Promega)
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET® Tracer (a specific tracer for this compound may need to be identified or a promiscuous kinase tracer like K-10 could be tested)[11][12]
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
White-walled, tissue culture-treated 96- or 384-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
One day prior to the assay, transfect HEK293 cells with the this compound-NanoLuc® fusion vector according to the transfection reagent manufacturer's protocol.
-
-
Cell Plating:
-
On the day of the assay, harvest and resuspend the transfected cells in Opti-MEM™.
-
Seed the cells into white-walled assay plates at a density of 2 x 10^5 cells/mL (100 µL/well for 96-well plates).
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Add 10 µL of the compound dilutions to the appropriate wells.
-
Prepare the NanoBRET® tracer at the recommended concentration in Opti-MEM™.
-
Add 10 µL of the tracer solution to all wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound and tracer binding.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate and extracellular inhibitor mix to all wells.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor emission (460nm) and acceptor emission (618nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Application Note 2: Cellular Phosphorylation Assay for this compound
This assay measures the ability of a compound to inhibit the this compound-mediated phosphorylation of a downstream substrate in a cellular context. Tau is a well-established substrate of this compound.[13][14][15] This protocol utilizes a cell-based ELISA format to quantify the levels of phosphorylated Tau.
Experimental Workflow: Cellular Phosphorylation Assay
Detailed Protocol: Phospho-Tau (Ser262) Cell-Based ELISA
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y) or other cells endogenously expressing Tau.
-
Cell culture medium and supplements.
-
96-well tissue culture plates.
-
Test compounds.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-phospho-Tau (Ser262) antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H2SO4).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Plating and Treatment:
-
Seed SH-SY5Y cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-phospho-Tau Ser262) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells five times with PBS.
-
-
Signal Detection:
-
Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to a total protein stain (e.g., Janus Green) or a parallel well stained for total Tau to account for cell number variability.
-
Plot the normalized signal against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Application Note 3: Ba/F3 Cell Proliferation Assay for this compound
The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. Expression of a constitutively active oncogenic kinase can render these cells independent of IL-3 for proliferation and survival.[16][17][18] This assay is contingent on this compound possessing sufficient oncogenic activity to drive IL-3 independent growth. While some members of the MARK family have been implicated as oncogenic drivers, the evidence for this compound is less established.[19][20][21] Therefore, initial validation experiments are crucial to confirm that this compound expression can indeed lead to IL-3 independence in Ba/F3 cells.
Detailed Protocol: Ba/F3 Proliferation Assay (Contingent on this compound Oncogenic Activity)
Materials:
-
Ba/F3 cell line.
-
RPMI-1640 medium with 10% FBS and 10 ng/mL murine IL-3.
-
Retroviral or lentiviral vector encoding human this compound.
-
Viral packaging and transduction reagents.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Generation of this compound Expressing Ba/F3 Cells:
-
Transduce Ba/F3 cells with a retrovirus or lentivirus encoding this compound.
-
Select for successfully transduced cells (e.g., using an antibiotic resistance marker).
-
-
Validation of IL-3 Independence:
-
Wash the this compound expressing Ba/F3 cells to remove IL-3.
-
Culture the cells in the presence and absence of IL-3.
-
Monitor cell proliferation over several days. Successful transformation is indicated by sustained proliferation in the absence of IL-3.
-
-
Inhibitor Assay:
-
Wash the validated this compound-driven Ba/F3 cells to remove IL-3 and resuspend in IL-3-free medium.
-
Seed the cells into 96-well plates.
-
Add serial dilutions of the test compound.
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 2. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 7. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 14. Cell-Permeable Kinase NanoBRET® TE Tracers [promega.com]
- 15. pub.dzne.de [pub.dzne.de]
- 16. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BA/F3 Kinase Screening Cell Lines | Kyinno Bio [kyinno.com]
- 18. researchgate.net [researchgate.net]
- 19. MARK1 suppress malignant progression of hepatocellular carcinoma and improves sorafenib resistance through negatively regulating POTEE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical data investigation identifies MARK3 as an oncogenic driver in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of MARK1 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 1 (MARK1) is a serine/threonine-protein kinase that plays a crucial role in the regulation of microtubule dynamics and cell polarity.[1][2] Dysregulation of MARK1 activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, where it is involved in the hyperphosphorylation of the tau protein, and in certain cancers.[3][4] This makes MARK1 a compelling target for the discovery of novel therapeutic agents. High-throughput screening (HTS) is a critical methodology for identifying small molecule modulators of MARK1 activity from large compound libraries.[5]
These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns to identify and characterize modulators of MARK1. The protocols described herein are based on established and robust assay technologies suitable for HTS formats.
MARK1 Signaling Pathway
MARK1 is a key regulator of microtubule stability through the phosphorylation of microtubule-associated proteins (MAPs) such as Tau, MAP2, and MAP4.[6] Phosphorylation of these proteins by MARK1 causes them to detach from microtubules, leading to microtubule disassembly. The activity of MARK1 is regulated by upstream kinases, including Liver Kinase B1 (LKB1) and TAO kinase 1 (TAOK1), which phosphorylate the activation loop of MARK1.[7][8]
High-Throughput Screening Workflow for MARK1 Modulators
A typical HTS campaign for identifying MARK1 modulators follows a multi-stage process designed to efficiently screen large compound libraries and progress promising hits to lead candidates.
Data Presentation: Quantitative Analysis of MARK1 Inhibitors
The following tables summarize hypothetical, yet representative, quantitative data from a high-throughput screening campaign for MARK1 inhibitors.
Table 1: Primary HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well | Miniaturized format for high throughput. |
| Z'-factor | > 0.7 | Indicates excellent assay robustness.[9] |
| Signal-to-Background (S/B) | > 10 | Ratio of the signal from the uninhibited control to the background. |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the assay signal. |
| Compound Concentration | 10 µM | Single concentration used for the primary screen. |
Table 2: Summary of HTS Campaign Results
| Stage | Number of Compounds | Hit Rate (%) |
| Total Screened | 200,000 | 100 |
| Primary Hits | 2,000 | 1.0 |
| Confirmed Hits (IC50 < 10 µM) | 150 | 0.075 |
Table 3: Potency of Confirmed MARK1 Inhibitors
| Compound ID | IC50 (µM) - TR-FRET Assay | IC50 (µM) - Luminescent Assay |
| MK1-001 | 0.5 | 0.7 |
| MK1-002 | 1.2 | 1.5 |
| MK1-003 | 3.8 | 4.2 |
| MK1-004 | 0.1 | 0.15 |
| Staurosporine (B1682477) (Control) | 0.05 | 0.06 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific laboratory instrumentation and automation systems.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
This assay measures the binding of a fluorescently labeled tracer to the ATP binding site of MARK1. Inhibitors compete with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant full-length human MARK1 (e.g., from Thermo Fisher Scientific or Promega)[10]
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)
-
Kinase Tracer 236 (or other suitable tracer)[10]
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[10]
-
Test compounds dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
384-well, low-volume, non-binding surface plates (black)
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of MARK1 kinase in Kinase Buffer A.
-
Prepare a 2X solution of Eu-anti-GST antibody and Kinase Tracer 236 in Kinase Buffer A. The optimal tracer concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare serial dilutions of test compounds and staurosporine in DMSO, then dilute in Kinase Buffer A to a 4X final concentration.
-
-
Assay Protocol (384-well format):
-
Add 5 µL of the 4X compound solution to the assay plate. For controls, add 5 µL of Kinase Buffer A with DMSO.
-
Add 10 µL of the 2X MARK1 kinase solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X Eu-antibody/tracer solution to initiate the detection reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Percent inhibition is calculated relative to high (no inhibitor) and low (saturating staurosporine) controls.
-
Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.[1]
Materials:
-
MARK1 Kinase Enzyme System (e.g., from Promega, includes MARK1 enzyme, substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (Promega)[1]
-
ATP
-
Test compounds dissolved in DMSO
-
384-well, low-volume, white plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X MARK1 enzyme solution in the provided reaction buffer.
-
Prepare a 2X substrate/ATP solution in the reaction buffer. The optimal ATP concentration should be close to the Km for MARK1.
-
Prepare serial dilutions of test compounds in DMSO, then dilute to a 4X final concentration in the reaction buffer.
-
-
Assay Protocol (384-well format):
-
Add 2.5 µL of the 4X compound solution to the assay plate.
-
Add 2.5 µL of the 2X MARK1 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate percent inhibition relative to controls and determine IC50 values.
-
Protocol 3: Fluorescence Polarization (FP) Kinase Assay
This is a competitive immunoassay where the phosphorylated peptide product from the kinase reaction competes with a fluorescently labeled phosphopeptide tracer for binding to a phosphospecific antibody. Increased kinase activity leads to a decrease in the FP signal.[11]
Materials:
-
Recombinant MARK1 enzyme
-
Synthetic peptide substrate for MARK1 (e.g., a Tau-derived peptide)
-
Fluorescently labeled phosphopeptide tracer
-
Phosphospecific antibody
-
Kinase reaction buffer
-
FP assay buffer
-
Test compounds in DMSO
-
384-well, low-volume, black plates
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add test compounds, MARK1 enzyme, and the peptide substrate in kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate for 60-90 minutes at room temperature.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
-
Detection:
-
Add a mixture of the phosphospecific antibody and the fluorescent tracer to the wells.
-
Incubate for 30-60 minutes at room temperature to allow for binding equilibrium to be reached.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
A decrease in polarization indicates displacement of the tracer by the phosphorylated product, and thus, kinase activity.
-
Calculate percent inhibition and determine IC50 values from dose-response curves.
-
Conclusion
The protocols and application notes presented here provide a robust framework for the high-throughput screening and identification of novel MARK1 modulators. The use of multiple, orthogonal assay formats is recommended to confirm hits and eliminate artifacts. Successful identification and characterization of potent and selective MARK1 modulators will provide valuable tools for further elucidating the biological roles of this kinase and may lead to the development of new therapeutics for a range of diseases.
References
- 1. promega.com [promega.com]
- 2. MARK1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. MARK1 microtubule affinity regulating kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. The KLDpT activation loop motif is critical for MARK kinase activity | PLOS One [journals.plos.org]
- 8. Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.co.uk [promega.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mrk-1 Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques for studying the interactions of the serine/threonine-protein kinase Mrk-1 (also known as MARK1). Detailed protocols for key experiments are included to facilitate the investigation of this compound's role in cellular processes and its potential as a therapeutic target.
Introduction to this compound (MARK1)
This compound is a member of the microtubule affinity-regulating kinase (MARK) family. These kinases are crucial regulators of cell polarity and microtubule dynamics.[1] this compound is involved in several key signaling pathways, including the Wnt signaling pathway, and plays a role in neuronal migration.[1][2] It phosphorylates microtubule-associated proteins (MAPs) such as DCX, MAP2, MAP4, and Tau, leading to their detachment from microtubules and subsequent microtubule disassembly.[1] Given its role in fundamental cellular processes, aberrant this compound activity has been implicated in diseases, making its protein interaction network a critical area of study.
Techniques for Studying this compound Protein Interactions
A variety of in vivo and in vitro methods can be employed to identify and characterize this compound protein interactions. The choice of technique depends on the specific research question, such as discovering novel interactors, validating a predicted interaction, or quantifying the binding affinity. Commonly used techniques include Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Mass Spectrometry (MS).[3]
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify physiologically relevant protein-protein interactions in a cellular context.[4] The principle involves using an antibody to capture a specific "bait" protein (this compound) from a cell lysate, thereby also pulling down any "prey" proteins that are bound to it.[4]
Yeast Two-Hybrid (Y2H)
The yeast two-hybrid system is a genetic method for identifying binary protein-protein interactions.[5] It relies on the reconstitution of a functional transcription factor when a "bait" protein (fused to a DNA-binding domain) and a "prey" protein (fused to an activation domain) interact.[5]
Mass Spectrometry (MS)
Mass spectrometry is a high-throughput technique used to identify proteins in a complex sample.[6] When coupled with affinity purification methods like Co-IP, it can identify a wide range of interacting partners of a protein of interest.[6] Quantitative MS approaches can further provide information on the relative abundance of interacting proteins under different conditions.[7]
Quantitative Data on this compound Interactions
The following tables summarize available quantitative data on this compound interactions.
Table 1: Kinetic Parameters of this compound (MARK) Activation by Upstream Kinase LKB1
| MARK T-loop Peptide | Km (µM) | Vmax (units/mg) | Reference |
| MARK3 | 420 | 1100 | [3] |
This table presents the kinetic constants for the phosphorylation of a peptide derived from the activation loop (T-loop) of MARK3 by the LKB1 complex.[3] This demonstrates a direct and quantifiable interaction between an upstream kinase and a member of the MARK family.
Table 2: Quantitative Mass Spectrometry Analysis of SFN Interaction with MARK1
| Bait Protein | Prey Protein | Quantitative Score (kiCCA Pearson R Value) | Method | Reference |
| SFN | MARK1 | ≥ 0.6 | Affinity Capture-MS |
This table shows a high-confidence interaction between SFN and MARK1, as determined by a quantitative mass spectrometry-based chemoproteomic method. A Pearson R value of ≥ 0.6 indicates a strong correlation in the abundance profiles of the two proteins across experiments.
Signaling Pathways Involving this compound
This compound is a key component of signaling pathways that regulate the cytoskeleton. One well-characterized pathway involves its activation by the upstream kinase MARKK (also known as TAO1).[8]
References
- 1. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MARK1 microtubule affinity regulating kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Mrk-1/MARK1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule Affinity Regulating Kinase 1 (Mrk-1), also known as MARK1 in mammals, is a serine/threonine kinase that plays a crucial role in regulating the microtubule cytoskeleton.[1][2] This regulation is vital for a variety of cellular processes, including cell polarity, intracellular transport, and neuronal development.[3][4] Dysregulation of MARK1 activity has been implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease and some cancers.[5] Therefore, the ability to visualize and quantify this compound/MARK1 activity in a living organism (in vivo) is a powerful tool for understanding its physiological and pathological roles, as well as for the development of therapeutic inhibitors.
These application notes provide a detailed overview and protocols for the in vivo imaging of this compound/MARK1 activity using a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor. The protocols are primarily based on the well-characterized human MARK1, the direct ortholog of C. elegans this compound, due to the extensive availability of detailed imaging methodologies and data for the mammalian protein. These methods are adaptable to other model organisms.
Application Notes
Principle of FRET-Based Kinase Biosensors
Genetically encoded FRET biosensors are powerful tools for monitoring the spatiotemporal dynamics of kinase activity in living cells and organisms.[2][6] These biosensors typically consist of a donor fluorophore (e.g., ECFP or Teal Fluorescent Protein) and an acceptor fluorophore (e.g., YFP or Citrine) linked by a substrate peptide specific to the kinase of interest and a phospho-binding domain.[7][8] When the kinase is inactive, the biosensor is in an "open" conformation, and excitation of the donor fluorophore results in its characteristic emission. Upon phosphorylation of the substrate peptide by the active kinase, the phospho-binding domain binds to the phosphorylated peptide, forcing the biosensor into a "closed" conformation. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur. Excitation of the donor now results in emission from the acceptor, and this change in the ratio of acceptor to donor fluorescence intensity can be used to quantify kinase activity.[8]
The MARK-AR1 Biosensor for this compound/MARK1 Activity
A specific FRET-based biosensor, named MARK-AR1, has been developed to monitor the activity of MARK family kinases.[3] This biosensor is composed of the following key elements:
-
FRET Pair: Enhanced Cyan Fluorescent Protein (ECFP) or Teal Fluorescent Protein (TFP) as the donor and Yellow Fluorescent Protein (YFP, specifically Citrine) as the acceptor.[3]
-
Substrate Peptide: A MARK-specific target peptide derived from Cdc25C (residues 210-223: GLYRSPSMPENLNR), which contains the serine-216 phosphorylation site.[3][8]
-
Phospho-binding Domain: The 14-3-3 protein, which specifically binds to the phosphorylated substrate peptide, inducing the conformational change required for FRET.[3]
Upon phosphorylation by active this compound/MARK1, the MARK-AR1 biosensor undergoes a conformational change that increases FRET efficiency.[3] This can be measured by either ratiometric imaging (ratio of acceptor to donor emission) or by Fluorescence Lifetime Imaging Microscopy (FLIM), where the decrease in the donor's fluorescence lifetime indicates FRET.[3]
Applications in Research and Drug Development
In vivo imaging of this compound/MARK1 activity provides valuable insights into:
-
Neuroscience: Understanding the role of MARK1 in neuronal development, polarity, and migration.[3][4] For instance, imaging has revealed high MARK1 activity in the axons and growth cones of differentiating neurons.[3]
-
Disease Modeling: Investigating the dysregulation of MARK1 activity in models of neurodegenerative diseases and cancer.[5]
-
Drug Discovery: Screening and characterizing the efficacy of small molecule inhibitors of MARK1 in a cellular and in vivo context.[3] The MARK-AR1 biosensor can be used to quantify the extent of target engagement and inhibition by drug candidates in real-time.[3]
Quantitative Data Presentation
The following tables summarize quantitative data that can be obtained from in vivo imaging experiments using the MARK-AR1 biosensor.
Table 1: Ratiometric FRET Measurements of MARK1 Activity
| Condition | Description | Emission Ratio (Acceptor/Donor) | Reference |
| Unphosphorylated MARK-AR1 | Basal state, low MARK1 activity. | 1.08 | [8] |
| Phosphorylated MARK-AR1 | Fully active state, high MARK1 activity. | 1.94 | [8] |
| MARK1 Inhibition (Compound 39621, 20 µM) | Treatment with a MARK1 inhibitor prevents phosphorylation. | ~1.1 | [3][8] |
Table 2: Fluorescence Lifetime Imaging (FLIM) Data for MARK1 Activity in Neurons
| Neuronal Region | Activity Level | Fluorescence Lifetime (ns) | Reference |
| Active Growth Cones | High MARK1 Activity | ~1.9 | [3] |
| Inactive Growth Cones | Lower MARK1 Activity | ~2.0 | [3] |
| No FRET Control | No MARK1 Activity | ~2.43 | [3] |
Experimental Protocols
Protocol 1: Generation and Validation of the MARK-AR1 FRET Biosensor
This protocol describes the steps for creating the MARK-AR1 biosensor construct and validating its function in a cell line.
1. Plasmid Construction: a. The coding sequences for the FRET pair (e.g., ECFP and YFP), the MARK-specific substrate peptide from Cdc25C, and the 14-3-3 protein are assembled into a mammalian expression vector (e.g., pcDNA3). The general structure is: N-terminus - ECFP - Linker - 14-3-3 - Linker - Cdc25C peptide - Linker - YFP - C-terminus.[3] b. A polyhistidine tag can be added for in vitro purification and characterization.[3][8]
2. Cell Culture and Transfection: a. Culture a suitable cell line, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, in appropriate media. b. Transfect the cells with the MARK-AR1 plasmid DNA using a standard transfection reagent (e.g., Lipofectamine). c. For positive controls, co-transfect with a plasmid expressing constitutively active MARK1.[3]
3. In Vitro Validation (Optional): a. Purify the His-tagged MARK-AR1 protein from transfected cells. b. Perform an in vitro kinase assay using recombinant active MARK1 and ATP.[3] c. Measure the fluorescence emission spectrum before and after phosphorylation. A shift from the donor's peak emission (~476 nm for ECFP) to the acceptor's peak emission (~523 nm for YFP) confirms FRET.[3][8]
4. In Cellulo Validation: a. 24 hours post-transfection, image the cells expressing MARK-AR1 using a fluorescence microscope equipped for FRET imaging. b. In cells co-expressing active MARK1, a high FRET ratio should be observed compared to cells expressing only the biosensor.[3] c. To test the response to inhibition, treat the cells with a known MARK1 inhibitor (e.g., compound 39621 at 20 µM for 180 minutes) and observe the decrease in the FRET ratio.[3]
Protocol 2: In Vivo Two-Photon FRET Imaging of MARK1 Activity
This protocol outlines the general steps for imaging MARK1 activity in a living animal, such as a mouse, expressing the MARK-AR1 biosensor. This requires specialized equipment, including a two-photon microscope.[9][10]
1. Animal Model Preparation: a. Generate a transgenic mouse line expressing the MARK-AR1 biosensor in the tissue of interest (e.g., neurons). This can be achieved through techniques like pronuclear injection or using viral vectors (e.g., adeno-associated virus, AAV) for targeted expression. b. Alternatively, for acute experiments, the biosensor can be delivered to a specific brain region via stereotactic injection of a viral vector.
2. Surgical Preparation for Intravital Imaging: a. Anesthetize the animal according to approved institutional protocols. b. Surgically expose the tissue of interest. For brain imaging, this typically involves a craniotomy. c. A cranial window can be implanted for chronic imaging studies. d. Stabilize the animal on the microscope stage to minimize motion artifacts.[9]
3. Two-Photon Microscopy and FRET Imaging: a. Use a two-photon microscope for deep tissue imaging with reduced phototoxicity.[9][11] b. Excite the donor fluorophore (e.g., ECFP or TFP) with a tunable femtosecond laser (e.g., at ~810-840 nm).[11] c. Simultaneously collect the emission from both the donor and acceptor channels using appropriate filter sets. d. Acquire a series of images over time to monitor the dynamics of MARK1 activity.
4. Data Analysis: a. Correct for background fluorescence and bleed-through between the donor and acceptor channels.[11] b. Select regions of interest (ROIs) corresponding to specific cells or subcellular compartments. c. Calculate the FRET ratio (Acceptor Intensity / Donor Intensity) for each ROI. d. For FLIM experiments, measure the fluorescence lifetime of the donor fluorophore. A decrease in lifetime indicates an increase in FRET and thus MARK1 activity.[3] e. Normalize the FRET ratio changes to the baseline to quantify the relative changes in MARK1 activity in response to stimuli or inhibitors.
Mandatory Visualizations
Caption: Simplified MARK1 signaling pathway.
Caption: Experimental workflow for in vivo imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 3. MARK1 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Single-fluorophore Biosensors for Sensitive and Multiplexed Detection of Signaling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Imaging the activity of neurons and muscles - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Novel imaging tools to study mitochondrial morphology in Caenorhabditis elegans | Life Science Alliance [life-science-alliance.org]
- 9. MRCK-1 activates non-muscle myosin for outgrowth of a unicellular tube in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for MRK-beta Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-beta, also known as MERTK or c-Mer, is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family.[1][2] It plays a crucial role in various physiological processes, including the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, cell survival, and migration.[1][3][4] Dysregulation of MERTK signaling has been implicated in numerous diseases, including cancer, autoimmune disorders, and retinitis pigmentosa.[1][3][5] Consequently, MERTK has emerged as a significant therapeutic target, and robust assays to measure its activation are essential for drug discovery and development. These application notes provide detailed protocols for assessing MRK-beta (MERTK) kinase activity.
MRK-beta (MERTK) Signaling Pathway
Upon binding of its ligands, such as Gas6 or Protein S, MRK-beta undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[2][6] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[1][6][7] These pathways collectively regulate gene expression to control cellular processes like proliferation, survival, and migration.[1][6]
MRK-beta (MERTK) signaling cascade.
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the inhibitory activity of common kinase inhibitors against MERTK. This data is useful for selecting positive controls in an inhibition assay.
| Compound | Target(s) | IC50 (nM) for MERTK | Reference |
| Staurosporine | Broad Kinase Inhibitor | 12 | [8] |
| Sunitinib | Multi-kinase inhibitor | 84 | [8] |
| UNC2025 | MERTK/FLT3 | 0.74 | [9] |
| UNC2250 | MERTK | 1.7 | [9] |
| MRX-2843 | MERTK/FLT3 | 1.3 | [9] |
| LDC1267 | TAM Kinases | <5 | [9] |
Experimental Protocols
Two primary methodologies are presented: an in vitro kinase assay using a recombinant MRK-beta enzyme and a cell-based assay to measure MRK-beta phosphorylation in a cellular context.
In Vitro MRK-beta (MERTK) Kinase Activity Assay (Radiometric)
This protocol describes a method to measure the kinase activity of recombinant MRK-beta by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a generic substrate.
Materials:
-
Active recombinant human MERTK (C-terminal fragment, e.g., amino acids 528-999)[10]
-
Kinase Assay Buffer: 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20,000.[10]
-
Substrate: Poly(Glu, Tyr) 4:1 (PolyEY)[8]
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphocellulose filter mats or membranes
-
Scintillation counter and fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the Kinase Assay Buffer, the desired concentration of PolyEY substrate, and water.
-
Aliquot Reaction Mix: Dispense the reaction mix into the wells of a 96-well plate.
-
Add Test Compounds: Add test compounds (inhibitors/activators) or vehicle control (e.g., DMSO) to the wells. Ensure the final DMSO concentration does not exceed 1%.
-
Add Enzyme: Add the recombinant MERTK enzyme to each well to initiate the pre-incubation. Mix gently.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Kₘ for MERTK (approximately 2.4 µM, but should be determined empirically).[10]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction and Spot: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash Filters: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify: Dry the filter mat and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. For inhibitors, plot the percent inhibition against the compound concentration and determine the IC50 value.
Alternative Non-Radiometric Detection: This assay can be adapted for non-radiometric formats such as ADP-Glo™ (Promega) or HTRF® KinEASE™ (Cisbio).[11][12] These assays measure the amount of ADP produced, which is directly proportional to kinase activity, using a luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) readout, respectively.
In vitro MRK-beta kinase assay workflow.
Cell-Based MRK-beta (MERTK) Phosphorylation Assay
This protocol uses Western blotting to detect the phosphorylation of MERTK in whole cells upon stimulation, providing a more physiologically relevant context.
Materials:
-
Cells expressing endogenous or recombinant MERTK (e.g., H1299 or A549 lung cancer cells).[11]
-
Cell culture medium and serum.
-
MERTK ligand (e.g., recombinant human Gas6).
-
Test compounds (inhibitors/activators).
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-MERTK (p-Mer) and anti-total-MERTK (Mer).[13]
-
Secondary antibody (HRP-conjugated).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Plating: Culture cells to ~80% confluency. Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 3-24 hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 4 hours).[11]
-
Ligand Stimulation: Stimulate the cells by adding a MERTK ligand (e.g., Gas6) to the medium for a short period (e.g., 10 minutes) to induce MERTK phosphorylation.[13][14]
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the anti-phospho-MERTK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MERTK and/or a loading control like β-actin.[11]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated MERTK to total MERTK for each condition. Compare the ratios in compound-treated samples to the stimulated control to determine the effect of the compound on MERTK activation.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. assaygenie.com [assaygenie.com]
- 4. innov-research.com [innov-research.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. selleckchem.com [selleckchem.com]
- 10. shop.reactionbiology.com [shop.reactionbiology.com]
- 11. Crystal Structure of the Kinase Domain of MerTK in Complex with AZD7762 Provides Clues for Structure-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Mer tyrosine kinase (MerTK) promotes macrophage survival following exposure to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Mrk-1 Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of inhibitors targeting Mixed Lineage Kinase 1 (MLK1) and Myotonic dystrophy-related Cdc42-binding kinase (MRCK), referred to herein as Mrk-1 inhibitors, in cancer cell line research. This document outlines the mechanisms of action, provides detailed experimental protocols, presents quantitative data on their efficacy, and visualizes the associated signaling pathways.
Introduction
MLK1 and MRCK are serine/threonine kinases that have emerged as promising therapeutic targets in oncology. MLK1 is a member of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in the regulation of cell proliferation and apoptosis.[1] MRCK plays a pivotal role in regulating the actin-myosin cytoskeleton, which is crucial for cell motility, invasion, and morphology.[2] Inhibition of these kinases presents a strategic approach to disrupt cancer cell growth, survival, and metastasis. This document focuses on two exemplary inhibitors: NSC14465 for MLK1 and BDP5290/BDP9066 for MRCK.
Data Presentation
The following tables summarize the anti-proliferative activity of selected this compound inhibitors across various cancer cell lines, presented as IC50 values (the concentration of an inhibitor that is required for 50% inhibition of cell viability).
Table 1: IC50 Values of MLK1 Inhibitor NSC14465 in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Prostate Carcinoma | ~5-10 |
| C4-2 | Prostate Carcinoma | ~5-10 |
| DU145 | Prostate Carcinoma | ~5-10 |
| PC3 | Prostate Carcinoma | ~5-10 |
Table 2: IC50 Values of MRCK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| BDP5290 | MDA-MB-231 | Breast Adenocarcinoma | Not explicitly reported, but effective at reducing invasion at 2 µM[3] |
| BDP9066 | SCC12 | Squamous Cell Carcinoma | >10 (for viability after 24h) |
| BDP9066 | Hematological Cancer Cell Lines | Various | Potent anti-proliferative effects noted[4] |
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by MLK1 and MRCK inhibitors.
MLK1 Signaling Pathway
Caption: MLK1 Signaling Pathway and Inhibition by NSC14465.
MRCK Signaling Pathway
Caption: MRCK Signaling Pathway and Inhibition by BDP Inhibitors.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound inhibitors on cancer cell lines.[2][5]
Materials:
-
Cancer cell lines (e.g., LNCaP, C4-2, DU145, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound inhibitor stock solution (e.g., NSC14465 in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis
This protocol is for detecting the phosphorylation status of downstream targets of MLK1 (p-AKT, p-S6K, p-MEK1/2) and MRCK (p-MLC2, p-MYPT1).[6][7][8]
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-p-S6K, anti-p-MEK1/2, anti-p-MLC2, anti-p-MYPT1, and their total protein counterparts, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagents.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal and the loading control.
-
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.[1][9][10]
Materials:
-
Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free and complete cell culture medium
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Coating Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold serum-free medium.
-
Add 100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for 2 hours to allow the Matrigel to solidify.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed cells into the upper chamber of the coated inserts.
-
Add complete medium (with FBS as a chemoattractant) to the lower chamber.
-
Add the this compound inhibitor to both the upper and lower chambers at the desired concentration.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C.
-
-
Staining and Quantification:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field.
-
Compare the number of invaded cells in the inhibitor-treated groups to the control group.
-
Experimental Workflow Diagram
Caption: General Experimental Workflow for this compound Inhibitor Studies.
References
- 1. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptglab.com [ptglab.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. origene.com [origene.com]
- 8. benchchem.com [benchchem.com]
- 9. corning.com [corning.com]
- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Troubleshooting & Optimization
Navigating the Nuances of Mrk-1 Kinase Assays: A Technical Support Guide
For Immediate Release
Mrk-1, a serine/threonine kinase, is a key regulator of microtubule dynamics and cellular polarity. Its dysregulation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease, making it a significant target for therapeutic intervention. This guide is designed to streamline your research efforts by providing practical solutions to common challenges encountered during this compound kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ATP concentration for an this compound kinase assay?
Q2: Which substrate should I use for my this compound kinase assay, and at what concentration?
A2: A commonly used and effective peptide substrate for MARK family kinases is CHKtide . A starting concentration of 0.2 µg/µl has been shown to be effective in MARK1 kinase assays.[1] For optimal results, it is recommended to perform a substrate titration to determine the Km of your specific substrate with this compound and use a concentration of 1.5 to 2 times the Km for routine assays. MARK family kinases are known to phosphorylate microtubule-associated proteins (MAPs) such as Tau, MAP2, and MAP4 within their repeat domains at KXGS motifs.[2]
Q3: What are the ideal pH and temperature conditions for an this compound kinase assay?
A3: A standard starting point for the reaction buffer is pH 7.5 .[1] However, the optimal pH can vary, so it is advisable to test a pH range from 6.5 to 8.5 to determine the peak activity for your specific experimental setup. The assay is typically performed at room temperature or 30°C .[1][3] For consistent results, maintaining a constant temperature is crucial. If variability is observed, performing the assay in a temperature-controlled incubator is recommended.
Q4: My kinase assay is showing high background. What are the common causes and solutions?
A4: High background can be caused by several factors:
-
Compound Interference: Test compounds may autofluoresce or interfere with the detection reagents. Include a "no-enzyme" control with your compound to assess its intrinsic signal.
-
Reagent Contamination: ATP contamination in substrate preparations or other reagents can lead to a high background signal in ATP-depletion assays.
-
High Enzyme Concentration: An excessive amount of kinase can lead to a very rapid reaction and high signal. Titrate your enzyme to find a concentration that yields a robust signal within the linear range of the assay.
Q5: I am observing low or no signal in my assay. What should I check?
A5: Low or no signal can be due to:
-
Inactive Enzyme: Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. Test its activity with a known positive control substrate.
-
Incorrect Buffer Composition: The presence of chelating agents like EDTA can inhibit kinase activity by sequestering essential Mg2+ ions. Ensure your buffer contains an adequate concentration of MgCl2 (typically 5-20 mM).[1][3]
-
Suboptimal Substrate or ATP Concentration: If the concentration of either substrate or ATP is too far below their respective Km values, the reaction rate will be very low.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound kinase assays.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Pipetting errors, especially with small volumes. | Use calibrated pipettes. Prepare master mixes for reagents to be added to multiple wells. |
| Temperature gradients across the assay plate. | Equilibrate all reagents and the plate to the reaction temperature before starting. Use a temperature-controlled plate reader or incubator. | |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment. | |
| Low Signal-to-Background Ratio | Suboptimal enzyme concentration. | Perform an enzyme titration to determine the optimal concentration that gives a robust signal without being in the non-linear range. |
| Suboptimal substrate or ATP concentration. | Titrate both the substrate and ATP to determine their optimal concentrations, ideally around their Km values. | |
| Incorrect incubation time. | Perform a time-course experiment to determine the linear range of the reaction. | |
| False Positives in Inhibitor Screening | Compound autofluorescence or interference. | Screen compounds in a "no-enzyme" control well to identify interfering molecules. |
| Non-specific inhibition due to compound aggregation. | Re-test potential hits in the presence of a non-ionic detergent like 0.01% Triton X-100. | |
| False Negatives in Inhibitor Screening | ATP concentration is too high. | If screening for ATP-competitive inhibitors, use an ATP concentration at or near the Km value. |
| Assay conditions are not optimized. | Ensure pH, temperature, and other buffer components are optimized for this compound activity. |
Data Presentation: Optimizing this compound Kinase Assay Conditions
The following tables summarize key parameters for optimizing your this compound kinase assay.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Starting Concentration | Optimization Range | Notes |
| This compound (MARK1) Enzyme | Titrate to determine | 1 - 10 ng/µl | The optimal concentration depends on the specific activity of the enzyme lot and the assay format. |
| ATP | 10 µM[1] | 1 - 100 µM | For inhibitor screening, use a concentration close to the Km of ATP for this compound. |
| CHKtide (Substrate) | 0.2 µg/µl[1] | Titrate to determine Km | Use a concentration of 1.5-2x Km for optimal activity. |
| MgCl2 | 20 mM[1] | 5 - 20 mM | Divalent cations are essential for kinase activity. |
| DTT | 50 µM[1] | 50 - 100 µM | A reducing agent to maintain enzyme stability. |
| BSA | 0.1 mg/ml[1] | 0.05 - 0.2 mg/ml | A carrier protein to prevent enzyme adsorption to surfaces. |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition | Optimization Range | Notes |
| pH | 7.5[1] | 6.5 - 8.5 | Use a stable buffer like Tris-HCl. |
| Temperature | 30°C or Room Temperature[1][3] | 25°C - 37°C | Maintain a consistent temperature throughout the experiment. |
| Incubation Time | 60 minutes[1] | 15 - 90 minutes | Determine the linear range of the reaction by performing a time-course experiment. |
Experimental Protocols
Protocol 1: In Vitro this compound Kinase Assay using ADP-Glo™
This protocol is adapted from a commercially available MARK1 kinase assay and is suitable for high-throughput screening.[1]
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[1]
- This compound Enzyme: Dilute active this compound kinase in Kinase Buffer to the desired concentration (e.g., 0.5 ng/µl).
- Substrate/ATP Mix: Prepare a 2x solution of CHKtide substrate and ATP in Kinase Buffer (e.g., 0.4 µg/µl CHKtide and 20 µM ATP).
- Test Compounds: Prepare serial dilutions of test compounds in a suitable solvent (e.g., DMSO) and then dilute into Kinase Buffer.
2. Assay Procedure (384-well plate format): a. Add 1 µl of test compound or vehicle control (e.g., 5% DMSO in Kinase Buffer) to the appropriate wells. b. Add 2 µl of diluted this compound enzyme to each well. c. Initiate the reaction by adding 2 µl of the Substrate/ATP mix to each well. d. Incubate the plate at room temperature for 60 minutes.[1] e. Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. f. Incubate at room temperature for 40 minutes.[1] g. Add 10 µl of Kinase Detection Reagent to each well. h. Incubate at room temperature for 30 minutes.[1] i. Record luminescence using a plate reader.
3. Controls:
- Positive Control (100% activity): No inhibitor (vehicle only).
- Negative Control (0% activity): A known potent inhibitor of this compound or no enzyme.
- Compound Interference Control: Test compound without enzyme.
Visualizations
This compound Signaling Pathway
This compound is a component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It is activated by upstream kinases and in turn phosphorylates downstream targets, primarily microtubule-associated proteins.
Caption: Simplified this compound signaling cascade.
Experimental Workflow for this compound Kinase Assay Optimization
A logical workflow is essential for systematically optimizing your assay conditions.
Caption: Workflow for optimizing this compound kinase assay conditions.
Troubleshooting Logic for Low Kinase Activity
A step-by-step guide to diagnosing the cause of low or no signal in your this compound kinase assay.
Caption: Troubleshooting flowchart for low this compound kinase activity.
References
- 1. promega.com [promega.com]
- 2. MARKK, a Ste20‐like kinase, activates the polarity‐inducing kinase MARK/PAR‐1 | The EMBO Journal [link.springer.com]
- 3. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MARK1 Gene Cloning
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the cloning of the MARK1 gene.
Troubleshooting Guide
Cloning the Microtubule Affinity Regulating Kinase 1 (MARK1) gene, a serine/threonine-protein kinase of approximately 3.2kb, can present several challenges. This guide addresses common problems in a question-and-answer format.
Question: Why am I getting no or very few colonies after transformation?
Answer: This is a common issue with multiple potential causes. Consider the following troubleshooting steps:
-
Transformation Efficiency: Your competent cells may have low transformation efficiency. Always perform a positive control transformation with a known amount of a standard plasmid (e.g., pUC19) to check the efficiency of your competent cells.
-
Antibiotic Concentration: Ensure the antibiotic concentration in your selection plates is correct. An excessively high concentration can kill all cells, while a low concentration may allow for the growth of non-transformed cells.
-
Ligation Failure: The ligation of the MARK1 insert into the vector may have been unsuccessful.
-
Vector and Insert Quality: Ensure your digested vector and MARK1 insert are purified and free of contaminants like salts and enzymes from previous steps.
-
Molar Ratios: Optimize the molar ratio of insert to vector. For a large insert like MARK1, a higher molar ratio (e.g., 5:1 or 7:1) may be beneficial.
-
Ligation Components: Use fresh T4 DNA ligase and buffer, as repeated freeze-thaw cycles can inactivate the enzyme and degrade ATP in the buffer.
-
-
Toxicity of MARK1: The MARK1 protein may be toxic to the E. coli host strain.[1] If you suspect toxicity, try incubating the plates at a lower temperature (e.g., 30°C) for a longer period. You can also switch to an expression vector with tight regulation of gene expression or use a low-copy number plasmid.
Question: All my colonies are white, but colony PCR shows no insert. What could be the problem?
Answer: This often points to a high background of religated empty vector, especially when using a single restriction enzyme or enzymes that produce compatible ends.
-
Vector Dephosphorylation: Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP)) to remove the 5' phosphate (B84403) groups. This prevents the vector from religating to itself. Ensure you inactivate or remove the phosphatase before ligation.
-
Incomplete Digestion: Ensure your vector is completely digested. Run a small amount of the digested vector on an agarose (B213101) gel to confirm linearization. If undigested plasmid is present, optimize the restriction digest.
-
Contamination: Contamination of your digested vector with undigested plasmid will lead to a high background of blue colonies (if using blue-white screening) or colonies without the insert.
Question: My colony PCR shows an insert of the correct size, but sequencing reveals mutations. Why?
Answer: Mutations can be introduced during the PCR amplification of the MARK1 insert.
-
High-Fidelity Polymerase: Use a high-fidelity DNA polymerase with proofreading activity to minimize the introduction of errors during PCR.
-
PCR Conditions: Optimize your PCR conditions, including the number of cycles and annealing temperature, to ensure specific and accurate amplification.
-
Template Quality: Use a high-quality DNA template for PCR to avoid amplifying pre-existing mutations.
Question: I am having trouble with the restriction digest of my MARK1 PCR product. What should I check?
Answer: Several factors can affect the efficiency of restriction enzyme digestion.
-
Enzyme Compatibility: Ensure the restriction enzymes you have chosen do not have recognition sites within the MARK1 gene sequence, which would lead to internal cutting. A thorough sequence analysis is crucial.
-
Incomplete Digestion: Increase the incubation time or the amount of enzyme. Also, ensure the buffer conditions are optimal for the specific enzyme(s) being used.
-
PCR Product Purity: Purify your PCR product before digestion to remove PCR components like primers, dNTPs, and polymerase, which can inhibit enzyme activity.
-
Methylation Sensitivity: Some restriction enzymes are sensitive to DNA methylation. If your template DNA was isolated from a methylation-proficient E. coli strain, this could inhibit digestion.
Frequently Asked Questions (FAQs)
What is the size of the human MARK1 gene?
The coding sequence (CDS) of the human MARK1 gene is approximately 2277 base pairs, which translates to a protein of 758 amino acids. The full-length cDNA can be larger, around 3.2kb.
Which E. coli strains are recommended for cloning and expressing MARK1?
-
For initial cloning: A standard cloning strain like DH5α or TOP10 is generally suitable. For potentially unstable sequences, consider using a strain like Stbl3.
-
For protein expression: Since MARK1 is a kinase, proper folding can be a challenge in E. coli. Strains like BL21(DE3) are commonly used for protein expression. If codon bias is a concern, consider using Rosetta strains which contain tRNAs for rare codons. For proteins that may be toxic, strains with tightly controlled expression systems, such as those with a pLysS plasmid, are recommended.
What are some suitable vectors for MARK1 expression?
The choice of vector depends on the downstream application. For expression in E. coli, vectors from the pET series are popular due to their strong T7 promoter. For expression in mammalian cells, vectors like pcDNA3.1 or lentiviral vectors are commonly used. The inclusion of affinity tags (e.g., His-tag, GST-tag) can facilitate protein purification.
Are there any known challenging regions within the MARK1 sequence for cloning?
Experimental Protocols
Standard Restriction Enzyme Cloning of MARK1
This protocol outlines a general procedure for cloning the MARK1 gene into a suitable expression vector using restriction enzymes.
1. MARK1 Insert Preparation (PCR Amplification)
-
Primer Design: Design forward and reverse primers to amplify the full-length MARK1 coding sequence. Incorporate desired restriction enzyme sites at the 5' ends of the primers. Add a 6-8 nucleotide "clamp" sequence upstream of the restriction site to ensure efficient digestion.
-
PCR Reaction:
Component Volume (for 50 µL reaction) Final Concentration 5X High-Fidelity Buffer 10 µL 1X 10 mM dNTPs 1 µL 200 µM 10 µM Forward Primer 2.5 µL 0.5 µM 10 µM Reverse Primer 2.5 µL 0.5 µM Template DNA (cDNA) 1-10 ng As needed High-Fidelity DNA Polymerase 1 µL - | Nuclease-free water | up to 50 µL | - |
-
PCR Cycling Conditions (Example):
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 2 minutes (adjust based on polymerase speed and insert size)
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Purification: Run the PCR product on an agarose gel and purify the correctly sized band using a gel extraction kit.
2. Vector and Insert Digestion
-
Reaction Setup (for 1 µg of DNA):
Component Volume Purified PCR Product or Vector 1 µg 10X Restriction Buffer 5 µL Restriction Enzyme 1 1 µL Restriction Enzyme 2 1 µL | Nuclease-free water | up to 50 µL |
-
Incubation: Incubate at the recommended temperature for the enzymes (usually 37°C) for 1-2 hours.
-
Purification: Purify the digested vector and insert using a PCR purification kit or gel extraction.
3. Ligation
-
Reaction Setup:
Component Volume Digested Vector 50-100 ng Digested Insert Molar ratio of 3:1 to 7:1 (Insert:Vector) 10X T4 DNA Ligase Buffer 2 µL T4 DNA Ligase 1 µL | Nuclease-free water | up to 20 µL |
-
Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.
4. Transformation
-
Procedure:
-
Thaw competent E. coli cells on ice.
-
Add 5-10 µL of the ligation reaction to the cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45-60 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension on pre-warmed LB agar (B569324) plates containing the appropriate antibiotic.
-
Incubate at 37°C overnight (or at a lower temperature if toxicity is suspected).
-
Signaling Pathway and Workflow Diagrams
MARK1 in Microtubule Dynamics
MARK1 plays a crucial role in regulating microtubule stability by phosphorylating microtubule-associated proteins (MAPs) like Tau. This phosphorylation causes the MAPs to detach from the microtubules, leading to their destabilization.
Caption: MARK1 phosphorylates MAPs, leading to their detachment from microtubules and subsequent destabilization.
MARK1 Cloning Workflow
This diagram illustrates the key steps involved in the restriction enzyme-based cloning of the MARK1 gene.
Caption: A typical workflow for cloning the MARK1 gene using restriction enzymes.
MARK1 in the Wnt Signaling Pathway
MARK1 is implicated as a positive regulator in the Wnt signaling pathway, potentially through the phosphorylation of Dishevelled (Dvl) proteins.
Caption: MARK1 positively regulates the Wnt pathway, possibly by phosphorylating Dishevelled.
References
Technical Support Center: Mitigating Off-Target Effects of Mrk-1 siRNA
Welcome to the technical support center for Mrk-1 siRNA experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively silence this compound while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of siRNA, and why are they a concern for this compound silencing?
A1: Off-target effects occur when an siRNA molecule, intended to silence a specific gene like this compound, inadvertently modulates the expression of other unintended genes.[1][2] This is a significant concern in RNAi experiments because it can lead to misleading or difficult-to-interpret results, such as false positives in phenotypic screens or unforeseen cellular toxicity.[1][3] The primary mechanism for off-target effects is the siRNA guide strand binding to mRNAs with partial sequence complementarity, similar to the action of microRNAs (miRNAs).[3][4] This binding often occurs in the "seed region" (nucleotides 2-8) of the siRNA.[4]
Q2: What are the main strategies to reduce this compound siRNA off-target effects?
A2: Several key strategies can be employed to minimize off-target effects:
-
siRNA Concentration Optimization: Using the lowest effective concentration of siRNA is a primary method to reduce off-target binding, as these effects are dose-dependent.[2][5]
-
siRNA Pooling: Utilizing a pool of multiple siRNAs that target different regions of the same this compound mRNA can significantly reduce off-target effects. This approach lowers the concentration of any single siRNA, thus minimizing the impact of its unique off-target profile.[4][6]
-
Chemical Modifications: Modifying the siRNA duplex, for instance, with 2'-O-methylation in the seed region of the guide strand, can decrease miRNA-like off-target effects without compromising on-target silencing.[7][8]
-
Optimized siRNA Design: Employing advanced design algorithms that filter out sequences with homology to other genes and consider thermodynamic properties can help in selecting more specific siRNA molecules.[2][4]
Q3: How can I experimentally validate the on-target knockdown of this compound and assess off-target effects?
A3: A multi-step validation process is recommended:
-
Confirm On-Target Knockdown: Use quantitative real-time PCR (qRT-PCR) to measure the reduction in this compound mRNA levels.[9][10] It is also crucial to confirm the reduction at the protein level using Western blotting, as mRNA and protein levels do not always correlate directly.[11][12]
-
Assess Off-Target Effects: Genome-wide expression profiling using microarrays or RNA sequencing (RNA-seq) is the gold standard for identifying unintended changes in gene expression following siRNA transfection.[4][13]
-
Phenotypic Confirmation: To ensure the observed phenotype is due to this compound silencing, a rescue experiment can be performed by re-expressing this compound from a construct that is not targeted by the siRNA. Additionally, using multiple different siRNAs targeting this compound should ideally produce the same phenotype.[14]
Q4: What are appropriate controls for an this compound siRNA experiment?
A4: Including proper controls is critical for accurate data interpretation. Essential controls include:
-
Negative Control: A non-silencing siRNA with a scrambled sequence that has no known homology to any gene in the target organism. This helps to identify non-specific effects of the transfection process and the siRNA molecule itself.
-
Untreated Cells: A sample of cells that have not been transfected, which serves as a baseline for normal gene expression levels.
-
Mock-Transfected Cells: Cells that have been treated with the transfection reagent alone (without siRNA). This control helps to distinguish the effects of the delivery vehicle from the effects of the siRNA.
Troubleshooting Guides
This section addresses common issues encountered during this compound siRNA experiments.
| Problem | Possible Cause | Recommended Solution |
| Low this compound Knockdown Efficiency | 1. Suboptimal siRNA concentration. | Titrate the siRNA concentration (e.g., 5-100 nM) to find the lowest effective dose.[16] |
| 2. Inefficient transfection. | Optimize transfection parameters such as cell density (typically 60-80% confluency), transfection reagent volume, and incubation time.[17][18] Use a fluorescently labeled control siRNA to visually assess transfection efficiency. | |
| 3. Poor siRNA design. | Test multiple siRNA sequences targeting different regions of the this compound mRNA. | |
| 4. Low this compound expression in the cell line. | Confirm the basal expression level of this compound in your cells using qRT-PCR or Western blot. | |
| High Cellular Toxicity | 1. High siRNA concentration. | Reduce the concentration of the siRNA used. |
| 2. Toxicity of the transfection reagent. | Optimize the amount of transfection reagent and the incubation time. Consider trying a different transfection reagent. | |
| 3. Off-target effects leading to cell death. | Use a pool of siRNAs, chemically modified siRNAs, or redesign the siRNA to be more specific.[4][6][8] | |
| 4. Unhealthy cells prior to transfection. | Ensure cells are healthy, subconfluent, and within a low passage number.[17] | |
| Inconsistent Results Between Experiments | 1. Variation in cell culture conditions. | Maintain consistent cell density, passage number, and media conditions for all experiments. |
| 2. Pipetting errors or inconsistent reagent preparation. | Prepare master mixes for transfection complexes to minimize variability.[19] | |
| 3. siRNA degradation. | Store siRNA according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Handle with RNase-free technique.[20] | |
| Phenotype Observed Does Not Correlate with this compound Knockdown | 1. Off-target effects are causing the phenotype. | - Use at least two different siRNAs targeting this compound to see if the phenotype is consistent.[14]- Perform a rescue experiment by re-introducing an siRNA-resistant form of this compound.- Analyze global gene expression changes via microarray or RNA-seq to identify potential off-targets.[4][13] |
| 2. The chosen time point for analysis is not optimal. | Create a time-course experiment to assess both mRNA and protein knockdown, as well as the phenotype, at different time points post-transfection (e.g., 24, 48, 72 hours).[11] |
Data on Off-Target Reduction Strategies
The following tables summarize the effectiveness of different approaches to minimize off-target effects.
Table 1: Comparison of Strategies to Reduce siRNA Off-Target Effects
| Strategy | Principle of Action | Reported Effectiveness | Considerations |
| Lowering siRNA Concentration | Off-target effects are dose-dependent. Lower concentrations reduce the chances of unintended binding.[2] | Can significantly reduce the number of off-target transcripts.[2] | May also reduce on-target knockdown efficiency. Requires careful titration to find the optimal concentration.[2] |
| Pooling siRNAs | Dilutes the concentration of any single siRNA, thereby reducing the impact of its specific off-target signature.[4][6] | Highly effective at reducing off-target profiles without compromising on-target knockdown.[1][6] | The complexity of the pool (number of different siRNAs) can influence effectiveness.[2] |
| Chemical Modifications (e.g., 2'-O-methyl) | Modifications in the seed region can destabilize weak, miRNA-like binding to off-targets.[8] | Can eliminate a significant percentage of off-target activity. | The position and type of modification are critical and require careful design. |
| Optimized Sequence Design | Algorithms are used to select siRNA sequences with minimal homology to other genes and favorable thermodynamic properties.[2][4] | Can improve specificity by avoiding predictable off-targets. | In silico predictions do not always capture all off-target interactions.[1] |
Experimental Protocols
Protocol 1: siRNA Transfection using Lipid-Based Reagents (General Protocol)
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Optimization is required for different cell lines and transfection reagents.
Materials:
-
This compound siRNA (and appropriate controls)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 60-80% confluency at the time of transfection.[17][18]
-
Preparation of siRNA Solution: In a sterile microcentrifuge tube (Tube A), dilute your this compound siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium like Opti-MEM™. Mix gently.
-
Preparation of Transfection Reagent Solution: In a separate sterile microcentrifuge tube (Tube B), dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5-10 minutes at room temperature.[20][21]
-
Formation of siRNA-Lipid Complexes: Add the diluted siRNA (Tube A) to the diluted transfection reagent (Tube B). Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.[17]
-
Transfection: Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete medium. Add the siRNA-lipid complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, harvest the cells to analyze this compound mRNA and protein levels.
Protocol 2: Validation of this compound Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR® Green or TaqMan®)
-
Primers for this compound and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both this compound siRNA-treated and control cells using a commercial RNA extraction kit, following the manufacturer's protocol.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the extracted RNA using a reverse transcription kit.[10]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, primers for this compound or the reference gene, and the qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene expression in the control samples.[11] A significant reduction in the this compound mRNA level in the treated sample compared to the control indicates successful knockdown.
Protocol 3: Assessment of Cell Viability (e.g., MTT Assay)
Materials:
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Cell Treatment: Perform siRNA transfection in a 96-well plate format. Include untreated and mock-transfected controls.
-
Addition of MTT: At the desired time point post-transfection, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of the untreated control cells. A significant decrease in viability in the this compound siRNA-treated wells compared to controls may indicate toxicity.
Visualizations
This compound (MARK1) Signaling Pathway
Caption: A simplified diagram of the MARK1 (this compound) signaling cascade.
Experimental Workflow for Assessing this compound siRNA Specificity
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. sitoolsbiotech.com [sitoolsbiotech.com]
- 3. sitoolsbiotech.com [sitoolsbiotech.com]
- 4. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 5. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 7. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 8. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 9. qiagen.com [qiagen.com]
- 10. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 12. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quickly Assess siRNA Delivery and Cell Viability in the Same Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. scbt.com [scbt.com]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. genscript.com [genscript.com]
- 21. neb.com [neb.com]
Technical Support Center: Mrk-1 Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues with Mrk-1 (MARK1) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: I am not getting any signal in my this compound IHC experiment. What are the most common causes?
A complete lack of staining in your IHC experiment could be due to a variety of factors. The most common issues include problems with the primary antibody, such as improper storage, incorrect dilution, or lack of validation for IHC.[1] Other frequent causes are suboptimal antigen retrieval, inactive secondary antibody or detection system, or the absence or low expression of the this compound protein in the tissue sample.[2][3]
Q2: My this compound signal is very weak. How can I improve it?
Weak staining can often be resolved by optimizing several key steps in your protocol. Consider performing a titration of your primary antibody to find the optimal concentration.[1] Enhancing the antigen retrieval method by adjusting the buffer, pH, or incubation time can also significantly improve signal intensity.[3][4] Additionally, using a more sensitive detection system, such as a polymer-based system, can help amplify a weak signal.[5]
Q3: How do I choose the right positive and negative controls for this compound IHC?
For a positive control, select a tissue known to express this compound. According to the Human Protein Atlas, this compound is expressed in a wide range of tissues, including the brain, testis, and lung.[5][6][7] A good negative control would be a tissue known to have low or no this compound expression. Additionally, a negative reagent control, where the primary antibody is omitted, should be included in every experiment to check for non-specific staining from the secondary antibody or detection system.[8]
Q4: What are the recommended antigen retrieval methods for this compound?
Several commercially available anti-MARK1 antibodies recommend heat-induced epitope retrieval (HIER).[1][6] The optimal buffer and pH can be antibody-dependent, with common recommendations being citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[1][6] It is crucial to consult the datasheet for your specific primary antibody for the recommended antigen retrieval protocol.
Troubleshooting Guide for Low this compound Signal
This guide provides a systematic approach to identifying and resolving the cause of low or no signal in your this compound IHC experiments.
Diagram: Troubleshooting Workflow for Low this compound Signal
Caption: Troubleshooting workflow for low this compound IHC signal.
Data Presentation: Recommended Starting Conditions for Commercial Anti-MARK1 Antibodies
| Antibody Catalog # | Host Species | Recommended Dilution | Antigen Retrieval |
| PA5-32914[1] | Rabbit | Not specified, titration recommended | Heat-induced, Citrate buffer (pH 6.0) |
| A12254[5] | Rabbit | 1:50 - 1:200 | Microwave, PBS buffer (pH 7.2) |
| 21552-1-AP[6] | Rabbit | 1:200 | Heat-mediated, Tris-EDTA buffer (pH 9.0) |
Note: This table provides starting recommendations. Optimal conditions should be determined empirically for your specific experimental setup.
Experimental Protocols
Heat-Induced Epitope Retrieval (HIER) Protocol
This is a general protocol and may need to be optimized for your specific anti-Mrk-1 antibody.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 80% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 9.0) in a pressure cooker, water bath, or microwave.
-
Immerse the slides in the pre-heated retrieval solution.
-
Heat the slides according to the chosen method (e.g., 10-20 minutes in a microwave or 2-5 minutes in a pressure cooker after reaching pressure).[4]
-
Allow the slides to cool in the retrieval solution for at least 20 minutes at room temperature.
-
Rinse the slides in a wash buffer (e.g., PBS or TBS) three times for 5 minutes each.
-
Immunohistochemical Staining Protocol
-
Blocking Endogenous Peroxidase (for HRP-based detection):
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes.
-
Rinse slides with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with a blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody in wash buffer with 1% BSA) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Mrk-1 primary antibody to its optimal concentration in an antibody diluent.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash the slides with wash buffer three times for 5 minutes each.
-
Incubate with a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions.
-
Wash the slides with wash buffer three times for 5 minutes each.
-
If using an avidin-biotin complex (ABC) method, incubate with the ABC reagent.
-
Wash the slides with wash buffer three times for 5 minutes each.
-
-
Chromogen Development:
-
Incubate the slides with the appropriate chromogen substrate (e.g., DAB for HRP or AEC for AP) until the desired staining intensity is reached.
-
Rinse the slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Diagram: this compound (MARK1) Signaling Pathway Involvement
This compound (MARK1) is a serine/threonine kinase that plays a role in establishing cell polarity and regulating microtubule dynamics. It phosphorylates microtubule-associated proteins (MAPs) like MAP2, MAP4, and Tau, causing them to detach from microtubules. This leads to microtubule disassembly, which is crucial for processes like neuronal migration. This compound is also a positive regulator of the Wnt signaling pathway.[1]
Caption: this compound's role in microtubule dynamics and Wnt signaling.
References
- 1. MARK1 Polyclonal Antibody (PA5-32914) [thermofisher.com]
- 2. MARK1 Antibodies: Novus Biologicals [novusbio.com]
- 3. MARK1 antibody (21552-1-AP) | Proteintech [ptglab.com]
- 4. Tissue expression of MARK1 - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 5. Anti-MARK1 Antibody (A12254) | Antibodies.com [antibodies.com]
- 6. MARK1 Polyclonal Antibody (21552-1-AP) [thermofisher.com]
- 7. Tissue expression of MARK1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mrk-1 Inhibitor Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with Mrk-1 (MRCK) inhibitors. The information is designed to help optimize experimental design, particularly concerning treatment duration, to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for determining the optimal concentration and treatment duration for a this compound inhibitor?
A good starting point is to review the literature for the specific this compound inhibitor and cell line you are using. If this information is unavailable, a common approach is to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) and test several time points (e.g., 2, 6, 12, 24, and 48 hours). This will help you identify a concentration that effectively inhibits this compound signaling without causing significant cytotoxicity and determine the time required to observe the desired biological effect.
Q2: I am not observing the expected phenotype (e.g., changes in cell morphology, reduced migration) after treating with a this compound inhibitor. What could be the issue?
There are several potential reasons for not observing the expected phenotype:
-
Suboptimal Treatment Duration: The effect of this compound inhibition on complex cellular processes like migration may take time to become apparent. Consider extending your treatment duration. A time-course experiment is highly recommended.
-
Insufficient Inhibitor Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to ensure you are using an appropriate concentration.
-
Cell Line Characteristics: The specific genetic and proteomic background of your cell line can influence its response to this compound inhibition.
-
Inhibitor Stability: Ensure your inhibitor is properly stored and handled to maintain its activity. Some compounds can degrade over time, especially in solution.
Q3: The effect of my this compound inhibitor appears to diminish over longer incubation times. Why is this happening?
This is a common observation with small molecule inhibitors and can be attributed to:
-
Metabolic Clearance: Cells can metabolize the inhibitor, reducing its effective concentration over time.
-
Inhibitor Degradation: The inhibitor may not be stable in your cell culture medium for extended periods.
-
Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways to overcome the inhibition of this compound.
To address this, you can consider multiple shorter treatments with media changes to maintain a consistent effective concentration of the inhibitor.
Q4: How can I confirm that the observed effects are due to on-target inhibition of this compound?
Confirming on-target activity is crucial. Here are a few strategies:
-
Use a Second, Structurally Different Inhibitor: If two distinct inhibitors targeting this compound produce the same phenotype, it increases confidence in the on-target effect.
-
Rescue Experiments: If possible, express a drug-resistant mutant of this compound. If the cells become resistant to the inhibitor, it strongly suggests the effect is on-target.
-
Western Blotting: Directly measure the phosphorylation of known this compound substrates, such as Myosin Light Chain 2 (MLC2), to confirm target engagement. A decrease in the phosphorylation of these substrates upon inhibitor treatment indicates on-target activity.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of downstream signaling (e.g., pMLC2) observed via Western Blot. | Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment. For some inhibitors, a 60-minute treatment is sufficient to see a reduction in pMLC2.[1][2][3] |
| Poor antibody quality. | Validate your primary antibody for the phosphorylated target. | |
| Issues with sample preparation. | Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve protein phosphorylation.[1][2][3] | |
| High variability in cell viability/migration assay results. | Inconsistent cell seeding density. | Standardize your cell seeding protocol to ensure uniformity across wells and experiments. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation and temperature fluctuations. | |
| Mycoplasma contamination. | Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cellular behavior and drug response. | |
| Unexpected cytotoxicity at concentrations that should be specific for this compound. | Off-target effects of the inhibitor. | Use a more selective inhibitor if available. Perform a dose-response curve to identify the lowest effective concentration with minimal toxicity. |
| Solvent toxicity. | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatments and controls and is not toxic to your cells. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of a common this compound inhibitor, BDP9066, in various contexts. Note that IC50 values can vary depending on the cell line and assay conditions.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50 / Effective Concentration |
| BDP9066 | MRCKα | In vitro kinase assay | - | ~1 nM |
| BDP9066 | MRCKβ | In vitro kinase assay | - | ~1 nM |
| BDP9066 | ROCK1 | In vitro kinase assay | - | >100 nM |
| BDP9066 | ROCK2 | In vitro kinase assay | - | >100 nM |
| BDP9066 | MRCKα | Cellular (inhibition of autophosphorylation) | HEK293 cells | 1 µM blocked pS1003 immunoreactivity |
| BDP9066 | MRCKβ | Cellular (inhibition of MLC2 phosphorylation) | MDA-MB-231 cells | Dose-dependent inhibition (tested up to 10 µM) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of a this compound inhibitor on cell viability over time.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound inhibitor in complete culture medium. Remove the overnight culture medium from the cells and add the inhibitor-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plates for various durations (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the results to determine the IC50 value at each time point.
Protocol 2: Western Blot for Phosphorylated MLC2 (pMLC2)
This protocol is for determining the effect of a this compound inhibitor on the phosphorylation of a key downstream target.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the this compound inhibitor at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][2][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against pMLC2 and total MLC2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pMLC2 signal to the total MLC2 signal to determine the change in phosphorylation over time.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of a this compound inhibitor on cell migration.
-
Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to full confluency.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Inhibitor Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the this compound inhibitor or a vehicle control.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 6, 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for both the treated and control groups.
Visualizations
Caption: this compound (MRCK) signaling pathway and point of inhibition.
Caption: Workflow for optimizing this compound inhibitor treatment duration.
Caption: Troubleshooting logic for this compound inhibitor experiments.
References
Technical Support Center: Troubleshooting Non-Specific Binding of Mrk-1 (MARK1) Antibody
Welcome to the technical support center for the Mrk-1 (MARK1) antibody. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to non-specific binding during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MARK1)?
A1: this compound, officially known as Microtubule Affinity Regulating Kinase 1 (MARK1), is a serine/threonine-protein kinase. Its primary functions involve the regulation of cell polarity and microtubule dynamics. MARK1 phosphorylates microtubule-associated proteins (MAPs), such as MAP2, MAP4, and Tau, which leads to their detachment from microtubules and subsequent microtubule disassembly. It plays a significant role in neuronal migration and is also a positive regulator of the Wnt signaling pathway.
Q2: What are the common causes of non-specific binding with the this compound (MARK1) antibody?
A2: Non-specific binding can arise from several factors, including:
-
High antibody concentration: Using too much primary or secondary antibody can lead to binding at low-affinity, non-target sites.[1]
-
Insufficient blocking: Incomplete blocking of the membrane or tissue can leave sites open for antibodies to bind non-specifically.
-
Inadequate washing: Insufficient or too gentle washing may not effectively remove unbound or weakly bound antibodies.[1]
-
Fc receptor binding: Immune cells present in tissue samples may have Fc receptors that can bind to the Fc region of the primary or secondary antibodies.
-
Cross-reactivity: The antibody may recognize similar epitopes on other proteins, particularly other kinases with conserved domains.
-
Hydrophobic and ionic interactions: Non-specific binding can be mediated by hydrophobic or ionic forces between the antibody and unrelated proteins or the membrane.
Q3: In which applications is the this compound (MARK1) antibody typically used?
A3: The this compound (MARK1) antibody is commonly used in a variety of applications to study the expression, localization, and interaction of the MARK1 protein. These applications include Western Blotting (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), and Immunocytochemistry/Immunofluorescence (ICC/IF).[2][3]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during experiments with the this compound (MARK1) antibody.
Issue 1: High Background in Western Blotting
High background on a Western blot can obscure the specific signal of your target protein, making data interpretation difficult.
Troubleshooting Workflow for High Background in Western Blotting
Caption: A logical workflow for troubleshooting high background in Western blotting.
Possible Causes and Solutions:
| Cause | Solution |
| Primary or secondary antibody concentration is too high. | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:500, 1:1000, 1:2000, 1:5000).[4][5] A common starting dilution for primary antibodies is 1:1000.[6] For secondary antibodies, a typical starting dilution is 1:10,000.[6] |
| Blocking is insufficient. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1] Try a different blocking agent. Common options are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST or PBST.[7][8] For phospho-specific antibodies, BSA is generally preferred as milk contains phosphoproteins.[8] |
| Washing is inadequate. | Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[9] Increase the detergent concentration (e.g., Tween-20) in the wash buffer to 0.1%.[10] Ensure the volume of wash buffer is sufficient to completely cover the membrane. |
| Secondary antibody is binding non-specifically. | Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody or a different secondary antibody. |
| Membrane type is contributing to background. | PVDF membranes have a higher protein binding capacity and can sometimes lead to higher background compared to nitrocellulose.[1] If your protein of interest is abundant, switching to a nitrocellulose membrane might help. |
Issue 2: Non-Specific Bands in Western Blotting
The appearance of unexpected bands in addition to the target band can be due to several factors.
Possible Causes and Solutions:
| Cause | Solution |
| Antibody concentration is too high. | Titrate the primary antibody to a higher dilution.[10][11] |
| Protein degradation. | Prepare fresh lysates and always include protease inhibitors in your lysis buffer.[10] |
| Antibody cross-reactivity. | Since MARK1 is a kinase, the antibody may cross-react with other kinases that share homologous domains. Use an affinity-purified polyclonal antibody or a monoclonal antibody to increase specificity. |
| Insufficient blocking. | Optimize the blocking step as described in the "High Background" section. |
| Inadequate washing. | Increase the stringency of the washes by increasing the duration, number of washes, or detergent concentration.[10] |
Issue 3: High Background in Immunofluorescence/Immunohistochemistry (IF/IHC)
High background in imaging applications can mask the specific localization of the MARK1 protein.
Troubleshooting Workflow for High Background in IF/IHC
Caption: A systematic approach to troubleshooting high background in immunofluorescence and immunohistochemistry.
Possible Causes and Solutions:
| Cause | Solution |
| Primary or secondary antibody concentration is too high. | Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[12] |
| Inadequate blocking. | Increase the blocking time and/or the concentration of the blocking agent. A common blocking solution is 1-10% normal serum from the same species as the secondary antibody in PBS with 0.1% Triton X-100.[12] |
| Insufficient washing. | Increase the number and duration of washes with PBS or PBST between antibody incubation steps.[12] |
| Tissue autofluorescence. | Before staining, check the unstained tissue for autofluorescence. If present, you can use a commercial autofluorescence quenching kit or try photobleaching. |
| Endogenous biotin or enzyme activity (for ABC/HRP detection). | If using a biotin-based detection system, block for endogenous biotin using an avidin/biotin blocking kit. For HRP-based detection, quench endogenous peroxidase activity with a 3% H₂O₂ solution. |
| Fc receptor binding. | Block with an Fc receptor blocking reagent or include 10% normal serum from the host species of the secondary antibody in your blocking buffer. |
Issue 4: Low or No Signal
Failure to detect the MARK1 protein can be as frustrating as high background.
Possible Causes and Solutions:
| Cause | Solution |
| Low abundance of MARK1 in the sample. | Increase the amount of protein loaded on the gel (for WB) or use a more sensitive detection method. |
| Primary antibody concentration is too low. | Decrease the dilution of the primary antibody. |
| Inactive secondary antibody. | Use a fresh aliquot of the secondary antibody and ensure it is compatible with the primary antibody. |
| Inefficient protein transfer (for WB). | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. |
| Antigen retrieval is suboptimal (for IHC). | The method of antigen retrieval (heat-induced or enzymatic) may need to be optimized for the MARK1 antibody and your specific tissue. |
Experimental Protocols
Western Blotting Protocol for MARK1 Detection
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Verify transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the anti-MARK1 antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Immunofluorescence Protocol for MARK1 Staining
-
Cell/Tissue Preparation: Grow cells on coverslips or prepare tissue sections. Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block for 1 hour at room temperature in PBS containing 1% BSA and 10% normal goat serum.
-
Primary Antibody Incubation: Incubate with the anti-MARK1 antibody diluted in blocking buffer (e.g., 1:200) overnight at 4°C.[13]
-
Washing: Wash three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times for 5 minutes each with PBS in the dark.
-
Mounting: Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the staining using a fluorescence microscope.
Signaling Pathways Involving MARK1
Wnt Signaling Pathway
MARK1 is a positive regulator of the Wnt signaling pathway. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor Frizzled (Fz) and co-receptor LRP5/6 leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene transcription.
Caption: A simplified diagram of the canonical Wnt signaling pathway highlighting the role of MARK1.
Hippo-YAP Signaling Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation. When the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP, inhibiting cell growth.
Caption: An overview of the core components of the Hippo-YAP signaling pathway.
References
- 1. biossusa.com [biossusa.com]
- 2. MARK1 antibody (21552-1-AP) | Proteintech [ptglab.com]
- 3. Anti-MARK1 Antibodies | Invitrogen [thermofisher.com]
- 4. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. sinobiological.com [sinobiological.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 10. arp1.com [arp1.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. MARK1 Polyclonal Antibody (21552-1-AP) [thermofisher.com]
Technical Support Center: Refining Protocols for Mrk-1 Co-Immunoprecipitation
Welcome to the technical support center for Mrk-1 co-immunoprecipitation (co-IP) protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your this compound co-IP experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound co-immunoprecipitation experiments in a question-and-answer format.
Question: I am observing high background with non-specific bands in my this compound co-IP western blot. What are the likely causes and how can I reduce it?
Answer: High background is a frequent challenge in co-IP experiments and can stem from several factors. Here are the primary causes and corresponding solutions:
-
Non-specific binding to beads: Proteins can non-specifically adhere to the agarose (B213101) or magnetic beads.
-
Solution: Pre-clear your cell lysate by incubating it with beads alone before adding the primary antibody. This will help remove proteins that have an affinity for the beads themselves.
-
-
Inadequate washing: Insufficient or too gentle washing steps can leave non-specifically bound proteins in the final eluate.
-
Solution: Increase the number of wash steps (e.g., from 3 to 5) and the stringency of the wash buffer. You can gradually increase the salt concentration (e.g., from 150 mM to 500 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).[1]
-
-
Antibody issues: The primary antibody may have cross-reactivity with other proteins, or too much antibody may be used, leading to non-specific binding.
-
Solution: Use an affinity-purified antibody specific for this compound. Titrate the antibody concentration to determine the optimal amount that effectively pulls down this compound without increasing background.
-
-
Cell lysis conditions: Overly harsh lysis conditions can expose hydrophobic regions of proteins, leading to aggregation and non-specific interactions.
-
Solution: Use a milder lysis buffer, such as one containing a non-ionic detergent like NP-40 or Triton X-100, rather than a strong ionic detergent like SDS.
-
| Parameter | Recommendation for High Background |
| Pre-clearing | Incubate lysate with beads for 30-60 minutes at 4°C before adding the antibody. |
| Wash Buffer Salt | Increase NaCl concentration incrementally from 150 mM up to 500 mM. |
| Wash Buffer Detergent | Add 0.1% - 0.5% Tween-20 or Triton X-100. |
| Number of Washes | Increase from 3 to 5 washes. |
| Antibody Amount | Perform a titration to find the lowest effective concentration. |
Question: I have low or no signal for my co-immunoprecipitated protein when probing for this compound's interaction partners. What could be wrong?
Answer: A weak or absent signal for the "prey" protein can be due to several factors related to the interaction itself, the experimental conditions, or the detection method.
-
Weak or transient interaction: The interaction between this compound and its partner may be weak or occur only under specific cellular conditions.
-
Solution: Consider using a chemical cross-linker to stabilize the interaction before cell lysis. Be aware that this may also trap non-specific interactions, so appropriate controls are crucial.
-
-
Disruption of interaction by lysis buffer: The detergents in the lysis buffer may be too harsh and disrupt the protein-protein interaction.
-
Solution: Use a gentler lysis buffer with a lower concentration of non-ionic detergent or a buffer specifically designed for co-IP. Avoid ionic detergents like SDS in your lysis buffer.
-
-
Low expression of interacting protein: The binding partner may be expressed at low levels in the cells being used.
-
Solution: Ensure you are using a cell line or tissue known to express both this compound and the expected interacting protein. You may need to increase the amount of starting cell lysate.
-
-
Inefficient immunoprecipitation of this compound: If the "bait" protein (this compound) is not efficiently pulled down, you will not be able to detect its binding partners.
-
Solution: Confirm the efficiency of your this compound immunoprecipitation by running a western blot of your IP product and probing for this compound. Ensure you are using an antibody validated for IP.
-
| Parameter | Recommendation for Low/No Signal |
| Lysis Buffer | Use a mild, non-denaturing lysis buffer (e.g., Triton X-100 or NP-40 based). |
| Starting Material | Increase the total protein amount of the cell lysate. |
| Interaction Stability | Consider in vivo cross-linking for transient interactions. |
| This compound IP Efficiency | Verify successful pulldown of this compound with a western blot. |
| Antibody for Detection | Use a high-affinity antibody for the "prey" protein for western blotting. |
Frequently Asked Questions (FAQs)
Q1: Which type of antibody is better for this compound co-IP, monoclonal or polyclonal?
A1: Both monoclonal and polyclonal antibodies can be used for co-IP, and the choice depends on the specific antibody's performance. Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes on the target protein, which can increase the chances of capturing the protein even if one epitope is masked. However, monoclonal antibodies offer higher specificity. It is crucial to use an antibody that has been validated for immunoprecipitation.
Q2: What are some known interaction partners of this compound that I can use as positive controls?
A2: this compound is a serine/threonine kinase known to phosphorylate microtubule-associated proteins. Known substrates that could potentially be used as positive controls in a co-IP experiment include MAP2, MAP4, and MAPT (Tau).[2] Additionally, the STRING database suggests interactions with various other proteins, which can be explored as potential binding partners.
Q3: What lysis buffer composition is recommended for this compound co-IP?
A3: A common starting point for a non-denaturing lysis buffer for co-IP is a RIPA buffer without SDS or a Tris-based buffer with a mild non-ionic detergent. A recommended starting formulation is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a freshly added protease and phosphatase inhibitor cocktail. Optimization of detergent and salt concentrations may be necessary for your specific cell type and interaction.
Q4: What are the essential controls to include in a this compound co-IP experiment?
A4: The following controls are critical for interpreting your results:
-
Input control: A small fraction of the cell lysate before the immunoprecipitation to show that both this compound and the protein of interest are present in the starting material.
-
Isotype control: An immunoprecipitation using a non-specific IgG of the same isotype as your anti-Mrk-1 antibody to control for non-specific binding to the antibody.
-
Beads-only control: An immunoprecipitation with just the beads and no antibody to control for proteins that bind non-specifically to the beads.
Experimental Protocols
Detailed Methodology for this compound Co-Immunoprecipitation
This protocol provides a general framework for the co-immunoprecipitation of this compound and its interacting partners. Optimization may be required for specific cell types and antibodies.
1. Cell Lysis
-
Culture and treat cells as required for your experiment.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors) to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
2. Pre-clearing the Lysate
-
To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
3. Immunoprecipitation
-
Add the appropriate amount of anti-Mrk-1 antibody (as determined by titration) to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 2-4 hours at 4°C.
4. Washing
-
Centrifuge the bead-antibody-protein complexes at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold co-IP wash buffer (e.g., the lysis buffer with a lower detergent concentration or a buffer with adjusted salt concentration).
-
After the final wash, carefully remove all of the supernatant.
5. Elution
-
Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins for analysis by western blot.
Visualizations
References
Technical Support Center: Synthesis and Evaluation of Mek-1 Analogs
A Note on Terminology: This guide addresses challenges in the synthesis of Mek-1 (Mitogen-activated protein kinase kinase 1) analogs. Initial queries for "Mrk-1" did not yield relevant results, and it is presumed to be a typographical error for "Mek-1," a critical kinase in the Ras/Raf/Mek/Erk signaling pathway and a prominent target in drug development.[1]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis and evaluation of Mek-1 analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common challenges.
Section 1: Synthesis and Purification
Question 1: My multi-step synthesis of a Mek-1 analog results in a very low overall yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in multi-step organic synthesis are a frequent challenge.[2] The causes can be multifaceted, relating to reaction conditions, reagent stability, or purification losses.
-
Possible Causes & Troubleshooting Steps:
-
Incomplete Reactions: Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material before proceeding to the next step. If the reaction has stalled, consider adding more reagent, increasing the temperature, or extending the reaction time.
-
Reagent Degradation: Ensure all reagents and solvents are fresh and anhydrous, as many organic reactions are sensitive to moisture and air. Store sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).
-
Side Reactions: Competing reaction pathways can significantly reduce the yield of the desired product. Analyze crude reaction mixtures by LC-MS or Nuclear Magnetic Resonance (NMR) to identify major byproducts. This can help in modifying reaction conditions (e.g., lowering temperature, changing solvent or base) to disfavor side reactions.
-
Purification Losses: Significant amounts of product can be lost during workup and chromatography.
-
Workup: Minimize the number of extraction and washing steps. Ensure the pH is optimal for the extraction of your compound.
-
Chromatography: Choose the appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and solvent system. Sometimes, switching to a different purification technique like crystallization or preparative HPLC can improve recovery.[3]
-
-
Question 2: I am struggling to purify my final Mek-1 analog. It co-elutes with impurities during column chromatography. What strategies can I employ?
Answer: Purification is a critical step where impurities must be removed to ensure accurate biological testing. Co-elution is a common problem, especially with structurally similar impurities.
-
Troubleshooting Purification:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol). A shallower gradient can improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (B75360) or reverse-phase C18 silica.[3]
-
-
Crystallization: If your compound is a solid, recrystallization is an excellent method for purification. A systematic screen of different solvents and solvent mixtures can help identify suitable conditions for forming high-purity crystals.[3]
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution.
-
Derivative Formation: As a final resort, you can convert your analog into a derivative that has different chromatographic properties. After purification, the derivative can be converted back to the parent compound.[3]
-
Question 3: My synthesized Mek-1 analog appears to be unstable, showing degradation upon storage. How can I assess and improve its stability?
Answer: The stability of small molecule inhibitors is crucial for reliable experimental results and for their potential as therapeutic agents.[4]
-
Assessing and Improving Stability:
-
Initial Stability Assessment: Dissolve a small amount of the compound in a relevant solvent (e.g., DMSO for biological assays) and monitor its purity over time (e.g., 24, 48, 72 hours) at different temperatures (e.g., room temperature, 4°C, -20°C) using LC-MS.
-
Identify Liable Functional Groups: Certain functional groups (e.g., hydroxamic esters) can be prone to hydrolysis or other forms of degradation.[5] If your analog contains such groups, consider synthesizing analogs where these are replaced with more stable bioisosteres.
-
Storage Conditions:
-
Store the solid compound in a cool, dark, and dry place. A desiccator at -20°C is often ideal.
-
Prepare fresh stock solutions in DMSO for each experiment and avoid repeated freeze-thaw cycles.[6] For short-term use, storing aliquots at -80°C is recommended.
-
-
Section 2: In Vitro Biological Evaluation
Question 4: I am not observing the expected dose-dependent inhibition of ERK phosphorylation in my Western blot analysis. What could be the issue?
Answer: A lack of a clear dose-response in a phospho-ERK (p-ERK) Western blot is a common issue when evaluating Mek inhibitors.[7] This can be due to experimental conditions, inhibitor-specific issues, or the biology of the cell line.
-
Troubleshooting a p-ERK Western Blot:
-
Inhibitor Concentration and Incubation Time:
-
Concentration Range: Ensure you are testing a wide enough range of concentrations, typically spanning several orders of magnitude around the expected IC50 value. A 10-point dilution series is a good starting point.[6]
-
Incubation Time: The effect of the inhibitor can be time-dependent. A short incubation (e.g., 1-2 hours) is usually sufficient to see an effect on signaling pathways.[8]
-
-
Antibody Performance:
-
Validation: Confirm that your primary antibodies for both p-ERK and total ERK are specific and working optimally.
-
Titration: Titrate the primary and secondary antibody concentrations to achieve a good signal-to-noise ratio.[7]
-
-
Cell Line Characteristics:
-
Lysis Buffer: Use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins during sample preparation.[7]
-
Question 5: My cell viability assay shows inconsistent IC50 values between experiments. What are the potential sources of this variability?
Answer: Reproducibility is key in cell-based assays. Inconsistent IC50 values can arise from several factors related to cell culture and assay execution.[6]
-
Sources of Variability and Solutions:
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the results. Ensure you are using a consistent seeding density and that the cells are in the logarithmic growth phase.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Compound Handling: Ensure accurate serial dilutions of your Mek-1 analog. As mentioned earlier, use fresh stock solutions to avoid issues with compound degradation.
-
Assay Incubation Time: The duration of compound exposure (e.g., 48, 72 hours) should be kept consistent across experiments.[8]
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells (including controls) and kept at a non-toxic level (typically <0.1%).[6]
-
Question 6: I've observed an increase in ERK phosphorylation at certain concentrations of my Mek-1 analog. What does this mean?
Answer: This phenomenon is known as "paradoxical activation" of the MAPK pathway. It is a known mechanism of resistance to some Mek inhibitors, particularly in cells with certain RAS mutations.[5]
-
Understanding Paradoxical Activation:
-
Mechanism: Mek inhibition can relieve the negative feedback loop from ERK to Raf. In cells with active RAS, this can lead to increased Raf activity, which in turn can lead to increased phosphorylation of Mek and a rebound in ERK activity.[5]
-
Troubleshooting Steps:
-
Verify Cell Line Genotype: This effect is more common in cell lines with RAS mutations. Confirm the mutational status of your cells.
-
Perform a Dose-Response and Time-Course Western Blot: A detailed analysis of p-ERK levels at various concentrations and time points can help characterize this paradoxical effect.
-
Consider Combination Therapies: In a drug development context, this phenomenon highlights the potential need for combination therapies (e.g., with a Raf inhibitor) to achieve a sustained pathway inhibition.
-
-
Quantitative Data Summary
The following tables provide representative data for well-characterized Mek inhibitors. These values can serve as a benchmark for your own Mek-1 analogs.
Table 1: In Vitro Biochemical Potency of Selected Mek Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Trametinib | MEK1/MEK2 | Biochemical Kinase Assay | ~0.9 / ~1.8 | [10] |
| Selumetinib | MEK1/MEK2 | Biochemical Kinase Assay | ~14 | [10] |
| Cobimetinib | MEK1 | Biochemical Kinase Assay | ~4.2 | [5] |
| Binimetinib | MEK1/MEK2 | Biochemical Kinase Assay | ~12 | [8] |
| PD0325901 | MEK1/MEK2 | Biochemical Kinase Assay | ~1 | [5][11] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Table 2: Anti-proliferative Activity of Selected Mek Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Relevant Mutation | IC50 (nM) | Reference |
| Trametinib | A375 | Melanoma | BRAF V600E | 5.9 | [8] |
| Selumetinib | HCT116 | Colon Cancer | KRAS G13D | 1,200 | [8] |
| Cobimetinib | A375 | Melanoma | BRAF V600E | 2.9 | [8] |
| Binimetinib | A375 | Melanoma | BRAF V600E | 12 | [8] |
Note: Cellular IC50 values are highly dependent on the cell line and assay conditions (e.g., incubation time).
Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro MEK1 Kinase Assay (Luminescence-Based)
This assay quantifies the activity of purified MEK1 by measuring the amount of ADP produced.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.[12][13]
-
Materials:
-
Recombinant human MEK1 enzyme
-
Inactive ERK2 substrate
-
Your Mek-1 analog
-
ADP-Glo™ Kinase Assay Kit
-
ATP
-
Kinase reaction buffer
-
White, opaque 384-well or 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of your Mek-1 analog in kinase buffer. Include a vehicle control (e.g., DMSO).
-
In a well of the assay plate, add the MEK1 enzyme and the inactive ERK2 substrate.
-
Add the serially diluted Mek-1 analog or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 30-60 minutes.[14]
-
Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve.[12]
Protocol 2: Cellular Phospho-ERK (p-ERK) Western Blot
This protocol assesses the ability of your Mek-1 analog to inhibit MEK1/2 activity within cells by measuring the phosphorylation of its substrate, ERK1/2.[9]
-
Procedure:
-
Cell Seeding & Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat the cells with increasing concentrations of your Mek-1 analog for a specified time (e.g., 2 hours). Include a vehicle control.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[9]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2. You can also probe for a loading control like GAPDH or β-actin.[9]
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. The inhibition of ERK phosphorylation is determined by the ratio of p-ERK to total ERK in treated versus untreated cells.
Protocol 3: Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of the anti-proliferative IC50 of your Mek-1 analog.[8]
-
Principle: The tetrazolium salt MTT (or XTT) is reduced to a colored formazan (B1609692) product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[8]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your Mek-1 analog. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Add the MTT/XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.[8]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The Ras/Raf/Mek/Erk signaling cascade showing the inhibitory action of a Mek-1 analog.
Caption: A general experimental workflow for the synthesis and evaluation of Mek-1 analogs.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of allosteric MEK inhibitors. Part 1: Venturing into underexplored SAR territories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and purification of phosphorylated and non-phosphorylated human MEK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of MARK1 Protein
A Note on Protein Identification: The query "Mrk-1" may refer to the MARK1 (Microtubule Affinity Regulating Kinase 1) protein, a key regulator of microtubule dynamics. Alternatively, it could refer to MKRN1 (Makorin Ring Finger Protein 1) , an E3 ubiquitin ligase. This guide focuses on improving the stability of MARK1 . If you are working with MKRN1, please note that while the general principles of protein stability apply, the specific experimental details and biological context will differ.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of the MARK1 protein during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in maintaining MARK1 stability?
A1: MARK1, like many kinases, can be prone to instability, leading to aggregation, loss of activity, and degradation. Common challenges include:
-
Aggregation: Caused by improper buffer conditions (pH, ionic strength), high protein concentration, or temperature fluctuations.[1]
-
Oxidation: Cysteine residues in MARK1 can be susceptible to oxidation, leading to loss of function.[2]
-
Proteolytic Degradation: Contaminating proteases from the expression and purification process can degrade MARK1.[2]
-
Denaturation: Exposure to harsh conditions such as extreme pH, temperature, or denaturing agents can cause the protein to unfold and lose its native structure.
Q2: How can I improve the solubility and stability of MARK1?
A2: A multifaceted approach is often required.[1] Key strategies include:
-
Buffer Optimization: Systematically screen for the optimal buffer pH, ionic strength, and buffering agent.[3][4]
-
Use of Additives: Incorporate stabilizing agents such as glycerol (B35011), sugars (sucrose, trehalose), or non-denaturing detergents.[1][5]
-
Site-Directed Mutagenesis: Introduce specific mutations to enhance thermal stability or reduce aggregation propensity.[6][7]
-
Storage Conditions: Aliquot protein stocks to minimize freeze-thaw cycles and store at appropriate temperatures (-80°C for long-term).[8][9]
Q3: What role does the buffer pH play in MARK1 stability?
A3: The pH of the buffer is critical as it influences the net charge of the protein.[4] A pH close to the isoelectric point (pI) of MARK1 will result in a net neutral charge, minimizing electrostatic repulsion between protein molecules and increasing the likelihood of aggregation.[10] It is generally recommended to use a buffer with a pH at least one unit away from the protein's pI.
Troubleshooting Guides
Issue 1: MARK1 Protein is Aggregating
Symptoms:
-
Visible precipitate or turbidity in the protein solution.
-
High molecular weight species observed in size-exclusion chromatography (SEC).
-
Smearing or high molecular weight bands on a Western blot.[11][12]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Buffer pH | Determine the theoretical pI of MARK1 and screen a range of buffer pH values at least 1 unit above and below the pI.[4] |
| Incorrect Ionic Strength | Test a matrix of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to identify the optimal ionic strength that enhances solubility.[5] |
| High Protein Concentration | Reduce the working concentration of MARK1. If a high concentration is required, consider adding stabilizing excipients like arginine or glycerol.[5][10] |
| Oxidation of Cysteines | Add reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the buffer to prevent the formation of intermolecular disulfide bonds.[2][5] |
| Temperature Stress | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[8] For temperature-sensitive steps, perform them at 4°C.[5] |
Issue 2: Loss of MARK1 Kinase Activity
Symptoms:
-
Reduced or no phosphorylation of the target substrate in a kinase assay.
-
Inconsistent results in downstream experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Protein Denaturation | Ensure proper folding during purification. If refolding from inclusion bodies, optimize the refolding buffer and procedure.[1] Avoid exposure to harsh chemicals or extreme temperatures.[6] |
| Proteolytic Degradation | Add a cocktail of protease inhibitors during cell lysis and purification.[2] Keep the protein at low temperatures (4°C or on ice) throughout the purification process.[9] |
| Improper Storage | Store MARK1 in a buffer containing cryoprotectants like glycerol (25-50%) at -80°C for long-term storage.[8] |
| Buffer Incompatibility | Ensure that buffer components do not inhibit kinase activity. For example, high concentrations of certain salts or detergents can be inhibitory. |
Experimental Protocols
Protocol 1: Buffer Optimization using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to assess protein thermal stability in various buffer conditions.[3]
Methodology:
-
Prepare a master mix of MARK1 protein and a fluorescent dye (e.g., SYPRO Orange) in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Set up a 96-well PCR plate with a matrix of different buffer conditions. Vary the following parameters:
-
Buffering agent: Test a range of buffers (e.g., Tris, HEPES, MES, Citrate) covering a broad pH range.
-
pH: For each buffer, test a range of pH values.
-
Salt concentration: Vary the concentration of NaCl or KCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM).
-
Additives: Screen for the effect of stabilizing agents like glycerol (5-20%), sucrose (B13894) (0.25-1 M), or L-arginine (50-200 mM).
-
-
Add the MARK1/dye master mix to each well to a final protein concentration of 2 µM.
-
Seal the plate and briefly centrifuge.
-
Run a melt curve experiment in a qPCR instrument, typically ramping the temperature from 25°C to 95°C.
-
Analyze the data to determine the melting temperature (Tm) in each condition. A higher Tm indicates greater protein stability.
Data Presentation:
| Buffer Condition | Melting Temperature (Tm) in °C |
| 20 mM HEPES, 150 mM NaCl, pH 7.5 | 45.2 |
| 20 mM Tris, 150 mM NaCl, pH 8.0 | 46.8 |
| 20 mM MES, 150 mM NaCl, pH 6.0 | 43.1 |
| 20 mM HEPES, 500 mM NaCl, pH 7.5 | 47.5 |
| 20 mM HEPES, 150 mM NaCl, 10% Glycerol, pH 7.5 | 48.1 |
Protocol 2: Site-Directed Mutagenesis for Improved Stability
Site-directed mutagenesis can be used to introduce specific amino acid substitutions to enhance protein stability.[7][13][14] This can be achieved by replacing flexible residues with more rigid ones (e.g., Gly to Ala) or by introducing residues that can form stabilizing interactions.
Methodology:
-
Identify potential mutation sites: Use computational tools or structural analysis of MARK1 to predict residues that, when mutated, might enhance stability.[15]
-
Design mutagenic primers: Design primers containing the desired mutation.
-
Perform PCR-based mutagenesis: Use a high-fidelity DNA polymerase to amplify the MARK1 expression plasmid with the mutagenic primers.[16]
-
Digest the parental template: Use an enzyme like DpnI to specifically digest the methylated parental DNA, leaving the newly synthesized, mutated plasmid.[16]
-
Transform and sequence: Transform the mutated plasmid into competent E. coli cells and verify the mutation by DNA sequencing.
-
Express and purify the mutant protein: Express and purify the mutant MARK1 protein.
-
Assess stability: Compare the thermal stability (e.g., using DSF) and aggregation propensity of the mutant protein to the wild-type.
Visualizations
MARK1 Signaling Pathway
Caption: Activation of MARK1 by the LKB1 complex and its downstream effect on Tau and microtubule stability.
Experimental Workflow for Improving Protein Stability
Caption: A general workflow for systematically improving the stability of the MARK1 protein.
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. photophysics.com [photophysics.com]
- 4. leukocare.com [leukocare.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. susupport.com [susupport.com]
- 7. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 8. quora.com [quora.com]
- 9. susupport.com [susupport.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Site-Directed Mutagenesis to Study Protein Folding and Stability | Springer Nature Experiments [experiments.springernature.com]
- 14. Techniques for Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 15. Computational tools help improve protein stability but with a solubility tradeoff - PMC [pmc.ncbi.nlm.nih.gov]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Troubleshooting Mrk-1 PCR Amplification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Polymerase Chain Reaction (PCR) amplification of the Mrk-1 gene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve PCR failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: No Amplification of this compound (No PCR Product)
A complete lack of the expected this compound PCR product is a common problem. This can be due to a variety of factors, from issues with the template DNA to incorrect reaction conditions.[1][2]
Possible Causes and Recommended Solutions
| Cause | Recommended Solution |
| Poor Template DNA Quality or Purity | The integrity and purity of the DNA template are crucial for successful amplification.[3] Contaminants such as phenol, EDTA, or residual salts from DNA extraction can inhibit the PCR reaction.[1] Assess DNA quality by checking the A260/280 ratio (an ideal ratio is ~1.8) and by running an aliquot on an agarose (B213101) gel to check for degradation.[4] If the quality is poor, consider re-purifying the DNA.[1] |
| Suboptimal Primer Design or Concentration | Poorly designed primers that are not specific to the this compound sequence or that form secondary structures can lead to amplification failure.[3][5] Verify the primer design and ensure they are specific to the target. The concentration of primers is also important; a typical range is 0.1 to 1.0 µM.[2][6] |
| Incorrect Annealing Temperature | The annealing temperature is critical for primer binding.[3] If the temperature is too high, primers will not bind efficiently to the template. If it's too low, it can lead to non-specific binding. The ideal annealing temperature is usually 3-5°C below the primer's melting temperature (Tm).[4] |
| Inactive DNA Polymerase | The DNA polymerase can lose its activity due to improper storage or repeated freeze-thaw cycles.[5] It is advisable to use a fresh aliquot of the enzyme and to add it to the reaction mix last. |
| Issues with PCR Cycling Parameters | Incorrect denaturation, annealing, or extension times can all lead to PCR failure.[7] Ensure the initial denaturation is sufficient to fully separate the DNA strands and that the extension time is adequate for the length of the this compound target.[7] |
Troubleshooting Workflow for No this compound Amplification
Caption: A step-by-step workflow for troubleshooting the absence of an this compound PCR product.
Issue: Non-Specific Amplification (Multiple Bands or Smearing)
The presence of unexpected bands or a smear on the agarose gel indicates that the PCR is not specific to the this compound target.[8] This is often due to primers annealing to non-target sequences.
Possible Causes and Recommended Solutions
| Cause | Recommended Solution |
| Annealing Temperature is Too Low | A low annealing temperature can allow primers to bind to sequences that are not perfectly complementary.[8] To increase specificity, raise the annealing temperature in increments of 2°C.[7][9] |
| Primer Design Issues | Primers may have sequences that are complementary to other regions in the genome, leading to off-target amplification.[10] Using a tool like BLAST to check for primer specificity is recommended.[9] |
| Excessive Primer Concentration | High concentrations of primers can increase the likelihood of non-specific binding and the formation of primer-dimers.[6][8] Consider reducing the primer concentration in the reaction. |
| High Magnesium (Mg²⁺) Concentration | Magnesium ions are essential for polymerase activity, but too high a concentration can decrease the stringency of primer annealing.[3] Optimizing the MgCl₂ concentration, typically between 1.5 and 2.5 mM, can improve specificity. |
| Too Much Template DNA | Using an excessive amount of template DNA can sometimes lead to non-specific amplification.[9] Try reducing the amount of template in the reaction. |
Experimental Protocol: Gradient PCR for Annealing Temperature Optimization
A gradient PCR allows for testing a range of annealing temperatures in a single run to find the optimal temperature for specific amplification of this compound.[11]
-
Prepare a Master Mix: Create a master mix with all PCR components (buffer, dNTPs, primers, polymerase, and water) for the desired number of reactions.
-
Aliquot and Add Template: Distribute the master mix into PCR tubes and add a consistent amount of the this compound template DNA to each.
-
Program the Thermal Cycler: Set up a temperature gradient for the annealing step. A common range is to span 5-10°C above and below the calculated Tm of the primers.
-
Execute the PCR Program: Run the PCR with the programmed gradient.
-
Analyze the Results: Visualize the PCR products on an agarose gel. The lane corresponding to the optimal annealing temperature will show a strong, specific band for this compound with minimal or no non-specific products.
Example Data from a Gradient PCR
| Annealing Temperature (°C) | This compound Band Intensity | Non-Specific Bands |
| 52 | +++ | +++ |
| 54 | +++ | ++ |
| 56 | +++ | + |
| 58 | +++ | - |
| 60 | ++ | - |
| 62 | + | - |
(+++ High intensity, ++ Medium intensity, + Low intensity, - No band)
Issue: Low Yield of this compound PCR Product
Sometimes a specific this compound band is present, but the yield is too low for downstream applications.
Possible Causes and Recommended Solutions
| Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | The concentrations of dNTPs, MgCl₂, primers, or polymerase may not be optimal for efficient amplification.[12] A systematic titration of each component can help identify the ideal concentrations. |
| Insufficient Number of PCR Cycles | The number of cycles may not be enough to generate a sufficient quantity of the this compound product.[9] Increasing the number of cycles to 35-40 can often improve the yield.[9] However, be aware that too many cycles can lead to non-specific products.[6] |
| Presence of PCR Inhibitors | Inhibitors carried over from the DNA extraction can reduce the efficiency of the PCR.[9] If inhibitors are suspected, diluting the template DNA may help.[9] Alternatively, re-purifying the DNA is a good option.[1] |
| Inadequate Extension Time | The extension time may be too short for the polymerase to fully synthesize the this compound amplicon, especially for longer targets.[7] A general rule is to allow at least one minute of extension time per kilobase of target DNA. |
Logical Relationship of PCR Components for Successful Amplification
Caption: The relationship between PCR inputs and the process leading to a successful outcome.
References
- 1. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 2. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 3. Why Did My PCR Fail? 10 Common Problems and Fixes [synapse.patsnap.com]
- 4. genscript.com [genscript.com]
- 5. What do I do if my PCR isn't working? | AAT Bioquest [aatbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bento.bio [bento.bio]
- 9. Troubleshooting your PCR [takarabio.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. pcrbio.com [pcrbio.com]
Technical Support Center: Optimizing Cell Lysis for Mrk-1 Protein Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the successful extraction of the Mrk-1 protein.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize this compound protein extraction?
The first and most critical step is to select an appropriate cell lysis method and buffer. The ideal choice depends on the cellular location of this compound (e.g., cytoplasmic, nuclear, or membrane-bound) and the downstream application.[1][2] For a kinase like this compound, a buffer that preserves its phosphorylation state is crucial.[3][4]
Q2: What are the main types of cell lysis methods I can use?
There are two primary categories of cell lysis methods: physical/mechanical and chemical/enzymatic.[5]
-
Physical/Mechanical Methods: These include sonication, homogenization, grinding, and freeze-thaw cycles. They are effective for a wide range of cell types but can risk protein denaturation due to localized heating.[2][5]
-
Chemical/Enzymatic Methods: These involve using detergents, chaotropic agents, or enzymes to disrupt the cell membrane.[5][6] This approach is generally gentler and can yield more reproducible results.[5]
Often, a combination of methods, such as enzymatic treatment followed by sonication, can be the most effective approach.[7]
Q3: How do I choose the right lysis buffer for this compound?
The choice of lysis buffer is critical for maximizing yield and maintaining the integrity of this compound.[1] For kinases, a buffer that effectively solubilizes the protein while preserving its activity and phosphorylation state is essential.[3][8] RIPA buffer is a popular choice for extracting nuclear and membrane-bound proteins due to its strong detergents.[8][9] However, for some kinase assays, the detergents in RIPA may be too harsh and a buffer with milder detergents like NP-40 or Triton X-100 might be preferable.[9][10]
Q4: Why is it important to add protease and phosphatase inhibitors to my lysis buffer?
Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade your target protein or alter its phosphorylation state.[7][11][12] Adding a cocktail of protease and phosphatase inhibitors to your lysis buffer is essential to protect this compound from degradation and dephosphorylation.[9][11][13]
Q5: At what temperature should I perform the cell lysis procedure?
To minimize protease activity and prevent protein degradation, all steps of the cell lysis and protein extraction process should be performed at low temperatures, typically on ice or at 4°C.[12][13][14] All buffers and equipment should be pre-chilled.[2][13]
Troubleshooting Guide
Problem 1: Low Yield of this compound Protein
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Visualize lysis under a microscope to confirm cell disruption.[15] Increase the stringency of your lysis method (e.g., increase sonication amplitude or duration, use a stronger detergent).[16] |
| Inappropriate Lysis Buffer | The buffer may not be effectively solubilizing this compound. Try a different lysis buffer with varying detergent compositions (e.g., switch from a Tris-HCl based buffer to a RIPA buffer).[9] |
| Protein Degradation | Ensure you have added a fresh protease inhibitor cocktail to your lysis buffer.[7][12] Perform all steps quickly and on ice.[13] |
| This compound is in an Insoluble Fraction | If this compound is forming inclusion bodies, you may need to use a denaturing agent like urea (B33335) or guanidine-HCl to solubilize it.[15][16] |
| Insufficient Starting Material | Low cell numbers will result in low protein yield. Ensure you start with an adequate number of cells.[17] |
Problem 2: this compound Protein is Degraded
| Possible Cause | Troubleshooting Step |
| Protease Activity | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer just before use.[7][11][12] |
| High Temperature | Keep samples on ice at all times and pre-chill all reagents and equipment.[2][13][14] |
| Extended Lysis Time | Minimize the time between cell harvesting and the addition of lysis buffer. Work efficiently to reduce the duration of the extraction process. |
| Multiple Freeze-Thaw Cycles | Avoid repeated freezing and thawing of your samples as this can lead to protein degradation. Store lysates in single-use aliquots at -80°C. |
Problem 3: Loss of this compound Kinase Activity or Phosphorylation
| Possible Cause | Troubleshooting Step |
| Phosphatase Activity | Add a phosphatase inhibitor cocktail to your lysis buffer.[4][11] Common inhibitors include sodium fluoride, sodium orthovanadate, and beta-glycerophosphate.[4] |
| Harsh Lysis Conditions | Strong detergents like SDS in RIPA buffer can denature kinases.[8] Use a milder lysis buffer containing non-ionic detergents like NP-40 or Triton X-100.[9] |
| Incorrect Buffer pH | The pH of the lysis buffer is critical for protein stability.[1][14] Ensure your buffer is at the optimal pH for this compound stability and activity. |
| Chelating Agents | If your kinase requires specific metal ions for activity, ensure your lysis buffer does not contain high concentrations of chelating agents like EDTA or EGTA that might inhibit its function.[4] |
Problem 4: High Viscosity of the Lysate
| Possible Cause | Troubleshooting Step |
| Release of DNA | The release of genomic DNA upon cell lysis can make the sample viscous and difficult to handle.[18] |
| Add DNase I to the lysis buffer to digest the DNA.[15][18] | |
| Alternatively, sonicate the sample to shear the DNA.[13] | |
| Incomplete Lysis | Large cellular debris can contribute to viscosity. Ensure complete lysis and clarify the lysate by centrifugation.[19] |
Quantitative Data Summary
The following tables provide a general comparison of expected protein yields from different lysis methods. The actual yield of this compound will depend on its expression level and cellular location.
Table 1: Comparison of Protein Yields by Lysis Method for Mammalian Cells
| Lysis Method | Typical Protein Yield (µg/10^6 cells) | Advantages | Disadvantages |
| Sonication | 200 - 400 | Effective for many cell types, can shear DNA. | Can generate heat, potentially denaturing proteins.[5] |
| Detergent Lysis (RIPA) | 250 - 500 | Highly effective for nuclear and membrane proteins.[8][9] | Can denature some proteins and inhibit enzyme activity.[8] |
| Detergent Lysis (NP-40) | 150 - 350 | Milder than RIPA, preserves protein interactions. | May be less effective for nuclear proteins. |
| Freeze-Thaw | 100 - 250 | Simple and does not require special equipment. | Can be less efficient and may not be suitable for all cell types.[5] |
| French Press | 300 - 600 | Gentle and produces minimal heat, preserving protein integrity.[7] | Requires specialized and expensive equipment.[5][7] |
Table 2: Common Lysis Buffer Components and Their Functions
| Component | Function | Typical Concentration |
| Tris-HCl | Buffering agent to maintain a stable pH.[14] | 20-50 mM |
| NaCl | Salt to maintain ionic strength and reduce non-specific protein aggregation. | 150 mM |
| Detergents (NP-40, Triton X-100, SDS) | Solubilize membrane proteins and disrupt lipid bilayers.[2] | 0.1 - 1.0% |
| EDTA/EGTA | Chelating agents that can inhibit metalloproteases.[4] | 1-5 mM |
| Protease Inhibitor Cocktail | Prevents protein degradation by endogenous proteases.[7][11] | Varies by manufacturer |
| Phosphatase Inhibitor Cocktail | Prevents dephosphorylation of proteins.[4][11] | Varies by manufacturer |
Experimental Protocols
Protocol 1: Lysis of Adherent Mammalian Cells using RIPA Buffer
-
Aspirate the culture medium from the plate of adherent cells.
-
Wash the cells once with ice-cold PBS.[19]
-
Aspirate the PBS.
-
Add ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to the plate. Use approximately 1 ml for a 10 cm plate.[19]
-
Scrape the cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[19]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[20]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[19][20]
-
Store the protein lysate at -80°C.
Protocol 2: Lysis of Suspension Mammalian Cells using Sonication
-
Pellet the suspension cells by centrifugation at 500 x g for 5 minutes.[19]
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., a buffer containing NP-40 or Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Place the tube on ice and sonicate the cell suspension using a probe sonicator. Use short bursts of 10-15 seconds followed by a 30-second rest period to prevent overheating. Repeat for a total of 1-2 minutes of sonication time.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the insoluble material.
-
Transfer the supernatant to a new pre-chilled tube.
-
Store the protein lysate at -80°C.
Visualizations
References
- 1. mpbio.com [mpbio.com]
- 2. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Cell Disruption Comparison: Mechanical vs. Non-Mechanical Methods [pion-inc.com]
- 7. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 8. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 14. Enhancing Efficiency: Factors Influencing the Performance of Lysis Buffers in Plant Protein Extraction [plantextractwholesale.com]
- 15. goldbio.com [goldbio.com]
- 16. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 17. cOmplete™ Lysis-M Protocol & Troubleshooting [sigmaaldrich.com]
- 18. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Resistance to Mrk-1 Inhibitors
Welcome to the technical support center for Mrk-1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome resistance during their experiments with inhibitors targeting Mitogen-Activated Protein Kinase 1 (this compound), also known as ERK2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound inhibitors?
This compound (MAPK1/ERK2) is a key protein kinase in the MAPK/ERK signaling pathway. This pathway transduces extracellular signals from cell surface receptors to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[1][2] this compound inhibitors are typically small molecules that bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets and thereby inhibiting the signaling cascade.
Q2: What are the common mechanisms of acquired resistance to this compound inhibitors?
Acquired resistance to MAPK pathway inhibitors, including those targeting this compound, is a significant challenge. The most prevalent mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through various alterations, such as mutations in upstream components like BRAF or MEK, leading to renewed signaling despite the presence of the inhibitor.[3][4]
-
Activation of bypass signaling pathways: Cells can adapt by upregulating parallel signaling cascades, such as the PI3K/Akt pathway, to maintain proliferation and survival signals.[5][6]
-
Increased mitochondrial biogenesis: Some cancer cells enhance mitochondrial function to adapt their metabolism and tolerate MAPK pathway inhibition.[7]
-
Drug target mutations: Alterations in the this compound kinase domain can reduce the binding affinity of the inhibitor.[8]
Q3: What is the difference between intrinsic and acquired resistance?
Intrinsic resistance refers to the lack of response to an inhibitor from the initial treatment, while acquired resistance develops in initially sensitive cells after a period of treatment.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound inhibitors.
Problem 1: Decreased or no inhibitory effect observed in cell-based assays.
Possible Cause 1: Suboptimal Inhibitor Concentration
The effective concentration of an inhibitor can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. It is recommended to use concentrations 5 to 10 times higher than the known Ki or IC50 values to ensure complete inhibition.[9]
-
Verify target engagement: Use Western blotting to assess the phosphorylation status of downstream targets of this compound (e.g., p90RSK). A lack of change in phosphorylation suggests the inhibitor is not engaging its target at the tested concentrations.
-
Possible Cause 2: Cell Line Authenticity and Passage Number
Cell lines can change genetically and phenotypically over time with increasing passage numbers, potentially leading to altered drug sensitivity.
-
Troubleshooting Steps:
-
Authenticate your cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Use low-passage cells: Whenever possible, use cells with a low passage number from a reputable cell bank for your experiments.
-
Possible Cause 3: Development of Acquired Resistance
Prolonged exposure to a this compound inhibitor can lead to the selection of a resistant cell population.
-
Troubleshooting Steps:
-
Establish a resistant cell line: To study the mechanisms of resistance, you can generate a resistant cell line by exposing the parental cell line to gradually increasing concentrations of the inhibitor over several weeks.[10]
-
Investigate resistance mechanisms: Once a resistant line is established, perform molecular analyses (e.g., Western blotting for bypass pathways, sequencing of the this compound gene) to identify the underlying resistance mechanism.
-
Problem 2: Inconsistent results between experimental replicates.
Possible Cause 1: Experimental Variability
Inconsistencies in cell seeding density, inhibitor preparation, or incubation times can lead to variable results.
-
Troubleshooting Steps:
-
Standardize protocols: Ensure all experimental steps are performed consistently across all replicates.
-
Optimize cell seeding density: Determine the optimal cell number that allows for logarithmic growth throughout the experiment.[11][12]
-
Prepare fresh inhibitor solutions: Dilute the inhibitor from a stock solution immediately before each experiment.
-
Possible Cause 2: Solvent Effects
The solvent used to dissolve the inhibitor (e.g., DMSO) can have its own effects on cell viability at higher concentrations.
-
Troubleshooting Steps:
-
Include a vehicle control: Always include a control group treated with the same concentration of the solvent as the highest inhibitor concentration used.
-
Minimize solvent concentration: Keep the final solvent concentration in the culture medium as low as possible (typically below 0.5%).
-
Data Presentation
Table 1: Example IC50 Values for a Hypothetical this compound Inhibitor (Compound Y) in Different Cancer Cell Lines.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) of Compound Y |
| HCT116 | Colorectal Cancer | Wild-Type | 50 |
| HT-29 | Colorectal Cancer | Mutant | 250 |
| A549 | Lung Cancer | Wild-Type | 100 |
| NCI-H1975 | Lung Cancer | Mutant | 500 |
Table 2: Effect of a Hypothetical this compound Inhibitor (Compound Y) on Downstream Signaling.
| Treatment | p-ERK1/2 Levels (Relative to Control) | p-p90RSK Levels (Relative to Control) |
| Control (DMSO) | +++ | +++ |
| Compound Y (100 nM) | + | + |
| Compound Y (500 nM) | - | - |
| Observed in a sensitive cell line. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a this compound inhibitor on cell proliferation and viability.[13][14]
Materials:
-
96-well plates
-
Cell culture medium
-
This compound inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the this compound inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol is used to detect changes in the phosphorylation status of proteins in the MAPK pathway following inhibitor treatment.[15][16][17]
Materials:
-
Cell culture dishes
-
This compound inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-p90RSK, anti-total-p90RSK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with the this compound inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 3: In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on this compound kinase activity.[18][19][20]
Materials:
-
Recombinant this compound enzyme
-
Kinase buffer
-
ATP
-
This compound substrate (e.g., a specific peptide)
-
This compound inhibitor
-
Assay plate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Reaction Setup: In an assay plate, add the this compound inhibitor at various concentrations.
-
Enzyme Addition: Add the recombinant this compound enzyme to the wells.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period at room temperature.
-
Stop Reaction and Detect ADP: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.
Visualizations
Caption: The MAPK/ERK signaling pathway and the point of intervention for this compound inhibitors.
Caption: A logical workflow for troubleshooting decreased efficacy of this compound inhibitors.
Caption: Common mechanisms of acquired resistance to this compound inhibitors.
References
- 1. cusabio.com [cusabio.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]
- 6. The pharmacogenomics of drug resistance to protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures [jove.com]
- 11. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
Validating MAPK1/ERK2 as a Therapeutic Target
For the purpose of this guide, we will assume that "Mrk-1" refers to the well-studied protein kinase MAPK1 , also known as ERK2 , or its closely related isoform MAPK3 (also known as ERK1 ). These kinases are central components of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in cell proliferation, differentiation, and survival. The frequent mutation and dysregulation of this pathway in various cancers make it a key therapeutic target.
This guide provides a comparative overview of the validation of MAPK1/ERK2 as a therapeutic target, including experimental data on its inhibition and a comparison with alternative therapeutic strategies.
Target validation is a critical step in drug discovery, confirming that modulating the activity of a specific protein will have a therapeutic effect.[1] For MAPK1/ERK2, validation involves a multi-faceted approach, including genetic, biochemical, and in vivo studies.
Genetic Validation
Genetic validation techniques aim to mimic the effect of a drug by altering the expression of the target gene.
-
Gene Knockdown: This approach uses techniques like RNA interference (siRNA or shRNA) to reduce the expression of the MAPK1 gene.[2][3] Studies have shown that knockdown of MAPK1 in cancer cell lines can lead to decreased proliferation and increased apoptosis (cell death).[2]
-
Gene Knockout: This method involves the complete and permanent inactivation of the MAPK1 gene, often using CRISPR/Cas9 technology.[3][4] Knockout mouse models have been instrumental in understanding the physiological roles of MAPK1 and its importance in development and disease.[3][5]
Chemical Validation
Chemical validation utilizes small molecule inhibitors to assess the therapeutic potential of targeting MAPK1/ERK2. A vast number of inhibitors have been developed and tested.
-
Biochemical Assays: These in vitro assays measure the ability of a compound to inhibit the enzymatic activity of purified MAPK1/ERK2 protein.[6] This provides data on the potency of the inhibitor, typically expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays: These experiments assess the effect of an inhibitor on cancer cells in culture.[1] Key readouts include cell viability, proliferation, and the induction of apoptosis. The EC50 value (the concentration of a drug that gives half-maximal response) is a common metric from these assays.[7]
-
In Vivo Models: Animal models, such as patient-derived xenografts (PDXs), are crucial for evaluating the efficacy and safety of a MAPK1/ERK2 inhibitor in a living organism before clinical trials.[1]
Experimental Data: MAPK1/ERK2 Inhibitors
The development of specific and potent inhibitors of MAPK1/ERK2 has been a major focus of cancer research. The table below summarizes key data for selected MAPK1/ERK2 inhibitors.
| Inhibitor | Target(s) | IC50 (in vitro) | Cell Line Example | Effect in Cell Lines | In Vivo Model Example | Effect in Vivo |
| Ulixertinib (BVD-523) | ERK1/2 | ~1 nM | BRAF-mutant melanoma | Inhibition of proliferation | BRAF V600E melanoma xenograft | Tumor growth inhibition |
| Ravoxertinib (GDC-0994) | ERK1/2 | ~1.5 nM | KRAS-mutant colorectal cancer | Induction of apoptosis | KRAS G12D pancreatic cancer PDX | Reduced tumor volume |
| MK-8353 | ERK1/2 | ~2 nM | NRAS-mutant melanoma | Cell cycle arrest | NRAS Q61K melanoma xenograft | Tumor regression |
| LTT462 | ERK1/2 | ~0.5 nM | BRAF-mutant non-small cell lung cancer | Decreased cell viability | BRAF V600E NSCLC xenograft | Significant tumor growth delay |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
Alternative Therapeutic Strategies
While direct inhibition of MAPK1/ERK2 is a promising approach, several alternative strategies targeting the same pathway or parallel pathways are also being explored.
| Therapeutic Strategy | Target | Mechanism of Action | Advantages | Disadvantages |
| Upstream Inhibition (e.g., BRAF/MEK inhibitors) | BRAF, MEK1/2 | Prevents the activation of ERK1/2 | Clinically validated in several cancers | Development of resistance is common |
| Targeting Downstream Effectors (e.g., CDK4/6 inhibitors) | CDK4/6 | Blocks cell cycle progression downstream of ERK signaling | Effective in combination with other therapies | Limited efficacy as monotherapy in some contexts |
| Immunotherapy (e.g., Checkpoint inhibitors) | PD-1/PD-L1, CTLA-4 | Enhances the immune system's ability to recognize and attack cancer cells | Durable responses in some patients | Not effective for all tumor types; immune-related adverse events |
| Targeting Parallel Pathways (e.g., PI3K/Akt inhibitors) | PI3K, Akt | Inhibits a key survival pathway that can be co-activated with the MAPK pathway | Potential to overcome resistance to MAPK pathway inhibitors | Increased toxicity when used in combination |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
Protocol 1: Western Blot for MAPK1/ERK2 Knockdown Verification
Objective: To confirm the reduction of MAPK1/ERK2 protein levels following siRNA-mediated knockdown.
Materials:
-
HeLa cells
-
siRNA targeting MAPK1 and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: Rabbit anti-MAPK1/ERK2, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse
-
Odyssey Imaging System
Procedure:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with MAPK1 siRNA or control siRNA using Lipofectamine RNAiMAX according to the manufacturer's protocol.
-
Incubate cells for 48 hours post-transfection.
-
Lyse cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20 µg of protein lysate per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.
-
Image the membrane using an Odyssey Imaging System and quantify band intensities.
Protocol 2: Cell Viability Assay (MTT)
Objective: To determine the effect of a MAPK1/ERK2 inhibitor on the viability of cancer cells.
Materials:
-
A375 (BRAF V600E) melanoma cells
-
MAPK1/ERK2 inhibitor (e.g., Ulixertinib)
-
DMEM media with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of the MAPK1/ERK2 inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the media and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade is a key regulator of cellular processes.
Therapeutic Target Validation Workflow
References
- 1. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 2. licorbio.com [licorbio.com]
- 3. news-medical.net [news-medical.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MARK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various small-molecule inhibitors targeting the Microtubule Affinity Regulating Kinase (MARK) family. The information presented herein is intended to assist researchers in selecting the appropriate chemical tools for their studies in areas such as neurodegenerative diseases and cancer.
Introduction to MARK Kinases
The MARK family of serine/threonine kinases, comprising four isoforms (MARK1, MARK2, MARK3, and MARK4), plays a crucial role in regulating microtubule dynamics, cell polarity, and the phosphorylation of microtubule-associated proteins (MAPs) such as tau.[1] Dysregulation of MARK activity has been implicated in the pathology of Alzheimer's disease, where it contributes to the hyperphosphorylation of tau and the formation of neurofibrillary tangles, as well as in certain types of cancer.[1] This has made MARKs attractive targets for the development of therapeutic inhibitors.
Comparative Efficacy of MARK Inhibitors
The following table summarizes the in vitro efficacy of several notable MARK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; lower values indicate greater potency.
| Inhibitor | MARK1 IC50 (nM) | MARK2 IC50 (nM) | MARK3 IC50 (nM) | MARK4 IC50 (nM) | Cell-based IC50 | Reference |
| PCC0208017 | 31.4 | 33.7 | 1.8 | 2.01 | - | |
| MARK-IN-1 | <0.25 | <0.25 | <0.25 | <0.25 | - | |
| OTSSP167 | - | - | - | - | 58.88 µM (HEK-293), 48.2 µM (MCF-7) | |
| PD173952 | 10 | 52 | 100 | 3.5 | - | [2] |
| BX-795 | - | - | - | - | - | |
| BX-912 | - | - | - | - | - | |
| PKR-inhibitor | - | - | - | - |
MARK Signaling Pathway
The activity of MARK kinases is tightly regulated by upstream kinases and phosphatases. The core signaling cascade involves the activation of MARKs through phosphorylation by kinases such as MARKK (also known as TAO-1) and Liver Kinase B1 (LKB1). Conversely, Glycogen Synthase Kinase 3β (GSK3β) can phosphorylate and inhibit MARK activity. Once active, MARKs phosphorylate downstream substrates, most notably the microtubule-associated protein tau, leading to its dissociation from microtubules and subsequent microtubule destabilization.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is a general guideline for determining the IC50 of a MARK inhibitor using a commercially available ADP-Glo™ Kinase Assay kit.
Experimental Workflow
Methodology
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the MARK enzyme and a suitable substrate (e.g., a synthetic peptide) in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the MARK enzyme to the wells and incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Cellular Tau Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the effect of a MARK inhibitor on the phosphorylation of endogenous tau in a cellular context.
Methodology
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a neuronal cell line) to 70-80% confluency.
-
Treat the cells with various concentrations of the MARK inhibitor or vehicle (DMSO) for a specific duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., anti-pTau at a specific serine residue) and a primary antibody for total tau as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total tau using densitometry software.
-
Normalize the phosphorylated tau signal to the total tau signal for each sample.
-
Compare the levels of phosphorylated tau in inhibitor-treated cells to the vehicle-treated control to determine the inhibitor's efficacy in a cellular environment.[3]
-
References
Unraveling the Microtubule Orchestra: A Comparative Guide to Mrk-1/MARK Kinases
For researchers, scientists, and drug development professionals, understanding the nuances of microtubule affinity-regulating kinases (MARKs) is critical. This guide provides an objective comparison of the performance of the four MARK isoforms (MARK1, MARK2, MARK3, and MARK4), with a focus on their role in regulating microtubule dynamics, substrate specificity, and response to inhibition. Experimental data and detailed methodologies are presented to support this analysis.
Microtubule affinity-regulating kinases, with Mrk-1 (more commonly known as MARK1) as a key member, are a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes.[1][2] These enzymes act as crucial regulators of the microtubule cytoskeleton, influencing cell polarity, neuronal development, and intracellular transport.[1][3] Their primary mechanism of action involves the phosphorylation of microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4.[2][3] This phosphorylation event leads to the detachment of MAPs from microtubules, thereby increasing microtubule dynamics and instability.[2] Dysregulation of MARK activity has been implicated in various pathologies, most notably Alzheimer's disease, where hyperphosphorylation of Tau is a hallmark of the disease.[4]
Performance Comparison of MARK Isoforms
The four isoforms of MARK, while sharing a conserved catalytic domain, exhibit distinct characteristics in terms of their substrate specificity, cellular localization, and overall impact on cellular processes.
Substrate Specificity and Kinase Activity
While all MARK isoforms phosphorylate MAPs at KXGS motifs within their microtubule-binding domains, there is evidence of differential efficiency and additional substrate preferences.[2] Direct quantitative comparisons of the kinetic parameters for each isoform are not extensively available in the literature, making a definitive ranking of their catalytic efficiency challenging. However, studies have highlighted isoform-specific effects on Tau phosphorylation. For instance, MARK4 has been shown to not only increase phosphorylation at the Ser262 site of Tau but also to elevate the overall expression levels of Tau in vivo, suggesting a more pronounced role in Tau pathology.[5]
Table 1: General Comparison of MARK Isoform Characteristics
| Feature | MARK1 (this compound) | MARK2 | MARK3 | MARK4 |
| Primary Substrates | Tau, MAP2, MAP4 | Tau, MAP2, MAP4 | Tau, MAP2, MAP4 | Tau, MAP2, MAP4 |
| Key Cellular Roles | Neuronal polarity, cell cycle | Neuronal polarity, cell migration | Cell polarity, cell cycle | Cell polarity, ciliogenesis |
| Subcellular Localization | Cytoplasm, plasma membrane | Cytoplasm, enriched at the plasma membrane | Cytoplasm | Cytoplasm, centrosomes |
| Disease Association | Alzheimer's Disease | Alzheimer's Disease, Cancer | Cancer | Alzheimer's Disease, Cancer |
Inhibitor Sensitivity
The sensitivity of MARK isoforms to various kinase inhibitors can provide insights into the structural differences in their active sites and aid in the development of isoform-selective therapeutics. Staurosporine, a broad-spectrum kinase inhibitor, demonstrates potent inhibition across all four MARK isoforms, with IC50 values in the low nanomolar range. This suggests a high degree of conservation within the ATP-binding pocket of the MARK family.
Table 2: Comparative IC50 Values of Staurosporine against MARK Isoforms
| Kinase Isoform | IC50 (µM) |
| MARK1 | 0.0001 |
| MARK2 | 0.0001 |
| MARK3 | 0.0001 |
| MARK4 | 0.0001 |
| Data sourced from a single high-throughput screening study and may vary depending on assay conditions.[6] |
Signaling Pathways
The activity of MARK kinases is primarily regulated by upstream kinases that phosphorylate a conserved threonine residue in their activation loop. The two major upstream activators identified are Liver Kinase B1 (LKB1) and MARKK (also known as TAO1).[4][7] Once activated, MARK kinases phosphorylate their downstream substrates, leading to the modulation of microtubule-dependent processes.
Experimental Protocols
In Vitro Kinase Assay for MARK Activity
This protocol describes a general method for measuring the activity of MARK kinases using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[6]
Materials:
-
Recombinant MARK kinase (MARK1, MARK2, MARK3, or MARK4)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate (e.g., a synthetic peptide derived from a known MAP phosphorylation site or a full-length MAP like Tau)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Dilute the MARK enzyme, substrate, and ATP to their desired concentrations in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µl of test compound (or DMSO for control)
-
2 µl of diluted MARK enzyme
-
2 µl of a mixture of substrate and ATP
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
Microtubule Co-sedimentation Assay
This assay is used to determine the effect of MARK-mediated phosphorylation on the binding of MAPs to microtubules.
Materials:
-
Purified tubulin
-
GTP
-
Taxol (paclitaxel)
-
Recombinant MARK kinase
-
Recombinant MAP (e.g., Tau)
-
ATP
-
Phosphorylation buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Microtubule cushion buffer (e.g., phosphorylation buffer with 60% glycerol)
-
Ultracentrifuge
Procedure:
-
Microtubule Polymerization: Polymerize tubulin into microtubules by incubation with GTP and taxol.
-
Phosphorylation Reaction: Incubate the MAP with the MARK kinase in the presence of ATP to allow for phosphorylation. A control reaction without ATP should be run in parallel.
-
Co-sedimentation: Mix the phosphorylated or unphosphorylated MAP with the pre-formed microtubules and incubate to allow binding.
-
Centrifugation: Layer the mixture over a microtubule cushion buffer and centrifuge at high speed to pellet the microtubules and any bound proteins.
-
Analysis: Carefully separate the supernatant (containing unbound MAP) and the pellet (containing microtubules and bound MAP). Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of MAP in each fraction. A decrease in the amount of MAP in the pellet in the phosphorylated sample compared to the control indicates that phosphorylation reduces the affinity of the MAP for microtubules.
Conclusion
The MARK family of kinases, including the initially described this compound (MARK1), are critical regulators of microtubule dynamics with distinct and overlapping functions. While they share a common mechanism of phosphorylating MAPs, emerging evidence points to isoform-specific roles in cellular processes and disease. MARK4, in particular, appears to have a more pronounced involvement in the pathology of Alzheimer's disease. Further research, including detailed kinetic analyses and comprehensive substrate profiling for each isoform, is necessary to fully elucidate their individual contributions and to develop targeted therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and contribute to a deeper understanding of this important kinase family.
References
- 1. Regulation of cell polarity by PAR-1/MARK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MARKs (MAP/microtubule affinity-regulating kinases), microtubule dynamics and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Microtubule affinity-regulating kinases are potential druggable targets for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. MARKK, a Ste20‐like kinase, activates the polarity‐inducing kinase MARK/PAR‐1 | The EMBO Journal [link.springer.com]
A Researcher's Guide to MARK1 Antibody Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of a highly specific and reliable antibody is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of commercially available antibodies targeting the Microtubule Affinity Regulating Kinase 1 (MARK1), with a focus on their cross-reactivity with other members of the MARK family.
MARK1 is a serine/threonine kinase that plays a crucial role in regulating microtubule dynamics, cell polarity, and neuronal development. Due to the high degree of homology within the catalytic domains of the four MARK family members (MARK1, MARK2, MARK3, and MARK4), antibody cross-reactivity is a significant concern that can lead to misinterpretation of experimental results. This guide aims to provide objective data and detailed protocols to aid in the selection of the most suitable MARK1 antibody for your research needs.
Understanding the MARK Signaling Pathway
The MARK family of kinases are key regulators of microtubule-associated proteins (MAPs), including Tau, MAP2, and MAP4. Phosphorylation of these MAPs by MARK kinases leads to their detachment from microtubules, thereby increasing microtubule dynamics. This process is essential for various cellular functions, including cell division, migration, and the establishment of cell polarity. The signaling cascade is initiated by upstream kinases that activate MARKs, which in turn phosphorylate their downstream targets.
Comparison of Commercially Available MARK1 Antibodies
The following tables summarize the characteristics and available validation data for a selection of commercially available MARK1 antibodies. It is important to note that while manufacturers provide validation data, independent verification is highly recommended.
Table 1: Overview of Selected Commercial MARK1 Antibodies
| Antibody Name/ID | Manufacturer | Host Species | Clonality | Immunogen | Applications (Manufacturer Validated) |
| Antibody A | Vendor 1 | Rabbit | Polyclonal | Synthetic peptide corresponding to the N-terminus of human MARK1 | WB, IHC, IF, IP |
| Antibody B | Vendor 2 | Mouse | Monoclonal | Recombinant fragment of human MARK1 | WB, ELISA |
| Antibody C | Vendor 3 | Rabbit | Polyclonal | Synthetic peptide from the C-terminal region of human MARK1 | WB, IHC |
| Antibody D | Vendor 4 | Goat | Polyclonal | Full-length recombinant human MARK1 | WB, IF |
Table 2: Summary of Cross-Reactivity Data (Hypothetical Data Based on Typical Findings)
| Antibody Name/ID | MARK1 Reactivity | MARK2 Cross-Reactivity | MARK3 Cross-Reactivity | MARK4 Cross-Reactivity | Data Source |
| Antibody A | +++ | ++ | + | +/- | Manufacturer Data / Literature Review |
| Antibody B | +++ | +/- | - | - | Manufacturer Data / Knockout Validation |
| Antibody C | +++ | + | +/- | - | Manufacturer Data |
| Antibody D | +++ | ++ | ++ | + | Manufacturer Data / Literature Review |
(+++ High Reactivity, ++ Moderate Reactivity, + Low Reactivity, +/- Ambiguous/Weak Reactivity, - No Reactivity)
Experimental Protocols for Antibody Validation
To ensure the specificity and reliability of your chosen MARK1 antibody, we provide detailed protocols for key validation experiments.
Experimental Workflow for Antibody Specificity Validation
A rigorous validation workflow is essential to confirm antibody specificity. The ideal approach involves using knockout (KO) cell lines to create true negative controls.
Western Blotting Protocol for Cross-Reactivity Assessment
This protocol is designed to assess the cross-reactivity of a MARK1 antibody against other MARK family members using lysates from cells overexpressing each MARK protein or from knockout cell lines.
Materials:
-
Cell lysates from wild-type, MARK1 KO, MARK2 KO, MARK3 KO, and MARK4 KO cells (or cells overexpressing each MARK isoform).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody (MARK1 antibody to be tested).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. The percentage of the gel should be optimized based on the molecular weight of MARK proteins (~85-90 kDa).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary MARK1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Expected Results: A highly specific MARK1 antibody will show a strong band at the correct molecular weight only in the lane corresponding to wild-type or MARK1-overexpressing lysate and will show no or minimal signal in the lanes with lysates from MARK1 KO or other MARK family member KO/overexpressing cells.
Immunofluorescence Protocol for Specificity and Localization
This protocol allows for the visualization of MARK1 localization within the cell and further confirms antibody specificity.
Materials:
-
Cells grown on coverslips (wild-type and MARK1 KO).
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS).
-
Primary antibody (MARK1 antibody).
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a culture dish and grow to 60-70% confluency.
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary MARK1 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS in the dark.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a confocal microscope.
Expected Results: A specific MARK1 antibody will show a distinct staining pattern in wild-type cells, consistent with its known subcellular localization (e.g., cytoplasm, cytoskeleton). In MARK1 KO cells, no specific staining should be observed, confirming the antibody's specificity.
Conclusion
The selection of a highly specific MARK1 antibody is critical for obtaining reliable and reproducible experimental data. Due to the high homology among MARK family members, thorough validation of antibody specificity and cross-reactivity is essential. This guide provides a framework for comparing commercially available MARK1 antibodies and detailed protocols for their validation. Researchers are strongly encouraged to perform their own validation experiments using the protocols outlined here to ensure the suitability of their chosen antibody for their specific application. The use of knockout cell lines as negative controls is the gold standard for confirming antibody specificity. By following these guidelines, researchers can increase the confidence in their findings and contribute to more robust and reproducible science.
comparative analysis of Mrk-1 orthologs
A Comparative Analysis of Mrk-1 Orthologs for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Microtubule Affinity-Regulating Kinase 1 (this compound) orthologs, crucial serine/threonine kinases involved in cell polarity, microtubule dynamics, and various signaling pathways. Understanding the similarities and differences between these orthologs is vital for researchers in cell biology, neuroscience, and cancer biology, as well as for professionals in drug development targeting these kinases.
Introduction to the this compound/MARK Family
The this compound/MARK (Microtubule Affinity-Regulating Kinase) family of proteins, also known as Par-1 (partitioning-defective 1), are highly conserved kinases across eukaryotes, from yeast to humans.[1] They play pivotal roles in establishing cell polarity, regulating the cytoskeleton, and are implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.[2][3] The human genome contains four orthologs: MARK1, MARK2, MARK3, and MARK4.[2] Key orthologs in model organisms include par-1 in Caenorhabditis elegans and Drosophila melanogaster, KIN1 and KIN2 in Saccharomyces cerevisiae, and Mark1 in Mus musculus.
Ortholog Identification and Accession
A compilation of this compound orthologs from key model organisms is presented below, providing a reference for further investigation.
| Species | Gene Symbol | Protein Name | UniProt Accession | NCBI Gene ID |
| Homo sapiens | MARK1 | Microtubule affinity-regulating kinase 1 | Q9H4A3 | 4139 |
| MARK2 | Microtubule affinity-regulating kinase 2 | Q7KZI7 | 2011 | |
| MARK3 | Microtubule affinity-regulating kinase 3 | P27448 | 4140 | |
| MARK4 | Microtubule affinity-regulating kinase 4 | Q96L34 | 57787 | |
| Mus musculus | Mark1 | Microtubule affinity-regulating kinase 1 | Q8VHJ5 | 226778 |
| C. elegans | par-1 | Serine/threonine-protein kinase par-1 | P21285 | 176887 |
| D. melanogaster | par-1 | Serine/threonine-protein kinase par-1 | P23214 | 34486 |
| S. cerevisiae | KIN1 | Serine/threonine-protein kinase KIN1 | P06817 | 851610 |
| KIN2 | Serine/threonine-protein kinase KIN2 | P15501 | 856019 |
Comparative Performance and Kinase Activity
Direct quantitative comparison of the kinetic parameters (e.g., Vmax, Km) of this compound orthologs under standardized conditions is limited in the current literature. However, qualitative and semi-quantitative data provide insights into their differential activities and regulation.
| Ortholog | Relative Activity/Substrate Preference | Regulation Highlights | Key Functions |
| Human MARK1-4 | Isoforms exhibit differential subcellular localization, which likely influences substrate access.[4] MARK2 and MARK4 are the predominant isoforms in certain tissues like the testis.[5] | Activated by LKB1 and MARKK/TAO-1.[3][6] Activity is also regulated by autoinhibition via the KA1 domain. | Phosphorylation of microtubule-associated proteins (MAPs) like Tau, MAP2, and MAP4. Involved in Wnt and Hippo signaling pathways.[2] |
| C. elegans par-1 | Essential for establishing anterior-posterior polarity in the early embryo.[1] | Localized to the posterior cortex of the zygote. | Asymmetric cell division and partitioning of cellular components. |
| D. melanogaster par-1 | Regulates oocyte polarity and microtubule organization.[1] | Localized to the posterior of the oocyte. | Establishment of embryonic axes. |
| S. cerevisiae KIN1/2 | Involved in the regulation of exocytosis and cell wall integrity. | Exhibit partial functional redundancy. | Cell polarity and secretion. |
| Mus musculus Mark1 | Orthologous functions to human MARK1, involved in neuronal development and microtubule dynamics. | Activated by LKB1 and MARKK/TAO-1. | Neuronal migration and polarity. |
One study reported that recombinant MARK2 has a low basal kinase activity that can be increased approximately 10-fold upon activation by its upstream kinase, MARKK.[7] Another study noted that a peptide inhibitor demonstrated greater inhibition of MARK4 compared to other human isoforms, suggesting potential differences in their active sites.
Signaling Pathways
This compound/MARK kinases are key components of conserved signaling pathways that regulate their activity and mediate their downstream effects. Two major activating pathways are the LKB1 and the MARKK/TAO-1 pathways.
LKB1-MARK Signaling Pathway
The tumor suppressor kinase LKB1, in a complex with STRAD and MO25, directly phosphorylates and activates all four human MARK isoforms.[6] This pathway is crucial for establishing and maintaining cell polarity.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. A genetic screen identifies an LKB1-MARK signalling axis controlling the Hippo-YAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MARKK, a Ste20-like kinase, activates the polarity-inducing kinase MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Antiviral Potential of CMPD167: A Comparative Guide for Researchers
For Immediate Release
In the ongoing quest for novel antiviral therapeutics, the small molecule CMPD167 has emerged as a potent inhibitor of viral entry. This guide offers a comprehensive validation of its antiviral activity, presenting a detailed comparison with other alternatives, supported by experimental data and protocols for the research and drug development community.
Executive Summary
CMPD167, also known as MRK-1, is a C-C chemokine receptor type 5 (CCR5) antagonist. It effectively blocks the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells by binding to the CCR5 co-receptor and preventing its interaction with the viral envelope glycoprotein (B1211001) gp120. This guide provides a head-to-head comparison of CMPD167 with the approved CCR5 antagonist, Maraviroc, and other notable compounds in this class, highlighting its potent antiviral efficacy.
Comparative Antiviral Activity
The antiviral potency of CMPD167 has been evaluated in various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values of CMPD167 and its counterparts against R5-tropic HIV-1 strains.
| Compound | Target | Virus Strain | Assay Type | IC50 (nM) | Cell Line |
| CMPD167 (this compound) | CCR5 | SHIV-162P3 | Viral Entry Assay | < 1 | TZM-bl |
| Maraviroc | CCR5 | HIV-1 Ba-L | Viral Entry Assay | 2.1 | TZM-bl |
| Aplaviroc | CCR5 | HIV-1 Ba-L | Viral Entry Assay | 0.8 | TZM-bl |
| Vicriviroc | CCR5 | HIV-1 Ba-L | Viral Entry Assay | 0.5 | TZM-bl |
Note: Data is compiled from various preclinical studies. IC50 values can vary based on the specific experimental conditions, including the viral isolate and cell line used.
Mechanism of Action: Blocking the Gateway to Infection
CMPD167 functions as a non-competitive allosteric inhibitor of CCR5. The entry of R5-tropic HIV-1 into a host T-cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the primary CD4 receptor. This interaction induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent binding to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. CMPD167 binds to a transmembrane pocket of CCR5, inducing a conformational change in the receptor that prevents its recognition by the gp120-CD4 complex, thereby halting the fusion process and viral entry.[1][2][3]
Experimental Protocols
The validation of CMPD167's antiviral activity relies on robust in vitro assays. Below are detailed methodologies for key experiments.
Phenotypic Viral Entry Assay (Luciferase Reporter Assay)
This assay quantifies the ability of a compound to inhibit viral entry by measuring the activity of a reporter gene (luciferase) expressed upon successful viral infection.
Materials:
-
Target Cells: TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene).
-
Virus: R5-tropic HIV-1 pseudovirus or infectious molecular clone.
-
Test Compound: CMPD167.
-
Control Compounds: Maraviroc (positive control), DMSO (vehicle control).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Luciferase Assay System: Commercially available kit.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of CMPD167 and control compounds in culture medium.
-
Infection: Pre-incubate the virus with the diluted compounds for 1 hour at 37°C.
-
Remove the medium from the cells and add the virus-compound mixture.
-
Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
CCR5 Binding Assay
This assay determines the affinity of the compound for the CCR5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the CCR5 receptor.
-
Radioligand: [125I]-MIP-1β (a natural ligand for CCR5).
-
Test Compound: CMPD167.
-
Scintillation Counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of CMPD167.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Determine the concentration of CMPD167 that displaces 50% of the radioligand (IC50) to calculate its binding affinity (Ki).
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical validation of a novel CCR5 antagonist like CMPD167.
Conclusion
CMPD167 demonstrates potent in vitro activity against R5-tropic HIV-1, positioning it as a promising candidate for further preclinical and clinical development. Its mechanism of action as a CCR5 antagonist offers a valuable therapeutic strategy for the treatment of HIV-1 infection. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to objectively evaluate and build upon the existing knowledge of this compelling antiviral compound.
References
A Comparative Guide to Mrk-1 Kinase Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three distinct assay methods for measuring the activity of Mitogen-activated protein kinase 1 (Mrk-1), also known as Extracellular signal-regulated kinase 2 (ERK2). The selection of an appropriate assay is critical for robust and reliable data in kinase research and drug discovery. Here, we compare a luminescence-based biochemical assay (ADP-Glo™), a time-resolved fluorescence resonance energy transfer (TR-FRET)-based biochemical assay (LanthaScreen™), and a cell-based immunofluorescence assay (In-Cell Western).
At a Glance: Performance Comparison of this compound Assays
The following table summarizes the key quantitative performance metrics for the discussed this compound assay methods. Direct comparison of IC50 values should be approached with caution due to inherent differences in assay principles and conditions.
| Feature | ADP-Glo™ Kinase Assay | LanthaScreen™ TR-FRET Kinase Assay | In-Cell Western Assay |
| Assay Principle | Luminescence-based detection of ADP production. | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay. | Quantitative immunofluorescence of phosphorylated substrate in fixed cells. |
| Assay Format | Homogeneous, multiwell plate | Homogeneous, multiwell plate | Adherent cell culture in multiwell plates |
| Throughput | High-throughput adaptable | High-throughput adaptable | Medium- to high-throughput |
| Z'-factor | Typically > 0.7 (General kinase assays) | 0.95 for this compound[1] | Not typically reported, depends on antibody and cell system |
| IC50 Value (Staurosporine) | Available (e.g., ~16.8nM for MARK1) | Available for various inhibitors | Dependent on cell permeability and cellular factors |
| Key Advantages | High sensitivity, broad dynamic range, resistant to ATP interference. | Ratiometric measurement reduces interference, stable signal. | Provides data in a more physiologically relevant cellular context. |
| Key Limitations | Indirect measurement of phosphorylation. | Requires specific tracer and antibody pairs. | Less direct measurement of kinase activity, potential for off-target effects. |
Signaling Pathway of this compound (MAPK/ERK Pathway)
This compound is a key component of the MAPK/ERK signaling cascade, a central pathway that regulates a wide variety of cellular processes including proliferation, differentiation, and survival. The pathway is initiated by extracellular signals that lead to the activation of a cascade of protein kinases.
Experimental Methodologies
This section provides detailed experimental protocols for each of the compared this compound assay methods.
ADP-Glo™ Kinase Assay (Luminescence-based)
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.
-
Prepare Reagents : Prepare 1X kinase buffer, ATP solution, and substrate solution. The final ATP concentration should be at or near the Km for this compound.
-
Set up Kinase Reaction : In a 384-well plate, add 2.5 µL of 2X this compound enzyme solution.
-
Add Compounds : Add 0.5 µL of test compound or vehicle (e.g., DMSO).
-
Initiate Reaction : Add 2.5 µL of 2X substrate/ATP mix to initiate the reaction. The final reaction volume is 5 µL.
-
Incubate : Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP : Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence : Read the plate using a luminometer. The luminescent signal is proportional to the ADP produced and inversely proportional to the kinase activity in the presence of an inhibitor.
LanthaScreen™ TR-FRET Kinase Assay
The LanthaScreen™ TR-FRET Kinase Assay is a binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The assay uses a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer. When the tracer is bound to the kinase, FRET occurs between the terbium donor and the tracer acceptor. An inhibitor will compete with the tracer for the ATP binding site, leading to a decrease in the FRET signal.
-
Prepare Reagents : Prepare 1X Kinase Buffer A, a dilution series of the test compound, a 2X kinase/antibody mixture, and a 4X tracer solution.
-
Add Compound : To a 384-well plate, add 4 µL of the 4X test compound dilution.
-
Add Kinase/Antibody : Add 8 µL of the 2X this compound/anti-tag antibody mixture.
-
Add Tracer : Add 4 µL of the 4X fluorescent tracer. The final volume is 16 µL.
-
Incubate : Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure TR-FRET : Read the plate on a TR-FRET compatible plate reader, with excitation at approximately 340 nm and emission at 495 nm (terbium) and 520 nm (tracer).
-
Data Analysis : Calculate the emission ratio (520 nm / 495 nm). A decrease in the ratio indicates inhibition of tracer binding.
In-Cell Western Assay
The In-Cell Western assay is a quantitative immunofluorescence method performed in microplates to measure protein levels and post-translational modifications within fixed cells.[1][2] For this compound, this assay can quantify the phosphorylation of this compound or its downstream substrates in response to stimuli and potential inhibitors. This provides a more physiologically relevant assessment of compound efficacy.
References
Validating the Mrk-1 Knockout Mouse Model: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a knockout (KO) mouse model is paramount to ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of the Mrk-1 (MARK1) knockout mouse model with wild-type counterparts, supported by experimental data and detailed protocols for key validation assays. The information herein is intended to assist in the objective assessment of this model's performance and its suitability for various research applications.
Microtubule Affinity Regulating Kinase 1 (MARK1) is a serine/threonine kinase implicated in the regulation of microtubule dynamics, cell polarity, and neuronal development. Its dysfunction has been associated with neurological disorders, making the this compound knockout mouse a valuable tool for investigating disease mechanisms and testing potential therapeutics. This guide outlines the essential steps and comparative data for the validation of this important research model.
Genotypic Validation: Confirming the Knockout
The foundational step in validating any knockout mouse model is to confirm the successful deletion or inactivation of the target gene at the genomic level. This is typically achieved through Polymerase Chain Reaction (PCR) analysis of genomic DNA extracted from tail biopsies.
Table 1: Comparison of Genotypic Validation Results
| Genotype | Expected PCR Product Size (bp) | Observed PCR Product Size (bp) | Interpretation |
| Wild-Type (+/+) | ~250 | 242 | Presence of the intact this compound allele |
| Heterozygous (+/-) | ~250 and ~350 | 242 and 341 | Presence of one intact and one knocked-out this compound allele |
| Homozygous (-/-) | ~350 | 341 | Complete knockout of the this compound allele |
Note: The expected and observed PCR product sizes are illustrative and may vary depending on the specific targeting strategy and primer design. The provided observed sizes are based on a conditional knockout mouse model where LoxP sites were inserted.[1]
Experimental Protocol: PCR Genotyping
This protocol outlines a standard procedure for genotyping this compound knockout mice.
1. DNA Extraction:
-
Obtain a small tail biopsy (~1-2 mm) from each mouse.
-
Extract genomic DNA using a commercially available kit or a standard phenol-chloroform extraction method.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the wild-type and knockout alleles.
-
Primer Design: Specific primers flanking the targeted region of the this compound gene are crucial. For a conditional knockout model with loxP sites, primers can be designed to amplify different sized fragments for the wild-type and floxed alleles.
-
Cycling Conditions:
-
Initial denaturation: 94°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 30-60 seconds (dependent on amplicon size).
-
-
Final extension: 72°C for 5-10 minutes.
-
3. Gel Electrophoresis:
-
Separate the PCR products on a 1.5-2% agarose (B213101) gel.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Compare the band sizes to a DNA ladder to determine the genotype.
Experimental Workflow for Genotyping
Proteomic Validation: Verifying Protein Absence
Following genotypic confirmation, it is essential to demonstrate the absence of the MARK1 protein in the knockout mice. Western blotting is the standard technique for this purpose, allowing for the sensitive detection and quantification of specific proteins in tissue lysates.
Table 2: Comparative Western Blot Analysis of MARK1 Protein Levels
| Genotype | Brain Tissue | Relative MARK1 Protein Level (%) |
| Wild-Type (+/+) | Cortex | 100 |
| Wild-Type (+/+) | Hippocampus | 100 |
| Homozygous (-/-) | Cortex | <20 |
| Homozygous (-/-) | Hippocampus | <20 |
Note: Data is based on a conditional knockout model, where a decrease of over 80% in MARK1 protein was observed in cortical and hippocampal tissue of mutant mice compared to wild-type controls.[1] The residual protein expression is likely due to the presence of MARK1 in cell types not targeted by the Cre recombinase, such as inhibitory neurons.[1]
Experimental Protocol: Western Blotting
This protocol provides a general guideline for performing Western blot analysis for MARK1 protein in mouse brain tissue.
1. Protein Extraction:
-
Dissect the brain region of interest (e.g., cortex, hippocampus) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MARK1 overnight at 4°C. A dilution of 1:1000 is a common starting point, but should be optimized.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading across lanes.
Workflow for Western Blot Validation
Phenotypic Characterization: Assessing Functional Consequences
Validating the functional consequences of the this compound gene knockout is crucial. This involves a battery of behavioral and physiological tests to compare the phenotype of the knockout mice with their wild-type littermates. Given MARK1's role in the nervous system, a focus on neurological and behavioral phenotypes is particularly relevant.
Behavioral Phenotyping
A range of behavioral assays can be employed to assess cognitive function, anxiety levels, and motor coordination.
Table 3: Comparative Behavioral Phenotyping Data (Illustrative)
| Behavioral Test | Metric | Wild-Type (Mean ± SEM) | This compound KO (Mean ± SEM) | Interpretation |
| Open Field Test | Total Distance Traveled (cm) | 3500 ± 250 | 4500 ± 300 | Potential hyperactivity in KO mice |
| Time in Center (%) | 15 ± 2 | 10 ± 1.5 | Potential increased anxiety in KO mice | |
| Elevated Plus Maze | Time in Open Arms (%) | 40 ± 5 | 25 ± 4 | Increased anxiety-like behavior in KO mice |
| Morris Water Maze | Escape Latency (s) - Day 5 | 15 ± 2 | 25 ± 3 | Impaired spatial learning in KO mice |
| Fear Conditioning | Freezing (%) - Context Test | 60 ± 5 | 40 ± 6 | Impaired contextual fear memory in KO mice |
Note: The data presented in this table are illustrative and represent the types of quantitative comparisons that should be made. Specific results will vary depending on the experimental conditions and the specific this compound knockout model used.
Electrophysiological Phenotyping
To investigate the impact of this compound knockout on synaptic function, electrophysiological recordings from brain slices can be performed. Long-term potentiation (LTP), a cellular correlate of learning and memory, is a key measure of synaptic plasticity.
Table 4: Comparative Electrophysiological Data (Illustrative)
| Electrophysiological Assay | Metric | Wild-Type (Mean ± SEM) | This compound KO (Mean ± SEM) | Interpretation |
| Long-Term Potentiation (LTP) | fEPSP Slope (% of baseline) | 150 ± 10 | 110 ± 8 | Impaired hippocampal LTP in KO mice |
| Paired-Pulse Facilitation (PPF) | PPF Ratio (50ms interval) | 1.4 ± 0.1 | 1.4 ± 0.1 | No significant change in presynaptic release probability |
Note: This data is illustrative. Detailed electrophysiological characterization is necessary to fully understand the synaptic deficits in this compound knockout mice.
MARK1 Signaling Pathway
MARK1 is a key component of intracellular signaling cascades. Understanding its position within these pathways is crucial for interpreting the phenotypic consequences of its knockout. MARK1 is known to be activated downstream of NMDA receptors and Protein Kinase A (PKA), and it subsequently phosphorylates microtubule-associated proteins (MAPs), such as Tau.
This guide provides a framework for the validation of the this compound knockout mouse model. The presented data and protocols should be adapted and optimized for specific experimental contexts. Rigorous and comprehensive validation is the cornerstone of impactful and reproducible biomedical research.
References
A Head-to-Head Comparison of MAPKAPK2 (MK2) and MARK2: Two Distinct Serine/Threonine Kinases
In the landscape of cellular signaling, the precise regulation of protein function through phosphorylation is paramount. Among the key orchestrators of these processes are protein kinases. This guide provides a detailed, head-to-head comparison of two important serine/threonine kinases: Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2), commonly known as MK2, and Microtubule Affinity Regulating Kinase 2 (MARK2). While their names bear a superficial resemblance, MK2 and MARK2 are distinct enzymes with unique upstream activators, downstream substrates, and cellular functions. This document, intended for researchers, scientists, and drug development professionals, will objectively compare their biochemical properties, roles in signaling pathways, and the experimental methodologies used to study them, supported by available data.
Core Functional Differences
MAPKAPK2 (MK2) is a key downstream effector of the p38 MAPK signaling pathway, a cascade primarily activated by cellular stressors and inflammatory cytokines.[1] Consequently, MK2 plays a critical role in the inflammatory response, cell cycle regulation, and cell survival.[1][2] Its substrates are often involved in the regulation of cytokine production and mRNA stability.[3][4]
MARK2 , also known as Par-1b, is a member of the AMP-activated protein kinase (AMPK) family.[5] It is a crucial regulator of cell polarity, microtubule dynamics, and intracellular transport.[6][7] MARK2 phosphorylates microtubule-associated proteins (MAPs), such as Tau, leading to their detachment from microtubules and thereby increasing microtubule dynamics.[7]
Quantitative Comparison of Biochemical Properties
| Property | MAPKAPK2 (MK2) | MARK2 |
| Primary Function | Inflammatory response, stress signaling, cell cycle control[1][2] | Cell polarity, microtubule stability, neuronal function[6][7] |
| Upstream Activator | p38 MAPK[2][8] | LKB1, TAO1[9] |
| Key Substrates | HSP27, Tristetraprolin (TTP), Cdc25B/C[4][10] | Tau, MAP2, MAP4[7] |
| Phosphorylation Motif | Often targets serine residues in specific consensus sequences | Phosphorylates serine residues within a KXGS motif in its substrates[1] |
| Inhibitors (Example IC50) | PF-3644022: 5.3 nMMK2-IN-3 Hydrate: 0.85 nM[11] | Staurosporine: 9 nMSunitinib: 8900 nM[12] |
Signaling Pathways
The signaling cascades leading to the activation of MK2 and MARK2 are distinct, reflecting their different cellular roles.
MAPKAPK2 (MK2) Signaling Pathway
MK2 is a central component of the p38 MAPK pathway. Upon stimulation by stressors like UV radiation, inflammatory cytokines, or lipopolysaccharide (LPS), a cascade of kinases is activated, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2, which in turn phosphorylates its downstream targets to mediate the cellular response.[13]
MARK2 Signaling Pathway
MARK2 is activated by upstream kinases such as Liver Kinase B1 (LKB1) and Thousand-and-one amino acid kinase 1 (TAO1).[9] Once activated, MARK2 phosphorylates MAPs, primarily Tau, at specific serine residues. This phosphorylation event causes the MAPs to detach from microtubules, leading to increased microtubule instability and dynamics, which is crucial for processes like cell division and the establishment of cell polarity.
Experimental Protocols
The characterization of kinase activity is fundamental to understanding the function of enzymes like MK2 and MARK2. Below is a generalized protocol for an in vitro kinase assay applicable to both, followed by specifics for each kinase.
General In Vitro Kinase Assay Protocol
This protocol outlines the measurement of kinase activity by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific peptide substrate.
Materials:
-
Purified active kinase (MK2 or MARK2)
-
Specific peptide substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid wash buffer
-
Scintillation counter and vials
Workflow:
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose P81 paper square.
-
Washing: Wash the P81 paper squares multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
Specifics for MK2 and MARK2 Kinase Assays
-
MAPKAPK2 (MK2) Assay:
-
Substrate: A commonly used substrate is a synthetic peptide derived from HSP27.[14]
-
-
MARK2 Assay:
-
Substrate: A synthetic peptide derived from the first repeat of the Tau protein, containing the KXGS motif, is often used.[1]
-
Conclusion
MAPKAPK2 (MK2) and MARK2 are distinct serine/threonine kinases with divergent roles in cellular signaling. MK2, a component of the p38 MAPK pathway, is a key mediator of the inflammatory response. In contrast, MARK2 governs cell polarity and microtubule stability. Their distinct upstream activators, substrate specificities, and physiological functions underscore the importance of precise nomenclature and a clear understanding of their respective signaling pathways for researchers in cell biology and drug discovery. The experimental protocols outlined provide a framework for the further characterization and investigation of these important enzymes.
References
- 1. Microtubule Affinity-regulating Kinase 2 (MARK2) Turns on Phosphatase and Tensin Homolog (PTEN)-induced Kinase 1 (PINK1) at Thr-313, a Mutation Site in Parkinson Disease: EFFECTS ON MITOCHONDRIAL TRANSPORT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPKAPK2 - Wikipedia [en.wikipedia.org]
- 3. MAPKAP kinases MK2 and MK3 in inflammation: complex regulation of TNF biosynthesis via expression and phosphorylation of tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAPKAPK2: the master regulator of RNA-binding proteins modulates transcript stability and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. MARK2 - Wikipedia [en.wikipedia.org]
- 7. Gene - MARK2 [maayanlab.cloud]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of novel phosphorylation sites required for activation of MAPKAP kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Tissue expression of MAPKAPK2 - Summary - The Human Protein Atlas [proteinatlas.org]
Unraveling the G2/M Checkpoint: A Comparative Guide to Key Kinase Regulators
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cell cycle control is paramount. The G2/M checkpoint, a critical guardian of genomic integrity, prevents cells with damaged DNA from entering mitosis. This guide provides a comprehensive comparison of the established and emerging kinase players in G2/M arrest, with a special focus on the potential role of Myt1-related kinase (MRK), also known as CDK-like kinase 1 (CLK1).
The transition from the G2 to the M phase is a tightly orchestrated process governed by a network of kinases and phosphatases. While the roles of kinases such as Myt1, Wee1, and the Chk1/2-ATM/ATR pathways are well-documented, the involvement of MRK/CLK1 in directly regulating G2/M arrest is an area of ongoing investigation. This guide will objectively compare the performance of these key kinases, presenting supporting experimental data and detailed methodologies to facilitate further research and drug discovery efforts.
The Gatekeepers of Mitosis: A Head-to-Head Comparison
The decision to enter mitosis is primarily controlled by the activation of the Cyclin B1/CDK1 complex. Several kinases act as negative regulators of this complex, ensuring that the cell does not divide prematurely. Here, we compare the functions of MRK/CLK1 against the established G2/M checkpoint kinases.
| Kinase | Primary Function in G2/M Arrest | Substrates | Mechanism of Action |
| MRK/CLK1 | Primarily regulates pre-mRNA splicing. Emerging evidence suggests a potential indirect role in cell cycle progression, with some studies showing G2/M arrest upon its inhibition. | Serine/Arginine-rich (SR) splicing factors.[1] Potential cell cycle substrates are under investigation. | Primarily modulates the splicing of genes involved in cell cycle, growth, and survival.[2][3] Inhibition may lead to the production of non-functional cell cycle proteins, indirectly causing G2/M arrest. |
| Myt1 | Direct inhibitor of CDK1. A key gatekeeper of the G2/M checkpoint.[4][5] | CDK1 (phosphorylates Threonine 14 and Tyrosine 15).[4] | Phosphorylates and inactivates the Cyclin B1/CDK1 complex, preventing entry into mitosis.[4] Its overexpression can lead to resistance to drugs that target other G2/M checkpoint kinases.[6] |
| Wee1 | A primary inhibitor of CDK1, acting as a crucial component of the G2/M checkpoint.[7] | CDK1 (phosphorylates Tyrosine 15).[7] | Phosphorylates the ATP-binding site of CDK1, thereby inhibiting its kinase activity and halting the cell cycle at the G2 phase.[7] |
| Chk1/2 | Central transducers in the DNA damage response pathway, leading to G2/M arrest.[8] | Cdc25 phosphatases, p53.[5][9] | Activated by ATM/ATR kinases in response to DNA damage. Phosphorylate and inactivate Cdc25 phosphatases, which are required for CDK1 activation. Can also activate p53 to induce cell cycle arrest.[5][8][9] |
| ATM/ATR | Apical kinases that sense DNA damage and initiate the G2/M checkpoint signaling cascade.[10][11] | Chk1, Chk2, p53, and numerous other DNA repair and cell cycle proteins.[10][11] | Recruited to sites of DNA damage, they phosphorylate and activate downstream kinases like Chk1 and Chk2, triggering a cascade that leads to the inhibition of the Cyclin B1/CDK1 complex and G2/M arrest.[10][11] |
Experimental Deep Dive: Methodologies for G2/M Arrest Analysis
To investigate the role of kinases in G2/M arrest, a combination of cellular and biochemical assays is employed. Below are detailed protocols for key experiments.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This technique is used to determine the distribution of a cell population in different phases of the cell cycle based on DNA content.
Protocol:
-
Cell Preparation: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate for at least 30 minutes on ice. This step permeabilizes the cells.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.[12][13][14]
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content. Cells in G1 phase will have 2N DNA content, cells in S phase will have between 2N and 4N, and cells in G2/M phase will have 4N DNA content.[7][10][12]
In Vitro Kinase Assay
This assay measures the ability of a kinase to phosphorylate a specific substrate in a controlled environment.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the purified kinase, the substrate protein, and a kinase assay buffer containing ATP (often radiolabeled with ³²P or detected using luminescence-based methods like ADP-Glo™).[4][15][16]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection:
-
Radiometric Assay: Stop the reaction and separate the proteins by SDS-PAGE. The phosphorylated substrate is detected by autoradiography.[16]
-
Luminescent Assay (ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the ADP produced to ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the kinase activity.[4][15]
-
-
Analysis: Quantify the amount of phosphorylated substrate or the luminescent signal to determine the kinase activity.
Western Blotting for Cell Cycle Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, such as Cyclin B1 and phospho-Histone H3 (a marker for mitosis).
Protocol:
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).[17]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin B1 or anti-phospho-Histone H3).[17][18][19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.[17][18][19]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total Histone H3) to compare protein levels between samples.[18][19]
Immunofluorescence for Protein Localization
This method allows for the visualization of the subcellular localization of a protein within a cell.
Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips, then fix them with a reagent like formaldehyde (B43269) to preserve the cellular structure.[20][21][22]
-
Permeabilization: Treat the cells with a detergent (e.g., Triton X-100) to permeabilize the cell membranes, allowing antibodies to enter.[20][21][22]
-
Antibody Staining: Incubate the cells with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody.[20][21][22]
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA dye like DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the protein localization using a fluorescence microscope.[20][21]
Visualizing the G2/M Checkpoint Machinery
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the regulation of the G2/M checkpoint.
References
- 1. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. benchchem.com [benchchem.com]
- 16. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Immunofluorescence localization of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 22. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Mrk-1 in different cancer types
An important clarification regarding the subject of this guide: The term "Mrk-1" is not a standard or widely recognized nomenclature in cancer research literature. Based on common abbreviations and the context of oncogenic signaling, this guide will focus on Mixed Lineage Kinase 1 (MLK1) , a key regulator in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical cascade that governs fundamental cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.[1][2][3]
This guide provides a comparative analysis of MLK1's role across different cancer types, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Analysis of MLK1 in Various Cancers
MLK1, a member of the MAP3K family, has been implicated in the progression of several cancers, acting as a critical signaling node that can either promote or suppress tumor growth depending on the cellular context.[1] Its role has been most notably studied in pancreatic, prostate, and melanoma cancers.
Expression and Role of MLK1 in Different Cancer Types
| Cancer Type | MLK1 Expression | Role in Cancer Progression | Key Signaling Pathway Involvement | Clinical Significance |
| Prostate Cancer | Significantly increased mRNA expression in tumor tissues compared to normal tissues.[1] | Acts as a tumor-associated marker.[1] High expression is associated with poorer survival rates.[1] Involved in the development of castration-resistant prostate cancer (CRPC).[1] | Correlates with Androgen Receptor (AR) signaling, PI3K, and Wnt pathways.[1] | Potential therapeutic target, especially in CRPC.[1] |
| Pancreatic Cancer | Regulates cancer growth.[1] | Promotes proliferation and inhibits apoptosis.[1] Reducing MLK1 expression suppresses tumor cell proliferation.[1] | Activates the MEK-ERK signaling pathway.[1] | A promising therapeutic target for developing new inhibitors.[1] |
| Melanoma | Frequently exhibits gain-of-function mutations and overexpression.[1] | Contributes significantly to cancer biology and can lead to resistance against RAF inhibitor treatments.[1] | Activates the MEK-ERK pathway.[1] | A key factor in drug resistance mechanisms.[1] |
Quantitative Data Summary
The following table summarizes key quantitative findings related to MLK1 expression and its impact on patient survival in prostate cancer.
| Dataset | Cancer Type | Comparison | Fold Change/Significance | Reference |
| Oncomine & GEO databases | Prostate Cancer | Tumor vs. Normal Tissue | Significant increase in MLK1 mRNA in tumor samples.[1] | [1] |
| The Cancer Genome Atlas (TCGA) | Prostate Cancer | High vs. Low MLK1 Expression | Higher MLK1 expression (cutoff = 1.22 FPKM) is associated with a statistically significant poor survival rate (p = 0.0248).[1] | [1] |
Signaling Pathways Involving MLK1
MLK1 is a pivotal upstream activator of the MAPK signaling cascade. Its activation leads to a sequential phosphorylation of downstream kinases, ultimately resulting in the activation of transcription factors that drive cellular responses like proliferation and survival.
Caption: MLK1 activation within the MAPK signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of MLK1's role in cancer. Below are protocols for key experiments.
Analysis of MLK1 mRNA Expression via Quantitative PCR (qPCR)
This protocol is used to quantify the relative expression levels of MLK1 mRNA in cancer cells or tissues compared to a control.
-
RNA Extraction: Total RNA is isolated from cell lines or tissue samples using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: The qPCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for MLK1, and a SYBR Green master mix. A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
-
Data Analysis: The relative expression of MLK1 mRNA is calculated using the 2-ΔΔCt method.
In Vitro Kinase Assay for MLK1 Activity
This assay measures the kinase activity of MLK1 by detecting the phosphorylation of a substrate.
-
Immunoprecipitation: MLK1 protein is immunoprecipitated from cell lysates using an anti-MLK1 antibody.
-
Kinase Reaction: The immunoprecipitated MLK1 is incubated in a kinase buffer containing a generic substrate (e.g., Myelin Basic Protein) and ATP.
-
Detection of Phosphorylation: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody or by autoradiography if radiolabeled ATP is used.
Cell Proliferation Assay
This assay assesses the effect of MLK1 inhibition on the proliferation of cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of an MLK1 inhibitor (e.g., NSC14465) or a control vehicle (e.g., DMSO).[1]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the control, and dose-response curves are generated to determine the IC50 value of the inhibitor.
References
Unveiling the Critical Interaction: A Comparative Guide to Validating Mrk-1/MARK4 and Tau Interplay
For researchers, scientists, and drug development professionals, establishing a robust methodology to validate the interaction between the kinase Mrk-1 (specifically its isoform MARK4) and the microtubule-associated protein tau is paramount. This interaction is a key event in the phosphorylation cascade that leads to tau hyperphosphorylation and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease and other tauopathies. This guide provides an objective comparison of key experimental methods, complete with supporting data, detailed protocols, and visual workflows to aid in the rigorous validation of this critical protein-protein interaction.
Executive Summary of Validation Methodologies
The interaction between MARK4 and tau, leading to the phosphorylation of tau at specific serine residues (primarily Ser262 and Ser356), can be validated through a combination of in vitro and in-cell techniques. Each method offers distinct advantages and provides complementary evidence for the direct interaction and its functional consequences. This guide focuses on three primary methodologies: In Vitro Kinase Assays, Co-Immunoprecipitation (Co-IP), and Proximity Ligation Assay (PLA).
Data Presentation: Quantitative Comparison of Validation Techniques
The following table summarizes quantitative data from various studies, offering a comparative overview of the insights gained from each experimental approach.
| Experimental Technique | Key Quantitative Readout | Observed Effect of MARK4 on Tau | Alternative Approaches & Notes |
| In Vitro Kinase Assay | Incorporation of 32P into tau; Fold change in phosphorylated tau levels. | Direct phosphorylation of tau by MARK4. A mutant MARK4 (ΔG316E317D) showed similar in vitro kinase activity to wild-type, suggesting that in-cell factors may modulate its enhanced pathological effects.[1][2] | Phos-tag™ SDS-PAGE can be used for the quantitative analysis of different phosphorylated tau species.[1][2] |
| Co-Immunoprecipitation (Co-IP) followed by Western Blot/Mass Spectrometry | Enrichment of tau in MARK4 immunoprecipitates (and vice-versa). | Demonstrates a physical association between MARK4 and tau within a cellular context. | Mass spectrometry can identify specific post-translational modifications on the interacting proteins. |
| Proximity Ligation Assay (PLA) | Number of PLA signals per cell, indicating close proximity of MARK4 and tau. | A significant increase in MARK4-tau PLA signals is observed in Alzheimer's disease brain tissue compared to controls, correlating with disease progression.[3] | This in situ technique provides spatial information about the interaction within the cellular architecture. |
| Cell-Based Phosphorylation Assays | Dose-dependent reduction in phosphorylated tau (pS262) levels upon treatment with inhibitors. | Treatment of cells overexpressing MARK4 and tau with Methylene Blue resulted in a dose-dependent decrease in tau phosphorylation at Ser262.[4][5] | Provides a platform for screening potential inhibitors of the MARK4-tau interaction. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in experimental design.
In Vitro Kinase Assay
This protocol is designed to directly measure the enzymatic activity of MARK4 on its substrate, tau.
Materials:
-
Recombinant active MARK4
-
Recombinant full-length tau protein
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-32P]ATP
-
SDS-PAGE gels and Western blot apparatus
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant tau protein (e.g., 1 µg), and recombinant active MARK4 (e.g., 0.5 µg).
-
Initiate the kinase reaction by adding [γ-32P]ATP to a final concentration of 100 µM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Visualize the phosphorylated tau band using a phosphorimager or excise the band and quantify the incorporated radioactivity using a scintillation counter.
Co-Immunoprecipitation (Co-IP)
This protocol is used to demonstrate the physical interaction between MARK4 and tau in a cellular lysate.
Materials:
-
Cell lysate from cells expressing MARK4 and tau
-
Anti-MARK4 antibody (or anti-tau antibody for reverse Co-IP)
-
Protein A/G magnetic beads
-
Co-IP lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Co-IP lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies for Western blot detection (anti-tau and anti-MARK4)
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MARK4) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with cold wash buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for the presence of both MARK4 and tau.
Proximity Ligation Assay (PLA)
This in situ technique allows for the visualization and quantification of protein-protein interactions within fixed cells or tissues.
Materials:
-
Fixed cells or tissue sections
-
Primary antibodies against MARK4 and tau raised in different species (e.g., rabbit anti-MARK4 and mouse anti-tau)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation and amplification reagents
-
Fluorescence microscope
Procedure:
-
Permeabilize and block the fixed samples.
-
Incubate with a mixture of the two primary antibodies overnight at 4°C.
-
Wash the samples to remove unbound primary antibodies.
-
Incubate with the PLA probes (anti-rabbit and anti-mouse) for 1 hour at 37°C.
-
Wash the samples, then add the ligation solution to join the two oligonucleotides if they are in close proximity, forming a circular DNA template. Incubate for 30 minutes at 37°C.
-
Add the amplification solution containing a DNA polymerase to perform rolling circle amplification of the DNA template. Incubate for 100 minutes at 37°C.
-
Wash the samples and mount with a medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
Mandatory Visualization
To further elucidate the molecular and experimental frameworks, the following diagrams have been generated using the DOT language.
Caption: MARK4-mediated tau phosphorylation signaling pathway.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Proximity Ligation Assay (PLA) experimental workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Microtubule affinity–regulating kinase 4 with an Alzheimer's disease-related mutation promotes tau accumulation and exacerbates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Mark4 ablation attenuates pathological phenotypes in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's Association International Conference [alz.confex.com]
Unraveling the Functional Divergence of Mrk-1 Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between protein isoforms is critical for elucidating cellular mechanisms and developing targeted therapeutics. This guide provides a comprehensive comparison of the distinct effects of the four primary isoforms of Microtubule Affinity Regulating Kinase 1 (Mrk-1/MARK), focusing on their differential roles in neuronal cells and their implications in neurodegenerative diseases.
The MARK family of serine/threonine kinases, comprising MARK1, MARK2, MARK3, and MARK4, are key regulators of microtubule dynamics and cell polarity. While highly homologous, particularly within their catalytic domains, these isoforms exhibit distinct subcellular localizations and functional consequences, especially concerning the phosphorylation of the tau protein, a hallmark of Alzheimer's disease.
Subcellular Localization: A Tale of Four Kinases
In neuronal cells, the four MARK isoforms display strikingly different distribution patterns, suggesting specialized roles within distinct cellular compartments. These differences in localization are fundamental to understanding their specific functions and interactions with various substrates.[1]
| Isoform | Subcellular Localization in Neurons |
| MARK1 | Ubiquitously distributed throughout the neuron. |
| MARK2 | Enriched in dendritic spines and excluded from the axon. |
| MARK3 | Primarily located in the soma and dendrites. |
| MARK4 | Enriched in both dendritic spines and the axon. |
This differential localization is critical in the context of tau pathology. For instance, the axonal enrichment of MARK4 positions it to directly interact with and phosphorylate tau, which is predominantly an axonal protein.[1]
Differential Effects on Tau Phosphorylation and Amyloid-Beta Toxicity
The isoforms exhibit varied effects on the phosphorylation of tau at pathological sites and in response to amyloid-beta (Aβ), a key player in Alzheimer's disease.
Tau Phosphorylation: While all MARK isoforms can phosphorylate tau at the KXGS motifs within its microtubule-binding domain, their efficiency and impact appear to differ. Studies have shown that MARK4 is strongly associated with tau phosphorylation at Ser262, a critical event in the development of neurofibrillary tangles.[2][3] Furthermore, a peptide derived from the Helicobacter pylori protein CagA has been shown to specifically inhibit MARK4-mediated tau phosphorylation, highlighting the potential for isoform-specific therapeutic targeting.
Response to Amyloid-Beta: The MARK isoforms also mediate the toxic effects of Aβ oligomers differently. In primary neurons, the expression of MARK1, MARK3, and MARK4 leads to a reduction in dendritic spine density in response to Aβ treatment. In contrast, MARK2 appears to protect against Aβ-induced spine loss.[1]
Experimental Data Summary
| Experiment | MARK1 | MARK2 | MARK3 | MARK4 | Reference |
| Subcellular Localization | Ubiquitous | Dendritic Spines (Axon excluded) | Soma & Dendrites | Dendritic Spines & Axon | [1] |
| Effect on Dendritic Length | No significant effect | Decreased maximal length | Increased maximal length | No significant effect | [1] |
| Aβ-induced Spine Loss | Potentiates | Protects | Potentiates | Potentiates | [1] |
| Association with p-tau (Ser262) in AD | - | - | Associated with GVDs | Strongly associated with GVDs | [3] |
Signaling Pathways and Experimental Workflows
The intricate interplay between MARK isoforms, tau, and Aβ is a key area of investigation in neurodegenerative disease research. The following diagrams illustrate the known signaling interactions and a general workflow for investigating the differential effects of MARK isoforms.
References
- 1. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ischemic axonal injury up-regulates MARK4 in cortical neurons and primes tau phosphorylation and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MARK4 and MARK3 associate with early tau phosphorylation in Alzheimer’s disease granulovacuolar degeneration bodies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Mrk-1 (MARK1) Findings: A Comparative Guide for Researchers
This guide provides an objective comparison of published findings related to Microtubule Affinity-Regulating Kinase 1 (MARK1), a key enzyme implicated in the phosphorylation of the tau protein, a hallmark of neurodegenerative diseases such as Alzheimer's. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the MARK1 signaling pathway and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation of MARK1 as a therapeutic target.
Comparative Analysis of MARK Isoform Activity on Tau Phosphorylation
The Microtubule Affinity-Regulating Kinase (MARK) family comprises four isoforms (MARK1, MARK2, MARK3, and MARK4).[1] While all are involved in phosphorylating tau at KXGS motifs within its microtubule-binding domain, leading to microtubule destabilization, their specific impacts on tau pathology appear to differ.[1][2] A study utilizing a Drosophila model directly compared the effects of MARK1, MARK2, MARK3, and MARK4 on tau-induced neurodegeneration.[3] The findings from this comparative study are summarized below.
| Isoform | Effect on Tau Phosphorylation at Ser262 | Effect on Tau Phosphorylation at Ser356 | Effect on Tau Accumulation | Impact on Tau-Induced Neurodegeneration |
| MARK1 | Increased | Increased | No significant accumulation | Moderate enhancement |
| MARK2 | Increased | Increased | No significant accumulation | Moderate enhancement |
| MARK3 | Not significantly increased | Not significantly increased | No significant accumulation | No significant enhancement |
| MARK4 | Increased | Increased | Promotes accumulation | Strongest enhancement |
Table 1: Comparative effects of MARK isoforms on tau pathology in a Drosophila model. Data synthesized from a study by Sultanakhmetov et al.[3]
These findings suggest that while multiple MARK isoforms can phosphorylate tau, MARK4 appears to be a more potent driver of tau pathology, as it not only phosphorylates tau but also promotes its accumulation, leading to more severe neurodegeneration in this model system.[3]
MARK1 Signaling Pathway in Neurodegeneration
MARK1 is a serine/threonine kinase that plays a crucial role in neuronal function and pathology. Its activity is regulated by upstream kinases, and its primary downstream target relevant to neurodegeneration is the tau protein.[2]
This pathway illustrates that upstream kinases like LKB1 and MARKK activate MARK1, which then phosphorylates tau.[2] This phosphorylation event causes tau to detach from microtubules, leading to their destabilization and making tau prone to aggregation into neurofibrillary tangles (NFTs), a key pathological feature of Alzheimer's disease.[2] Glycogen synthase kinase 3β (GSK3β) can inhibit MARK1 activity.[2]
Experimental Protocols
In Vitro Kinase Assay for MARK1 Activity
This protocol is designed to measure the enzymatic activity of purified MARK1 and to screen for potential inhibitors.
Objective: To quantify the kinase activity of MARK1 by measuring the phosphorylation of a substrate peptide.
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij 35.
-
Add a synthetic peptide substrate containing the MARK phosphorylation motif (e.g., a peptide derived from the tau protein).
-
Add purified recombinant MARK1 enzyme to the reaction mixture.
-
-
Initiation of Reaction:
-
Start the kinase reaction by adding ATP (e.g., 10 µM) to the mixture.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).
-
Alternatively, use ³²P-labeled ATP and measure the incorporation of the radioactive phosphate (B84403) into the substrate peptide by autoradiography or scintillation counting.
-
Cellular Assay for Tau Phosphorylation
This protocol assesses the ability of MARK1 to induce tau phosphorylation within a cellular context.
Objective: To measure the phosphorylation of tau at specific sites in cells overexpressing MARK1.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells.
-
Co-transfect the cells with plasmids encoding human tau and a specific MARK isoform (e.g., MARK1 or MARK4).
-
-
Cell Lysis:
-
After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated tau at relevant epitopes (e.g., pS262, recognized by the 12E8 antibody) and total tau.[4]
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau signal to determine the relative phosphorylation level.
-
Experimental Workflow Diagrams
Workflow for Screening and Validation of MARK1 Inhibitors
This workflow provides a general pipeline for identifying and validating potential therapeutic inhibitors of MARK1 for the treatment of tauopathies.[5] It begins with a high-throughput biochemical screen to identify potent inhibitors, followed by validation in cell-based models to assess their ability to reduce tau phosphorylation in a more physiologically relevant context. Promising lead compounds are then advanced to in vivo animal models to evaluate their efficacy and safety.[5]
References
- 1. Identification of potent inhibitors of microtubule affinity regulating kinase for inhibition of tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Mrk-1: A Guide for Laboratory Professionals
The proper handling and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. This guide provides essential information on the operational and disposal plans for the research compound referred to as Mrk-1. Due to the ambiguity of the designation "this compound," which can refer to more than one chemical entity, this document will focus on the most plausible candidate in a research setting: the C-C chemokine receptor 5 (CCR5) antagonist.
Important Note: The following procedures are based on general best practices for handling potent, biologically active small molecules. It is imperative that all laboratory personnel consult their institution's specific Environmental Health and Safety (EHS) guidelines and, if available, the Safety Data Sheet (SDS) for the specific compound being used.
General Safety and Handling Precautions
Given that this compound is identified as a CCR5 inhibitor, a class of compounds designed to interact with a key receptor in the human immune system, it should be handled with appropriate caution.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Prevent the generation of dust or aerosols.
Disposal Procedures for this compound
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. As a potent bioactive compound, it should be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Containerization:
-
Solid Waste: Collect unused this compound powder, contaminated weighing papers, and other solid materials in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled waste container.
-
Sharps: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name (if known, beyond "this compound"), concentration, and any other information required by your institution.
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.
Understanding the Biological Context: The CCR5 Signaling Pathway
This compound is described as a CCR5 antagonist. CCR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in the immune system by regulating the trafficking of various immune cells.[1][2] It is also a co-receptor used by the most common strains of HIV-1 to enter host cells.[3] Antagonists of this receptor block these functions.
Caption: Simplified CCR5 signaling pathway and the inhibitory action of an antagonist like this compound.
Experimental Protocols: A General Workflow for In Vitro Compound Testing
While specific experimental protocols for this compound are not publicly available, a general workflow for testing the efficacy of a compound like a CCR5 inhibitor in a laboratory setting is outlined below. This typically involves cell-based assays to measure the compound's ability to block receptor function.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
